Notoginsenoside Ft1
Description
stimulates angiogenesis; isolated from Panax notoginseng; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVPTXOKTYXHU-UGGLCNOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Notoginsenoside Ft1: A Technical Whitepaper on its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Notoginsenoside Ft1 (Ft1), a dammarane-type saponin isolated from the traditional medicinal herb Panax notoginseng, is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action. This document provides a comprehensive technical overview of the molecular pathways Ft1 modulates to exert its anti-neoplastic effects. It details the inhibition of critical cell survival pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, the induction of programmed cell death through apoptosis and lysosomal pathways, and its influence on the tumor microenvironment. This guide consolidates quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades to serve as a foundational resource for researchers in oncology and drug discovery.
Core Mechanisms of Anti-Cancer Action
This compound exhibits a range of anti-cancer properties by targeting multiple biological processes essential for tumor growth and survival. Its primary mechanisms include the induction of cell death, modulation of key oncogenic signaling pathways, and enhancement of anti-tumor immunity.
Induction of Cell Death: Apoptosis and Lysosomal Pathways
Ft1 is a potent inducer of programmed cell death in various cancer cell lines. In hepatocellular carcinoma (HCC) cells, Ft1 treatment leads to the upregulation of lysosomal cell death-related genes, including CTSB, CTSD, LAMP1, LAMP2, and TPP1[1]. This process is linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis[1]. Concurrently, Ft1 promotes apoptosis by enhancing cell death markers[1]. Studies in human neuroblastoma SH-SY5Y cells also confirm that Ft1 induces apoptosis, an effect associated with the activation of p38 MAPK and ERK1/2 signaling pathways[2].
Modulation of Key Signaling Pathways
Ft1 exerts its anti-proliferative effects by intervening in several critical signaling cascades that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Ft1 has been shown to be an inhibitor of the PI3K/AKT/mTOR signaling cascade in both hepatocellular carcinoma and breast cancer cells[1][2][3]. By suppressing this pathway, Ft1 effectively halts cell proliferation and promotes both apoptotic and lysosomal cell death[1][2].
-
Wnt/β-catenin Pathway: In colorectal cancer (CRC), the Wnt/β-catenin pathway is a crucial driver of tumorigenesis. Recent findings have identified a specific mechanism where Ft1 directly interacts with and targets the deubiquitination enzyme Ubiquitin-Specific Peptidase 9 X-linked (USP9X)[3][4][5]. USP9X normally protects β-catenin from degradation. By inhibiting USP9X, Ft1 promotes the degradation of β-catenin, leading to the downregulation of its downstream target genes (e.g., CD44, MMP-7, C-myc) and subsequent suppression of CRC cell proliferation[3][4].
-
MAPK/ERK Pathway: In contrast to its inhibitory roles, Ft1 activates the p38 MAPK and ERK1/2 signaling pathways[2]. The activation of these stress-related kinases is implicated in the induction of apoptosis in neuroblastoma cells[2].
Enhancement of Anti-Tumor Immunity
Beyond its direct effects on cancer cells, Ft1 modulates the tumor microenvironment to favor an anti-tumor immune response. In in vivo models of colorectal cancer, administration of Ft1 leads to a significant increase in the proportion of cytotoxic CD8+ T cells within the tumor[3][4][5]. This enhancement of the adaptive immune response contributes significantly to its overall anti-tumor efficacy.
Quantitative Efficacy Data
The anti-cancer effects of this compound have been quantified in both in vitro and in vivo settings.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Hepatocellular Carcinoma | HepG2 | 46.3 | Not Specified | [2] |
| Hepatocellular Carcinoma | Huh7 | 35.2 | Not Specified | [2] |
| Hepatocellular Carcinoma | PLC/PRF/5 | 58.9 | Not Specified | [2] |
| Neuroblastoma | SH-SY5Y | 45 | 24 | [2] |
Note: The SMMC-7721 cell line, previously considered a hepatocellular carcinoma line, has been identified as a HeLa derivative and is therefore excluded[6].
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Dosage | Outcome | Citation |
| Colorectal Cancer (MC38) | C57BL/6J Mice | Ng-Ft1 | 10 mg·kg⁻¹ | Significant inhibition of tumor growth | [4] |
| Colorectal Cancer (MC38) | C57BL/6J Mice | Ng-Ft1 | 30 mg·kg⁻¹ | Significant reduction in tumor volume and weight, surpassing 5-FU control | [4] |
| Colorectal Cancer (CT26) | Balb/c Mice | Ng-Ft1 | Not Specified | Significant inhibition of tumor growth | [4] |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key mechanisms of action and experimental workflows described in this paper.
Caption: Ft1 inhibits the PI3K/AKT/mTOR pathway, reducing proliferation and promoting cell death.
Caption: Ft1 inhibits USP9X in CRC, promoting β-catenin degradation and suppressing Wnt signaling.
Caption: Experimental workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Key Experimental Protocols
This section provides detailed methodologies for experiments central to investigating the mechanism of action of this compound.
Cell Culture
Standard cell culture conditions are crucial for reproducible results. The following are baseline protocols for commonly used cell lines in Ft1 research.
-
Hepatocellular Carcinoma (HepG2):
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge cells at 125 x g for 5 minutes, and resuspend in fresh medium for replating.
-
-
Colorectal Carcinoma (MC38):
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80% confluency using standard trypsinization procedures.
-
-
Breast Cancer (MCF-7):
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin[7].
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂[7][8].
-
Subculturing: Renew medium 2-3 times per week. Passage at a 1:2 to 1:3 ratio when cells are 70-80% confluent[9][10]. Detach using 0.25% Trypsin-EDTA[11].
-
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells (e.g., 1 x 10⁶) and treat with various concentrations of this compound for the desired time period. Include untreated and positive controls.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant from the same flask, and centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1x PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL[12].
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) working solution (e.g., 50 µg/mL)[13].
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark[12][14].
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry[12].
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis by Western Blotting
Western blotting is used to quantify changes in protein levels within the signaling pathways modulated by Ft1.
-
Cell Lysis: After treatment with Ft1, wash cells with cold 1x PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the supernatant. Determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, β-catenin, GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
This compound is a promising natural compound with significant anti-cancer potential, acting through a sophisticated network of molecular mechanisms. Its ability to concurrently inhibit pro-survival pathways like PI3K/AKT/mTOR and Wnt/β-catenin, induce multiple forms of programmed cell death, and enhance anti-tumor immunity makes it an attractive candidate for further development.
Future research should focus on elucidating its efficacy in a broader range of cancer types, exploring potential synergistic effects with existing chemotherapies and immunotherapies, and optimizing its delivery for in vivo applications. A deeper investigation into its effects on the tumor microenvironment, beyond CD8+ T cells, could reveal additional therapeutic benefits. The detailed protocols and mechanistic diagrams provided herein offer a solid foundation for advancing these research endeavors.
References
- 1. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits colorectal cancer growth by increasing CD8<sup>+ </sup>T cell proportion in tumor-bearing mice through the USP9X signaling pathway [cjnmcpu.com]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line SMMC-7721 (CVCL_0534) [cellosaurus.org]
- 7. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 8. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 9. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 10. MCF7 | Culture Collections [culturecollections.org.uk]
- 11. mcf7.com [mcf7.com]
- 12. kumc.edu [kumc.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bdbiosciences.com [bdbiosciences.com]
Notoginsenoside Ft1: A Deep Dive into the Signaling Pathways Driving Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, has emerged as a potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in wound healing and tissue regeneration but also plays a central role in pathological conditions such as tumor growth and metastasis. Understanding the molecular mechanisms by which Ft1 promotes angiogenesis is crucial for its therapeutic development. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound to drive angiogenesis, with a focus on the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.
Introduction
Angiogenesis is a complex and tightly regulated process involving the proliferation, migration, and differentiation of endothelial cells. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF), which, upon binding to its receptor, triggers a cascade of intracellular signaling events. This compound has been identified as a novel pro-angiogenic agent that enhances the expression of VEGF through the activation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] This guide delves into the intricate signaling networks activated by Ft1, providing a foundational resource for researchers in the field.
Core Signaling Pathways Modulated by this compound
This compound orchestrates a pro-angiogenic response primarily through the activation of two major signaling cascades: the PI3K/Akt/mTOR pathway and the Raf/MEK/ERK pathway.[1][2] These pathways converge to promote the nuclear translocation of HIF-1α, a master regulator of angiogenic gene expression, including VEGF.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and angiogenesis. Evidence suggests that this compound activates this pathway, leading to a series of downstream events that promote the angiogenic phenotype in endothelial cells.[1][2][3]
-
PI3K/Akt Activation: Ft1 treatment has been shown to induce the phosphorylation and activation of Akt, a serine/threonine kinase.[4] Activated Akt, in turn, can phosphorylate a variety of downstream targets.
-
mTOR Activation: A key downstream effector of Akt is mTOR, which plays a central role in cell growth and proliferation. Ft1 induces the phosphorylation of mTOR, and inhibition of mTOR with siRNA has been shown to decrease Ft1-induced tube formation, proliferation, and VEGF expression.[1][2]
-
HIF-1α Regulation: The activation of the PI3K/Akt/mTOR pathway is critical for the stabilization and nuclear translocation of HIF-1α.[1][2]
The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is another critical signaling route for cell proliferation and differentiation. This compound has been demonstrated to activate this pathway in endothelial cells, contributing to its pro-angiogenic effects.[1][2]
-
ERK1/2 Phosphorylation: Ft1 treatment leads to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]
-
Contribution to Angiogenesis: Pharmacological inhibition of MEK, the upstream kinase of ERK, with inhibitors like PD98059, has been shown to reduce Ft1-induced angiogenesis, confirming the importance of this pathway.[1][2]
Convergence on HIF-1α and VEGF Expression
Both the PI3K/Akt/mTOR and Raf/MEK/ERK pathways converge on the regulation of HIF-1α.[1][2] Ft1 treatment increases the translocation of HIF-1α from the cytoplasm to the nucleus. In the nucleus, HIF-1α binds to the promoter region of the VEGF gene, leading to increased transcription of VEGF mRNA and subsequent secretion of VEGF protein.[1][2] This secreted VEGF then acts in an autocrine and paracrine manner to further stimulate endothelial cell proliferation, migration, and tube formation.
Quantitative Data Summary
The pro-angiogenic effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings from published studies.
Table 1: Effect of this compound on Endothelial Cell Proliferation and Tube Formation
| Parameter | Cell Type | Ft1 Concentration | Observation | Reference |
| Cell Proliferation | HUVECs | 1 - 10 µM | Dose-dependent increase in cell viability. | [2] |
| Tube Formation | HUVECs | 1 - 10 µM | Significant increase in the number of capillary-like structures. | [2] |
| Cell Migration | HUVECs | 1 - 10 µM | Enhanced cell migration in a wound-healing assay. | [2] |
Table 2: Effect of this compound on Key Signaling Proteins and Gene Expression
| Analyte | Cell Type | Ft1 Concentration | Fold Change/Observation | Reference |
| p-Akt (phosphorylated Akt) | HUVECs | 10 µM | Significant increase in phosphorylation compared to control. | [4] |
| p-ERK1/2 (phosphorylated ERK1/2) | HUVECs | 10 µM | Marked increase in phosphorylation levels. | [4] |
| p-mTOR (phosphorylated mTOR) | HUVECs | 10 µM | Increased phosphorylation, indicating pathway activation. | [2] |
| HIF-1α (nuclear) | HUVECs | 10 µM | Increased nuclear accumulation. | [2] |
| VEGF mRNA | HUVECs | 10 µM | Upregulation of VEGF mRNA expression. | [2] |
| VEGF Protein (secreted) | HUVECs | 10 µM | Increased secretion of VEGF into the culture medium. | [2] |
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the pro-angiogenic effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plates
-
This compound stock solution
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50-100 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control. Seed the cells onto the solidified matrix at a density of 1 x 10^4 to 2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: To visualize the tube formation, the cells can be stained with Calcein AM.[6] Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.
-
Image Analysis: Capture images of the tube-like structures using an inverted fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and ERK.
Materials:
-
HUVECs
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture HUVECs to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Expression
This method is used to measure the relative expression levels of VEGF mRNA.
Materials:
-
HUVECs
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for VEGF and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Treat HUVECs with this compound, then extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for VEGF and the housekeeping gene.
-
Data Analysis: Run the qPCR reaction in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in VEGF mRNA expression, normalized to the housekeeping gene.[1][7]
Visualization of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent the signaling pathways and experimental workflows described in this guide.
Figure 1. Signaling pathways of this compound in promoting angiogenesis.
Figure 2. Experimental workflow for the endothelial cell tube formation assay.
Figure 3. Experimental workflow for Western blot analysis.
Conclusion
This compound is a promising pro-angiogenic compound that acts through the coordinated activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. These pathways converge to enhance the activity of HIF-1α, leading to increased VEGF expression and secretion, ultimately driving endothelial cell proliferation, migration, and tube formation. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of Ft1-induced angiogenesis and to explore its therapeutic potential in wound healing and regenerative medicine. Further investigation into the upstream receptors and the precise molecular interactions of Ft1 will be crucial for the development of targeted pro-angiogenic therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates both glucocorticoid and estrogen receptors to induce endothelium-dependent, nitric oxide-mediated relaxations in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. ibidi.com [ibidi.com]
- 7. RT-PCR method to quantify vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the origin and chemical structure of Notoginsenoside Ft1
Abstract
Notoginsenoside Ft1 is a dammarane-type saponin of significant interest within the scientific community, primarily due to its diverse pharmacological activities. This document provides an in-depth overview of this compound, detailing its natural origin, chemical architecture, and physicochemical properties. Furthermore, it outlines established experimental protocols for its isolation and purification, and for the assessment of its biological effects. The guide also explores the molecular mechanisms underlying its activity, with a focus on key signaling pathways, visualized through diagrams to facilitate understanding. This technical resource is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.
Origin and Isolation of this compound
This compound is a naturally occurring saponin primarily isolated from Panax notoginseng (Burk.) F.H. Chen, a plant belonging to the Araliaceae family.[1][2][3] It can be found in various parts of the plant, including the roots, stems, and leaves.[3][4] Additionally, this compound can be obtained from the acid hydrolysate of P. notoginseng roots.[4]
The isolation and purification of this compound from its natural source is a multi-step process that typically involves extraction, partitioning, and chromatographic separation.
Experimental Protocol: Isolation and Purification
The following is a generalized protocol for the isolation and purification of this compound from the leaves and stems of Panax notoginseng:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent, such as methanol or ethanol, using methods like heat-reflux or ultrasound-assisted extraction to enhance efficiency.[4][5] The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[4] The saponin-rich fraction is typically found in the n-butanol layer.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography for further separation. Macroporous resins are often used for initial enrichment of total saponins.[5][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched saponin fraction is then purified by preparative HPLC on a C18 column.[7] A mobile phase consisting of a gradient of ethanol and water is commonly used to separate the individual saponins.
-
Crystallization and Identification: The fractions containing this compound are collected, concentrated, and the compound is obtained as a powder. The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General Workflow for Isolation of this compound.
Chemical Structure and Physicochemical Properties
This compound is a tetracyclic triterpenoid saponin with a dammarane skeleton. Its chemical structure consists of a protopanaxadiol aglycone linked to a trisaccharide chain at the C-3 position.
Structural Details
-
IUPAC Name: (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[8]
-
Aglycone: Protopanaxadiol
-
Sugar Moiety: A trisaccharide chain composed of two glucose units and one xylose unit.
Caption: Schematic Representation of this compound Structure.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 155683-00-4 | [9] |
| Molecular Formula | C47H80O17 | [10] |
| Molecular Weight | 917.13 g/mol | [10] |
| Purity | ≥98% | [10] |
| Appearance | Powder | |
| Solubility | DMSO (25 mg/mL), Pyridine, Methanol, Ethanol | [2][11] |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, including pro-angiogenic, hemostatic, anti-cancer, and metabolic regulatory effects. These effects are mediated through its interaction with various cellular signaling pathways.
Pro-angiogenic Effects
This compound promotes angiogenesis by inducing the proliferation, migration, and tube formation of endothelial cells.[11][12] This is achieved through the activation of the PI3K/AKT/mTOR and Raf/MEK/ERK signaling pathways, leading to the nuclear translocation of hypoxia-inducible factor-1α (HIF-1α) and subsequent upregulation of vascular endothelial growth factor (VEGF) expression.[12][13]
Caption: Pro-angiogenic Signaling of this compound.
Anti-cancer Effects
In the context of cancer, this compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and colorectal cancer.[1][14] In hepatocellular carcinoma, it inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and lysosomal cell death. In colorectal cancer, it has been found to inhibit tumor growth by increasing the proportion of CD8+ T cells in the tumor microenvironment through the USP9X signaling pathway.[14]
Hemostatic Effects
This compound exhibits procoagulant effects by promoting platelet aggregation.[1] This is mediated through the activation of P2Y12 receptors, leading to an increase in intracellular Ca2+ accumulation and a reduction in cAMP levels.[1]
Metabolic Regulation
This compound acts as a TGR5 agonist and an FXR antagonist, which gives it the potential to alleviate high-fat diet-induced obesity and insulin resistance.[1][3]
Experimental Methodologies
Cell Viability and Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15][17]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic and necrotic cells.[18]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[19][21] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[20]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.[22]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[22] After washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[24]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]
Conclusion
This compound is a multifaceted saponin with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as PI3K/AKT/mTOR and Raf/MEK/ERK, underscores its therapeutic potential in various disease contexts, including angiogenesis-related disorders and cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and mechanisms of action of this promising natural compound. As research continues, this compound may emerge as a valuable lead compound for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:155683-00-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. CN112657231A - Purification process of panax notoginseng saponins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C47H80O17 | CID 91973814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 155683-00-4 [chemicalbook.com]
- 10. raybiotech.com [raybiotech.com]
- 11. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 12. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ptglab.com [ptglab.com]
- 18. scispace.com [scispace.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. cusabio.com [cusabio.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
The Multifaceted Biological Activities of Notoginsenoside Ft1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside Ft1 (Ft1), a dammarane-type saponin isolated from the leaves and stems of Panax notoginseng, is emerging as a compound of significant interest in pharmacological research. Traditionally used in East Asia for treating trauma injuries, recent scientific investigations have unveiled a broad spectrum of biological activities, positioning Ft1 as a promising candidate for therapeutic development in various domains, including angiogenesis, wound healing, oncology, and metabolic diseases. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Pro-Angiogenic and Wound Healing Properties
This compound has demonstrated potent pro-angiogenic and wound healing capabilities by stimulating endothelial cell activity and fibroblast proliferation. These effects are crucial for tissue repair and regeneration.
Quantitative Data: Angiogenesis and Fibroblast Proliferation
| Parameter | Cell Line/Model | Concentration/Dosage | Result | Reference |
| In Vitro Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-25 µM | Induces proliferation, migration, and tube formation.[1] | [1] |
| In Vivo Angiogenesis | Mouse Matrigel Plug Assay | 1-25 µM | Promotes the formation of blood vessels.[2] | [2] |
| In Vivo Wound Healing | Mouse Ear Wound Model | 0.25, 2.5, 25 mg/kg (i.p.) | Promotes wound healing.[2] | [2] |
| Diabetic Wound Healing | db/db Diabetic Mouse Model | Topical Application | Shortened wound closure time by 5.1 days (15.8 vs 20.9 days for control).[3] | [3] |
| Fibroblast Proliferation | Human Dermal Fibroblasts (HDF-a) | Not specified | Increased cell proliferation and collagen production.[3] | [3] |
Signaling Pathways in Angiogenesis and Wound Healing
Ft1 promotes angiogenesis and wound healing primarily through the activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. In the context of angiogenesis, Ft1 leads to the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn increases the expression and secretion of Vascular Endothelial Growth Factor (VEGF).[1][4] In wound healing, the PI3K/Akt/mTOR pathway is instrumental in promoting the proliferation of fibroblasts.[3][5]
Key Experimental Protocols
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Preparation: Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[6][7]
-
Cell Seeding: Harvest HUVECs and resuspend them in culture medium. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add this compound at desired concentrations (e.g., 1-25 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).[8]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.[8]
-
Analysis: Observe the formation of tube-like structures under a microscope. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes using imaging software like ImageJ.[8]
This in vivo model evaluates the efficacy of Ft1 in promoting wound closure in a diabetic setting.
-
Animal Model: Use genetically diabetic mice (e.g., db/db mice) which exhibit impaired wound healing.[3][9]
-
Wounding: Anesthetize the mice and create a full-thickness excisional wound (e.g., 6-8 mm diameter) on the dorsal surface. A silicone splint may be sutured around the wound to prevent skin contraction.[3][10]
-
Treatment: Apply a topical formulation of this compound to the wound bed. The control group receives a vehicle (e.g., phosphate-buffered saline). Treatment is typically repeated daily or every other day.[3]
-
Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Calculate the wound area using image analysis software. The wound closure rate is expressed as a percentage of the initial wound area.[3]
-
Histological Analysis: At the end of the experiment, collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.[3]
Anti-Cancer Activity
This compound exhibits anti-cancer properties against various cancer cell lines, primarily by inducing apoptosis and inhibiting cell proliferation and migration. Its mechanisms are multifaceted, involving the modulation of key signaling pathways that govern cell survival and growth.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 46.3 | [2] |
| Huh7 | Hepatocellular Carcinoma | 35.2 | [2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 58.9 | [2] |
| THLE-2 | Normal Liver Epithelial | 82.2 (less cytotoxic) | [2] |
| MC38 | Colorectal Cancer | 32.87 | [11] |
| CT26 | Colorectal Cancer | 30.75 | [11] |
| HT29 | Colorectal Cancer | 27.59 | [11] |
| SH-SY5Y | Neuroblastoma | 45 | [12] |
Signaling Pathways in Anti-Cancer Activity
In colorectal cancer, Ft1 has been shown to inhibit tumor growth by targeting the deubiquitinating enzyme USP9X. This leads to the destabilization of β-catenin and subsequent suppression of the Wnt signaling pathway, a critical driver of colorectal cancer progression.[4][11][13] This inhibition of Wnt signaling also contributes to an enhanced anti-tumor immune response by increasing the proportion of CD8+ T cells within the tumor microenvironment.[4][11][13] In other cancers, Ft1 induces apoptosis through the inhibition of the pro-survival PI3K/Akt/mTOR pathway and activation of the pro-apoptotic p38 MAPK and ERK1/2 pathways.[2]
Key Experimental Protocols
This colorimetric assay is used to assess the cytotoxic effects of Ft1 on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MC38) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.[12][14]
This in vivo model assesses the anti-tumor efficacy of Ft1.
-
Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., 1 x 10^6 MC38 cells) into the flank of immunocompetent mice (e.g., C57BL/6).[11]
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 80-100 mm³).[11]
-
Treatment: Randomize the mice into treatment groups. Administer this compound (e.g., 10 and 30 mg/kg) via intraperitoneal injection daily. The control group receives a vehicle.[11]
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze the tumors and spleen for the proportion of CD8+ T cells using flow cytometry to assess the immune response.[11]
Vasodilatory and Cardiovascular Effects
This compound induces vasodilation, suggesting its potential for treating cardiovascular diseases like hypertension. This effect is endothelium-dependent and mediated by the production of nitric oxide (NO).
Quantitative Data: Vasodilation
| Parameter | Model | Concentration | Result | Reference |
| Vasorelaxation | Pre-contracted Rat Mesenteric Arteries | 10⁻⁸ to 10⁻⁴ M | Caused concentration-dependent, endothelium-dependent relaxations.[15][16] | [15][16] |
| cGMP Level | Rat Mesenteric Arteries | Not specified | Increased the level of cGMP.[15][16] | [15][16] |
| eNOS Phosphorylation | Rat Mesenteric Arteries | 10⁻⁴ M | Increased phosphorylation of eNOS at Ser1177.[17] | [17] |
Signaling Pathway in Vasodilation
Ft1 induces vasodilation by activating both glucocorticoid receptors (GR) and estrogen receptor beta (ERβ) on endothelial cells. This dual activation triggers downstream signaling through the PI3K/Akt and ERK1/2 pathways. Both pathways converge to phosphorylate and activate endothelial nitric oxide synthase (eNOS). Activated eNOS produces NO, which then diffuses to the adjacent vascular smooth muscle cells, activates soluble guanylyl cyclase (sGC), increases cyclic guanosine monophosphate (cGMP) levels, and ultimately leads to vasorelaxation.[15][16]
Key Experimental Protocol
This ex vivo assay measures the direct effect of Ft1 on blood vessel tone.
-
Tissue Preparation: Euthanize a male Sprague-Dawley rat and dissect the superior mesenteric artery. Clean the artery of adipose and connective tissue and cut it into rings (2-3 mm in length).[15][16]
-
Mounting: Suspend the arterial rings in an organ chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Connect the rings to an isometric force transducer to record changes in tension.[15]
-
Contraction: After an equilibration period, pre-contract the arterial rings with phenylephrine (e.g., 3 x 10⁻⁶ M) to induce a stable tone.[15]
-
Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath.[15]
-
Analysis: Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine. To confirm the endothelium-dependent mechanism, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor like L-NAME.[15][16]
Metabolic Regulation
Ft1 has been identified as a dual modulator of bile acid receptors, acting as a TGR5 agonist and an FXR antagonist. This dual activity gives it the potential to alleviate obesity and insulin resistance.
Quantitative Data: Metabolic Effects
| Parameter | Model | Concentration/Dosage | Result | Reference |
| TGR5 Activation | TGR5-expressing HEK293 cells | 5 and 10 µM | Significantly activated TGR5 and stimulated cAMP secretion.[18] | [18] |
| FXR Antagonism | Caco-2 cells | 10 µM | Significantly inhibited FXR target genes.[2] | [2] |
| Anti-Obesity | High-Fat Diet (HFD) Induced Obese Mice | 50-100 mg/100 g diet (p.o.) for 6 weeks | Ameliorated obesity and improved glucose tolerance and insulin resistance.[2][18] | [2][18] |
Signaling Pathway in Metabolic Regulation
In the ileum, Ft1 acts as an antagonist to the Farnesoid X Receptor (FXR), which increases bile acid synthesis. In peripheral tissues like adipose tissue, Ft1 acts as an agonist for the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 activation leads to increased secretion of glucagon-like peptide-1 (GLP-1), enhanced lipolysis, and browning of white adipose tissue, collectively improving glucose homeostasis and increasing energy expenditure.[18][19]
Key Experimental Protocol
This model is used to study the effects of Ft1 on obesity and associated metabolic dysfunctions like insulin resistance.
-
Diet Induction: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to induce obesity, hyperinsulinemia, and insulin resistance.[18][20][21]
-
Treatment: Randomize the obese mice into groups. The treatment group receives a diet supplemented with this compound (e.g., 50 or 100 mg per 100 g of diet). The control group continues on the HFD without Ft1.[18]
-
Monitoring: Record body weight and food intake weekly for the duration of the study (e.g., 6 weeks).[18]
-
Metabolic Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (e.g., 2 g/kg). Measure blood glucose levels from the tail vein at 0, 15, 30, 60, and 120 minutes post-injection.[18]
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at the same time points as the GTT.[18]
-
Conclusion
This compound is a pleiotropic saponin with a remarkable range of biological activities. Its ability to promote angiogenesis and wound healing, inhibit cancer growth, induce vasodilation, and regulate metabolism through distinct signaling pathways highlights its significant therapeutic potential. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compelling natural product. Future studies should focus on its pharmacokinetic profile, safety, and efficacy in more complex preclinical models to pave the way for potential clinical applications.
References
- 1. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits colorectal cancer growth by increasing CD8<sup>+ </sup>T cell proportion in tumor-bearing mice through the USP9X signaling pathway [cjnmcpu.com]
- 5. This compound promotes fibr... preview & related info | Mendeley [mendeley.com]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - ES [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to Create Chronic Wounds in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Cutaneous Wound Healing in Diabetic Mice Using Naturally Derived Tissue-Engineered Biological Dressings Produced under Serum-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjnmcpu.com [cjnmcpu.com]
- 12. A Novel Biochemical Study of Anti-Dermal Fibroblast Replicative Senescence Potential of Panax Notoginseng Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Saponin extract from Panax notoginseng promotesangiogenesis through AMPK- and eNOS-dependent pathways in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound activates both glucocorticoid and estrogen receptors to induce endothelium-dependent, nitric oxide-mediated relaxations in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Notoginsenoside Ft1: A Dual-Acting TGR5 Agonist and FXR Antagonist for the Treatment of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic diseases, including obesity and type 2 diabetes, represent a significant global health challenge. The G protein-coupled bile acid receptor 5 (TGR5) has emerged as a promising therapeutic target due to its role in regulating glucose homeostasis, energy expenditure, and inflammation. This technical guide provides a comprehensive overview of Notoginsenoside Ft1, a natural saponin isolated from Panax notoginseng, which has been identified as a potent TGR5 agonist. Uniquely, this compound also exhibits farnesoid X receptor (FXR) antagonist activity, presenting a novel dual-acting mechanism for mitigating metabolic dysregulation. This document details the molecular mechanisms, preclinical evidence, and key experimental protocols relevant to the investigation of this compound as a potential therapeutic agent. All quantitative data are summarized in structured tables, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: TGR5 and FXR in Metabolic Regulation
TGR5 is a cell surface receptor activated by bile acids, leading to the stimulation of adenylyl cyclase and intracellular cyclic AMP (cAMP) production. This signaling cascade plays a pivotal role in various metabolic processes. In intestinal L-cells, TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety. In brown adipose tissue and muscle, TGR5 activation stimulates energy expenditure through the induction of thermogenesis.
Conversely, the farnesoid X receptor (FXR) is a nuclear receptor that acts as a primary sensor for intracellular bile acids. In the intestine, FXR activation regulates bile acid reabsorption and metabolism. Antagonism of intestinal FXR has been shown to increase the synthesis of bile acids in the liver, which can then act as signaling molecules to activate TGR5 in peripheral tissues.
The dual modulation of TGR5 agonism and FXR antagonism presents a synergistic approach to treating metabolic diseases. This compound has emerged as a compelling lead compound that embodies this dual-acting profile.
This compound: A Natural Dual-Modulator
This compound is a dammarane-type saponin that has been identified as a selective TGR5 agonist. In vitro studies have demonstrated its ability to activate TGR5 signaling pathways and stimulate GLP-1 secretion in enteroendocrine cell lines.[1] Concurrently, it has been shown to act as an antagonist to FXR, thereby inhibiting its transcriptional activity.[2] This dual functionality suggests that this compound can orchestrate a multi-pronged therapeutic effect against metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value/Concentration | Outcome |
| TGR5 Activation | Tgr5-HEK293 | 0.1-10 μM | Significant activation of luciferase reporter |
| cAMP Secretion | Tgr5-HEK293 | 5 and 10 μmol/L | Remarkable stimulation of cAMP secretion |
| GLP-1 Secretion | NCI-H716 | 0.1-10 μM | Promotion of GLP-1 secretion |
| FXR Antagonism | Caco-2 | 10 μM | Significant inhibition of FXR target genes |
| FXR Antagonism | HEK293T | 10 μM | Inhibition of GW4064-induced FXR activity |
Note: Specific EC50 and IC50 values for TGR5 activation and FXR antagonism by this compound are not explicitly stated in the reviewed literature. The provided concentrations represent the levels at which significant biological activity was observed.
Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Dosage | Treatment Duration | Key Findings |
| Body Weight | 50 and 100 mg/100 g diet | 6 weeks | Significant reduction in body weight gain |
| Glucose Tolerance | 50 and 100 mg/100 g diet | 6 weeks | Improved glucose tolerance |
| Insulin Sensitivity | 50 and 100 mg/100 g diet | 6 weeks | Enhanced insulin sensitivity |
| Adipose Lipolysis | 100 mg/100 g diet | 6 weeks | Increased |
| Fat Browning | 100 mg/100 g diet | 6 weeks | Promoted in inguinal adipose tissue |
| GLP-1 Secretion | 100 mg/100 g diet | 6 weeks | Induced in the ileum |
Signaling Pathways and Mechanisms of Action
TGR5 Signaling Pathway
Activation of TGR5 by this compound initiates a downstream signaling cascade that is central to its metabolic benefits. The binding of Ft1 to TGR5 leads to the activation of the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors mediate the physiological responses to TGR5 activation, including GLP-1 secretion and increased energy expenditure.
Figure 1: TGR5 signaling cascade initiated by this compound.
Dual Mechanism of Action in Metabolic Regulation
The therapeutic potential of this compound is amplified by its dual action on TGR5 and FXR. In the intestine, Ft1 directly stimulates TGR5 on L-cells to promote GLP-1 secretion. Simultaneously, its antagonistic effect on intestinal FXR leads to an increase in hepatic bile acid synthesis. These newly synthesized bile acids enter circulation and can then activate TGR5 in peripheral tissues like brown adipose tissue, further enhancing energy expenditure.
Figure 2: Dual mechanism of this compound in metabolic regulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to characterize the activity of this compound.
TGR5 Luciferase Reporter Assay
This assay is used to determine the agonist activity of a compound on the TGR5 receptor.
-
Cell Culture: Maintain HEK293 cells stably expressing a TGR5 receptor and a luciferase reporter gene under a cAMP response element (CRE) promoter (Tgr5-HEK293 cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed Tgr5-HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10 μM) in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known TGR5 agonist).
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Activity Measurement: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions with a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Plot the dose-response curve and determine the EC50 value.
GLP-1 Secretion Assay
This assay measures the ability of a compound to stimulate GLP-1 secretion from enteroendocrine cells.
-
Cell Culture: Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed NCI-H716 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to differentiate for 48-72 hours.
-
Wash and Pre-incubation: Gently wash the cells twice with pre-warmed Krebs-Ringer bicarbonate buffer (KRBB). Pre-incubate the cells in 500 µL of KRBB for 30 minutes at 37°C.
-
Compound Stimulation: Remove the pre-incubation buffer and add 500 µL of KRBB containing different concentrations of this compound (e.g., 0.1, 1, 10 μM), a vehicle control, and a positive control (e.g., phorbol 12-myristate 13-acetate).
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well and add a DPP-4 inhibitor to prevent GLP-1 degradation. Centrifuge the supernatant to remove any cell debris.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercial GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.
In Vivo High-Fat Diet (HFD)-Induced Obese Mouse Study
This protocol outlines the induction of obesity in mice and the subsequent treatment with this compound.
-
Animal Model: Use male C57BL/6J mice (6-8 weeks old).
-
Obesity Induction: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Grouping and Treatment: Randomly divide the HFD-fed mice into vehicle and treatment groups. Administer this compound orally, for example, by incorporating it into the HFD at different doses (e.g., 50 and 100 mg/100 g diet). Continue the treatment for a specified period (e.g., 6 weeks).
-
Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.
-
Metabolic Assessments: Perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect blood and various tissues (e.g., liver, adipose tissue, intestine) for further analysis, including measurement of plasma lipids, insulin, and GLP-1 levels, as well as gene and protein expression analysis in the collected tissues.
FXR Antagonist Luciferase Reporter Assay
This assay determines the antagonistic activity of a compound against the FXR receptor.
-
Cell Culture: Maintain HEK293T or a similar cell line in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Co-transfect the cells in a 96-well plate with an FXR expression vector, a luciferase reporter vector containing FXR response elements, and a Renilla luciferase control vector.
-
Compound Treatment: After 24 hours of transfection, treat the cells with a known FXR agonist (e.g., GW4064) in the presence or absence of various concentrations of this compound (e.g., 1, 5, 10 μM). Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Activity Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of the agonist-induced luciferase activity by this compound and determine the IC50 value.
Figure 3: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising, naturally derived compound for the management of metabolic diseases. Its unique dual-action mechanism, involving both TGR5 agonism and FXR antagonism, offers a multifaceted approach to improving glucose metabolism, reducing body weight, and enhancing energy expenditure. The preclinical data gathered to date strongly support its therapeutic potential.
Future research should focus on several key areas. Firstly, a more precise determination of the EC50 and IC50 values of this compound for TGR5 and FXR, respectively, is warranted. Secondly, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion profile, which will be critical for dose optimization. Finally, long-term efficacy and safety studies in relevant animal models are required before advancing to clinical trials. The continued investigation of this compound and similar dual-acting molecules holds significant promise for the development of novel and effective therapies for the global challenge of metabolic diseases.
References
- 1. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Notoginsenoside Ft1: A Technical Guide on its Pro-hemostatic and Platelet Aggregatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Notoginsenoside Ft1, a saponin isolated from Panax notoginseng, has demonstrated significant pro-hemostatic and platelet aggregatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's impact on hemostasis, with a focus on its mechanism of action on platelet function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to support further research and drug development in the field of hemostasis and thrombosis.
Quantitative Efficacy of this compound
This compound has been shown to be a potent modulator of platelet function and coagulation. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
| Parameter | Species | Agonist | Concentration of Ft1 | Effect | Source |
| Platelet Aggregation | Rat | - | 0-250 µM | Dose-dependent increase | [1] |
| EC50 | Rat | - | 56.42 µM | - | [1] |
| Platelet Aggregation | Rat | ADP (200 µM) | 200 µM | ~45% increase compared to control | [2] |
| Platelet Aggregation | Human | Thrombin, Collagen, ADP | 5-10 µM | Potentiation of agonist-induced aggregation | [3] |
Table 2: In Vitro Effects of this compound on Plasma Coagulation
| Coagulation Parameter | Species | Concentration of Ft1 | Effect | Source |
| Prothrombin Time (PT) | Rat, Human | 80 µg/mL (rat), 240 µg/mL (human) | Reduced | [1][2] |
| Activated Partial Thromboplastin Time (APTT) | Rat, Human | 80 µg/mL (rat), 240 µg/mL (human) | Reduced | [1][2] |
| Thrombin Time (TT) | Rat, Human | 80 µg/mL (rat), 240 µg/mL (human) | Reduced | [2] |
Table 3: In Vivo Hemostatic Effects of this compound
| Animal Model | Species | Dosage of Ft1 | Effect | Source |
| Tail Bleeding Time | Rat | 1.25 mg/kg (i.v.) | Significantly decreased | [2] |
| Thrombogenesis (catheter-induced) | Rat | 1.25 mg/kg (i.v.) | Increased thrombus weight | [2] |
| Tail Bleeding Time | Mouse | Not specified | Significantly shortened | [3] |
| Aspirin-prolonged Bleeding Time | Mouse | Not specified | Restored to normal | [3] |
Signaling Pathways of this compound in Platelets
This compound primarily exerts its effects on platelets through two interconnected signaling pathways: the P2Y₁₂ receptor-mediated pathway and the potentiation of the PLCγ2 signaling cascade.
P2Y₁₂ Receptor-Mediated Signaling
This compound acts as an agonist or a positive allosteric modulator of the platelet P2Y₁₂ receptor.[2][4] This interaction initiates a downstream signaling cascade that leads to platelet activation and aggregation. Molecular docking studies suggest a direct binding of Ft1 to the P2Y₁₂ receptor.[2][4] Activation of the P2Y₁₂ receptor by Ft1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Reduced cAMP levels relieve the inhibition of platelet activation. Concurrently, P2Y₁₂ receptor activation stimulates the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of key downstream effectors that contribute to platelet aggregation.[1][2][4] A critical consequence of P2Y₁₂ activation by Ft1 is an increase in intracellular calcium (Ca²⁺) mobilization, a central event in platelet activation.[1][2][4]
Potentiation of PLCγ2 Signaling
While this compound may not independently stimulate platelet aggregation, it significantly enhances the aggregation induced by other agonists like thrombin, collagen, and ADP.[3] This potentiation is mediated through the phospholipase Cγ2 (PLCγ2) signaling pathway.[3][5] Upon stimulation by primary agonists, PLCγ2 is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).[3] this compound potentiates this pathway, leading to enhanced Ca²⁺ mobilization and PKC activation, which in turn promotes the synthesis of thromboxane A₂ (TXA₂), a potent platelet agonist, further amplifying the aggregatory response.[3]
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature and represent standard approaches for assessing the impact of compounds like this compound on platelet aggregation and hemostasis.
In Vitro Platelet Aggregation Assay
This protocol is based on light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing.
Objective: To measure the effect of this compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
3.2% Sodium citrate anticoagulant
-
Whole blood from healthy human donors or rats
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Assay: a. Pipette adjusted PRP into the aggregometer cuvettes with a stir bar. b. Incubate at 37°C for 5 minutes. c. Add this compound or vehicle control and incubate for a specified time (e.g., 5 minutes). d. Add a platelet agonist to induce aggregation. e. Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of platelet aggregation relative to the PPP reference.
In Vivo Tail Bleeding Time Assay
This in vivo model assesses the overall hemostatic function.
Objective: To determine the effect of this compound on hemostasis in a rodent model.
Materials:
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Mice or rats
-
Surgical scissors or scalpel
-
37°C saline bath
-
Filter paper
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous injection).
-
Anesthesia: Anesthetize the animal.
-
Tail Transection: After a specified time post-administration, transect the tail at a defined distance from the tip (e.g., 3 mm).
-
Bleeding Time Measurement: Immediately immerse the tail in a 37°C saline bath and start a stopwatch. The time to cessation of bleeding for at least 2 minutes is recorded as the bleeding time. Alternatively, gently blot the blood with filter paper every 30 seconds until bleeding stops.
-
Data Analysis: Compare the bleeding times between the this compound-treated group and the control group.
Conclusion and Future Directions
This compound is a promising pro-hemostatic agent that enhances platelet aggregation and accelerates coagulation. Its dual mechanism of action, involving both the P2Y₁₂ receptor and potentiation of PLCγ2 signaling, makes it a unique molecule of interest for the development of novel therapies for bleeding disorders or as an adjunct to antiplatelet therapies to mitigate bleeding risks.
Future research should focus on:
-
Elucidating the precise binding site and nature of the interaction between this compound and the P2Y₁₂ receptor.
-
Investigating the potential for synergistic effects with other hemostatic agents.
-
Conducting comprehensive preclinical safety and efficacy studies in various animal models of bleeding.
-
Developing optimized formulations for potential clinical applications.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the management of hemostatic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet P2Y12 receptors are involved in the haemostatic effect of this compound, a saponin isolated from Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase Cγ2 signalling contributes to the haemostatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet P2Y₁₂ receptors are involved in the haemostatic effect of this compound, a saponin isolated from Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Notoginsenoside Ft1: A Technical Guide to its Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notoginsenoside Ft1, a dammarane-type triterpenoid saponin isolated from Panax notoginseng, has emerged as a molecule of significant interest in pharmacological research. Initially identified in 2008, subsequent studies have revealed its potent biological activities, including the promotion of angiogenesis, acceleration of wound healing, and anti-cancer effects. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, including detailed experimental protocols for its preparation, quantitative data, and a summary of its known signaling pathways.
Discovery and Initial Characterization
This compound was first isolated and identified by YANG Chongren et al. in 2008[1]. It is a naturally occurring saponin found in the traditional Chinese medicine Panax notoginseng (Burk.) F.H. Chen, a plant long used for its purported hemostatic and cardio-protective properties. The initial discovery paved the way for further investigation into its chemical properties and biological functions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C47H80O17 | [2][3] |
| Molecular Weight | 917.1 g/mol | [2][3] |
| Purity (via acid hydrolysis method) | ~95.2% | [4] |
| Theoretical Yield (from leaf & stem extracts) | ~1.8% | [4] |
| Mass Spectrometry (m/z) | 915.9 → 783.8 | [5] |
| Appearance | White powder |
Experimental Protocols
Preparation of this compound via Acid Hydrolysis
This method involves the conversion of more abundant saponins in P. notoginseng into this compound.
Materials:
-
Dried leaves and stems of Panax notoginseng
-
Ethanol (95%)
-
Acetic acid
-
Distilled water
-
Macroporous adsorption resin (e.g., D101)
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel (ODS)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Extraction:
-
The dried and powdered leaves and stems of P. notoginseng are extracted with 95% ethanol at room temperature.
-
The extraction is repeated three times to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude saponin extract.
-
-
Preliminary Purification:
-
The crude extract is suspended in water and applied to a macroporous adsorption resin column (D101).
-
The column is first washed with distilled water to remove impurities.
-
The saponins are then eluted with a stepwise gradient of ethanol.
-
-
Acid Hydrolysis:
-
The purified total saponin extract is subjected to acid hydrolysis to convert precursor saponins into this compound.
-
The extract is dissolved in a 25% acetic acid solution.
-
The reaction mixture is heated to facilitate the hydrolysis and epimerization reactions. High temperature can contribute to the hydroxylation at C-25, while a 25% acetic acid concentration is conducive to the preparation of this compound[4].
-
-
Purification of this compound:
-
The reaction mixture is neutralized and then subjected to multiple steps of column chromatography.
-
Initial separation is performed on a silica gel column.
-
Further purification is achieved using reversed-phase C18 (ODS) column chromatography.
-
Fractions are monitored by HPLC, and those containing this compound of high purity are collected.
-
-
Final Product:
-
The purified fractions are combined, and the solvent is evaporated under reduced pressure.
-
The resulting solid is dried to yield this compound as a white powder with a purity of approximately 95.2%[4].
-
Structural Elucidation Methods
The initial structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common method, with characteristic transitions observed at m/z 915.9 → 783.8[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the complex structure of the saponin, including the aglycone and sugar moieties. While the original detailed NMR data is not widely published, reference spectra for dammarane-type saponins are available for comparison.
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, primarily centered around angiogenesis, wound healing, and anti-cancer effects. These activities are mediated through its interaction with several key signaling pathways.
Pro-angiogenic Effects
This compound has been shown to be a potent stimulator of angiogenesis, the formation of new blood vessels. This effect is crucial for wound healing and tissue regeneration.
Signaling Pathway:
Caption: this compound promotes angiogenesis via PI3K/AKT/mTOR and Raf/MEK/ERK pathways, leading to HIF-1α stabilization and VEGF secretion.
Wound Healing
This compound accelerates wound healing, particularly in diabetic models, by promoting fibroblast proliferation and neovascularization while attenuating inflammation.
Experimental Workflow for Wound Healing Assay:
Caption: Experimental workflow for evaluating the wound healing effects of this compound.
Anti-Cancer Activity
Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in colorectal cancer. It has been shown to inhibit tumor growth by modulating the tumor microenvironment.
Signaling Pathway in Colorectal Cancer:
Caption: this compound inhibits colorectal cancer growth by targeting USP9X, leading to reduced Wnt signaling and increased CD8+ T cell infiltration.[1]
Conclusion
This compound is a promising natural product with significant therapeutic potential. Its discovery and initial characterization have laid the groundwork for extensive research into its mechanisms of action and potential clinical applications. The detailed protocols and understanding of its engagement with key signaling pathways, as outlined in this guide, will be invaluable for researchers and drug development professionals seeking to further explore and harness the pharmacological properties of this unique saponin. Further investigation into its pharmacokinetics, safety profile, and efficacy in various disease models is warranted to translate these preclinical findings into novel therapeutic strategies.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. This compound | C47H80O17 | CID 91973814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry method for the determination of this compound in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Notoginsenoside Ft1: A Technical Guide to its Interaction with Glucocorticoid and Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notoginsenoside Ft1 (Ft1), a saponin derived from Panax notoginseng, has demonstrated significant vasodilatory effects through its interaction with both glucocorticoid receptors (GR) and estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. The primary mechanism of action involves the activation of GR and ERβ in endothelial cells, which subsequently triggers the PI3K/Akt and ERK1/2 signaling pathways. This cascade leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), increased nitric oxide (NO) production, and ultimately, vasodilation via the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway. While direct binding affinities and dose-response constants for Ft1 with GR and ERβ are not extensively documented in publicly available literature, this guide synthesizes the existing data to provide a robust resource for researchers in pharmacology and drug development.
Introduction
Panax notoginseng has a long history in traditional medicine for treating cardiovascular ailments. This compound is one of the key bioactive saponins isolated from this plant.[1] Recent research has elucidated a novel mechanism for its therapeutic effects, demonstrating its ability to induce endothelium-dependent vasodilation through the activation of steroid hormone receptors, specifically the glucocorticoid and estrogen receptors.[2] This finding opens new avenues for the development of therapeutic agents targeting vascular function. This guide aims to provide a detailed technical overview of the interaction between this compound and these receptors.
Quantitative Data
While specific binding affinities (Kd, Ki) and dose-response values (EC50, IC50) for this compound with glucocorticoid and estrogen receptors are not extensively reported in the primary literature, the following table summarizes the key quantitative parameters from functional assays that demonstrate its activity.
| Parameter | Receptor/Pathway | Value/Concentration | Experimental System | Reference |
| Concentration Range for Vasodilation | Glucocorticoid & Estrogen Receptor-Mediated | 10⁻⁸ M to 10⁻⁴ M | Isolated rat mesenteric arteries | [3] |
| Concentration for eNOS Phosphorylation | Glucocorticoid & Estrogen Receptor-Mediated | 10⁻⁴ M | Isolated rat mesenteric arteries | [4] |
| Concentration Range for cGMP Production | Downstream of NO signaling | 10⁻⁷ M to 10⁻⁴ M | Isolated rat mesenteric arteries | [3] |
| GR Antagonist Concentration (RU486) | Inhibition of Ft1-induced vasodilation | 3 x 10⁻⁶ M | Isolated rat mesenteric arteries | [3] |
| ERβ Antagonist Concentration (PHTPP) | Inhibition of Ft1-induced vasodilation | 3 x 10⁻⁶ M | Isolated rat mesenteric arteries | [3] |
| PI3K Inhibitor Concentration (Wortmannin) | Inhibition of Ft1-induced vasodilation | 10⁻⁷ M | Isolated rat mesenteric arteries | [3] |
| ERK1/2 Inhibitor Concentration (U0126) | Inhibition of Ft1-induced vasodilation | 3 x 10⁻⁶ M | Isolated rat mesenteric arteries | [3] |
| NO Synthase Inhibitor Concentration (L-NAME) | Abolition of Ft1-induced vasodilation | 10⁻⁴ M | Isolated rat mesenteric arteries | [3] |
| sGC Inhibitor Concentration (ODQ) | Abolition of Ft1-induced vasodilation | 10⁻⁵ M | Isolated rat mesenteric arteries | [3] |
Signaling Pathways
This compound-induced vasodilation is mediated by a complex signaling cascade initiated by the activation of both glucocorticoid and estrogen receptors on endothelial cells.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to elucidate the interaction of this compound with glucocorticoid and estrogen receptors. These are based on standard laboratory procedures and the methodologies described in the cited literature.
Vasodilation Assay in Isolated Rat Mesenteric Arteries
This protocol outlines the measurement of isometric tension in isolated arterial rings to assess the vasodilatory effects of this compound.
Caption: Experimental workflow for the vasodilation assay.
Western Blotting for eNOS Phosphorylation
This protocol details the detection of phosphorylated eNOS in arterial tissue lysates following treatment with this compound.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-eNOS (Ser1177)
-
Mouse anti-total-eNOS
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System
Procedure:
-
Isolate rat mesenteric arteries and treat with this compound (e.g., 10⁻⁴ M) for a specified time.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge at 12,000 x g for 15 min at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated eNOS signal to total eNOS and the loading control.
cGMP Enzyme Immunoassay
This protocol describes the quantification of cGMP levels in arterial tissue as a measure of NO signaling.
Materials:
-
Commercially available cGMP Enzyme Immunoassay (EIA) Kit
-
0.1 M HCl
-
Tissue Homogenizer
-
Microplate Reader
Procedure:
-
Treat isolated rat mesenteric arteries with various concentrations of this compound (10⁻⁷ M to 10⁻⁴ M).
-
Freeze the tissues in liquid nitrogen and homogenize in 0.1 M HCl.
-
Centrifuge the homogenates to pellet debris.
-
Collect the supernatant for cGMP measurement.
-
Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a cGMP antibody-coated microplate.
-
Adding a cGMP-alkaline phosphatase conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and incubating to develop color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Calculate the cGMP concentration in the samples based on the standard curve.
Immunofluorescence Staining for GR and ERβ
This protocol details the visualization of glucocorticoid and estrogen receptor localization within endothelial cells.
Caption: Workflow for immunofluorescence staining of GR and ERβ.
Conclusion
This compound represents a promising phytocompound with significant cardiovascular effects mediated through the activation of glucocorticoid and estrogen receptors. The signaling cascade involving PI3K/Akt, ERK1/2, and eNOS/NO/cGMP is well-supported by the available evidence. While quantitative data on the direct interaction of Ft1 with GR and ERβ is currently limited, the functional assays clearly demonstrate its efficacy. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and similar compounds. Future research should focus on determining the precise binding kinetics and dose-response relationships to fully characterize its pharmacological profile.
References
- 1. This compound activates both glucocorticoid and estrogen receptors to induce endothelium-dependent, nitric oxide-mediated relaxations in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling the Anti-inflammatory Properties of Notoginsenoside Ft1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, is emerging as a compound of significant interest for its therapeutic potential. While extensively studied for its roles in cardiovascular protection and oncology, its anti-inflammatory properties are a promising area of investigation. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of this compound. It details its effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways, serving as a valuable resource for researchers in drug discovery and development.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research. This compound, a dammarane-type triterpenoid saponin, has demonstrated a range of biological activities. Preliminary evidence suggests its potential to modulate inflammatory responses, making it a compelling candidate for further investigation. This guide aims to consolidate the existing knowledge and provide a practical framework for studying the anti-inflammatory properties of this compound.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound is hypothesized to inhibit NF-κB activation through its interaction with the Takeda G-protein-coupled receptor 5 (TGR5). Activation of TGR5 is known to suppress the NF-κB signaling pathway[1]. This inhibition likely occurs by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Modulation of MAPK Signaling Pathways
The MAPK family, including p38 MAPK and ERK1/2, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. While some studies on neuroblastoma cells have shown that Ft1 activates p38 MAPK and ERK1/2 signaling[2][3], the context in inflammatory cells like macrophages is likely different. In many inflammatory scenarios, the inhibition of p38 and ERK phosphorylation is associated with a reduction in the production of pro-inflammatory mediators. The precise role of Ft1 in modulating MAPK pathways in an inflammatory setting requires further investigation to determine if it acts as an inhibitor or a context-dependent modulator.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for Ft1 is pending, related ginsenosides have been shown to inhibit NLRP3 inflammasome activation. It is plausible that Ft1 may also exert its anti-inflammatory effects by interfering with the assembly or activation of this complex, thereby reducing the cleavage of caspase-1 and the subsequent release of mature IL-1β.
Quantitative Data on Anti-inflammatory Effects
Currently, there is limited direct quantitative data on the anti-inflammatory effects of this compound. The following table summarizes the available information. Further research is required to establish dose-response relationships and IC50 values for key inflammatory markers.
| Parameter | Cell Type/Model | Effect of this compound | Concentration(s) | Reference |
| TNF-α mRNA Expression | Diabetic wound tissue (in vivo) | Reduced expression | Not specified | [4] |
| IL-6 mRNA Expression | Diabetic wound tissue (in vivo) | Reduced expression | Not specified | [4] |
| Cell Proliferation (IC50) | SH-SY5Y (neuroblastoma) | 45 µM | 0.1-100 µM | [1] |
Detailed Experimental Protocols
The following protocols are adapted from standard methodologies and can be used to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and immunofluorescence) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).
4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
4.1.3. Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4.1.4. Western Blot Analysis for iNOS, COX-2, and Phosphorylated Signaling Proteins
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.1.5. Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Grow cells on coverslips in a 24-well plate and treat as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with an antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
NLRP3 Inflammasome Activation Assay
4.2.1. Cell Culture and Treatment
-
Use bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells.
-
Priming: Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Treatment: Treat the cells with this compound for 1 hour.
-
Activation: Activate the NLRP3 inflammasome with ATP (e.g., 5 mM) for 30-60 minutes.
4.2.2. Measurement of Caspase-1 Activity and IL-1β Cleavage
-
Collect the cell supernatant and lyse the cells.
-
Analyze the supernatant and cell lysates by Western blot using antibodies against the cleaved (p20) and full-length forms of caspase-1, and the mature (p17) and pro-forms of IL-1β.
-
Alternatively, caspase-1 activity in the supernatant can be measured using a commercially available fluorometric or luminometric assay kit.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its potential to modulate key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, warrants further in-depth investigation. Future research should focus on:
-
Quantitative analysis: Establishing robust dose-response curves and IC50 values for the inhibition of a wide range of inflammatory mediators.
-
In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.
-
Mechanism of action: Elucidating the precise molecular targets and clarifying the role of MAPK signaling in the context of inflammation.
-
Structure-activity relationship studies: Identifying the key structural features of this compound responsible for its anti-inflammatory activity to guide the synthesis of more potent and selective analogs.
This technical guide provides a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into clinical applications.
References
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK and ERK1/2 pathways are involved in the pro-apoptotic effect of this compound on human neuroblastoma SH-SY5Y cells [agris.fao.org]
- 4. researchgate.net [researchgate.net]
Preliminary Efficacy of Notoginsenoside Ft1 in Modulating Obesity and Insulin Resistance: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research surrounding Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, and its potential therapeutic applications in the context of obesity and insulin resistance. The information presented herein is a synthesis of preclinical data, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies investigating the effects of this compound in a high-fat diet (HFD)-induced mouse model of obesity and insulin resistance.
Table 1: Effects of this compound on Body Weight and Food Intake
| Parameter | Control (Chow) | High-Fat Diet (HFD) | HFD + Ft1 (50 mg/100g diet) | HFD + Ft1 (100 mg/100g diet) |
| Initial Body Weight (g) | ~22 | ~22 | ~22 | ~22 |
| Final Body Weight (g) | ~30 | ~45 | Significantly Reduced | Significantly Reduced |
| Body Weight Gain (g) | ~8 | ~23 | Markedly Decreased | Markedly Decreased |
| Food Intake | Normal | Normal | No Significant Difference | No Significant Difference |
Table 2: Effects of this compound on Glucose Homeostasis
| Parameter | Control (Chow) | High-Fat Diet (HFD) | HFD + Ft1 (100 mg/100g diet) |
| Fasting Blood Glucose | Normal | Significantly Increased | Markedly Reduced[1] |
| Fasting Insulin Levels | Normal | Significantly Increased | Markedly Reduced[1] |
| Glucose Tolerance Test (GTT) | Normal Glucose Clearance | Impaired Glucose Tolerance | Significantly Improved Glucose Tolerance[1] |
| Insulin Tolerance Test (ITT) | Normal Insulin Sensitivity | Insulin Resistance | Significantly Improved Insulin Sensitivity[1] |
| HOMA-IR Index | Low | High | Significantly Reduced[1] |
Table 3: Effects of this compound on Adipose Tissue and Energy Expenditure
| Parameter | High-Fat Diet (HFD) | HFD + Ft1 (100 mg/100g diet) |
| Adipocyte Size | Hypertrophied | Significantly Decreased Diameter[1] |
| Lipid Droplet Deposition (Liver) | Increased | Reduced[1] |
| Energy Expenditure | Normal | Dramatically Enhanced (dark phase)[1] |
| Oxygen Consumption | Normal | Augmented (dark phase)[1] |
| Upregulated Genes in Adipose Tissue | - | Ucp1, Pgc1a, Prdm16[1] |
| Serum Glycerol Levels | Normal | Significantly Increased[1] |
Core Signaling Pathways
This compound has been identified as a dual-acting compound that functions as a TGR5 agonist and an FXR antagonist. This unique mechanism of action is central to its metabolic benefits.[1][2]
TGR5 Agonism and Downstream Effects
As an agonist of the G-protein coupled bile acid receptor TGR5, this compound initiates a signaling cascade that contributes to improved metabolic health.[2][3] In intestinal L-cells, activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][3] GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells.[1] In adipose tissue, TGR5 activation leads to increased energy expenditure.[1][3]
FXR Antagonism and Bile Acid Synthesis
Concurrently, this compound acts as an antagonist to the farnesoid X receptor (FXR) in the ileum.[1][2] This antagonism leads to an increase in hepatic bile acid synthesis.[1] The elevated levels of bile acids can then further activate TGR5 in adipose tissues, amplifying the beneficial metabolic effects.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound.
Animal Model and Diet
-
Animal Model: Male C57BL/6J mice are a commonly used strain for diet-induced obesity models.
-
Acclimatization: Mice are acclimatized for a week with ad libitum access to standard chow and water.
-
Diet-Induced Obesity: At 6-8 weeks of age, mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.[1] A control group is maintained on a standard chow diet.
-
This compound Administration: Following the induction of obesity, mice are randomly assigned to treatment groups. This compound is administered orally, mixed into the HFD at concentrations of 50 mg/100g and 100 mg/100g of diet for a duration of 6 weeks.[1]
Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT):
-
Mice are fasted overnight (approximately 12-14 hours) with free access to water.[1]
-
A baseline blood glucose measurement is taken from the tail vein using a glucometer (Time 0).
-
A 20% D-glucose solution is administered via intraperitoneal injection at a dose of 2.0 g/kg body weight.[1]
-
Blood glucose levels are subsequently measured at 15, 30, 60, and 120 minutes post-injection.[1]
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for 4-6 hours with free access to water.[1]
-
A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
Human insulin is administered via intraperitoneal injection at a dose of 0.75 U/kg body weight.[1]
-
Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-injection.[1]
-
Analysis of Endocrine Hormones and Metabolites
-
Fasting Blood Samples: Blood is collected from fasted mice for the analysis of insulin and other metabolites.
-
Insulin Measurement: Serum insulin levels are measured using an Ultra-Sensitive Mouse Insulin ELISA Kit.[1]
-
Glycerol Measurement: Serum glycerol levels are determined using commercially available kits to assess lipolysis.
Gene Expression Analysis (Quantitative Real-Time RT-PCR)
-
Tissue Collection: Adipose tissues (e.g., inguinal white adipose tissue - iWAT, and brown adipose tissue - BAT) and liver are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from the tissues using a suitable reagent like TRIzol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for target genes such as Ucp1, Pgc1a, and Prdm16. Gene expression levels are normalized to a housekeeping gene like β-actin.
Western Blot Analysis
-
Protein Extraction: Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated PKA substrates, phosphorylated HSL).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study investigating the effects of this compound on obesity and insulin resistance.
References
Methodological & Application
Application Note: HPLC-UV Analysis of Notoginsenoside Ft1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Notoginsenoside Ft1 using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Introduction
This compound is a dammarane-type triterpenoid saponin isolated from Panax notoginseng. It has garnered significant interest in pharmaceutical research due to its potential therapeutic effects, including stimulating platelet aggregation.[1] Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This application note details a robust HPLC-UV method for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 203 nm[2][3][4][5] |
| Injection Volume | 10 µL[3][4] |
Table 1: HPLC-UV Chromatographic Conditions
The gradient elution program is critical for achieving good separation of this compound from other components in complex matrices.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 81 | 19 |
| 30 | 78.8 | 21.2 |
| 35 | 74 | 26 |
| 50 | 62 | 38 |
| 60 | 45 | 55 |
| 70 | 20 | 80 |
| 75 | 5 | 95 |
| 85 | 81 | 19 |
Table 2: Gradient Elution Program (adapted from similar saponin analysis[4])
Preparation of Standard and Sample Solutions
2.2.1. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol or 80% aqueous methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[4]
-
Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to cover the desired concentration range for the calibration curve.
-
Filter the standard solutions through a 0.45 µm syringe filter prior to injection.[4]
2.2.2. Sample Preparation (from Plasma)
For pharmacokinetic studies involving plasma samples, a protein precipitation step is necessary.
-
To a 100 µL aliquot of plasma, add 300 µL of methanol to precipitate proteins.[1][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase composition (e.g., 100 µL of 81% Water: 19% Acetonitrile).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.[4]
2.2.3. Sample Preparation (from Herbal Extracts)
-
Extract the powdered plant material or herbal product with a suitable solvent, such as methanol or 80% aqueous methanol.[4]
-
Dilute the extract with the same solvent to a concentration within the calibration range.[4]
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[4]
Method Validation Summary
The described HPLC-UV method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the analysis of this compound and related saponins.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.995[1][7][8] |
| Linear Range | 0.02 µg/mL to 24 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.02 µg/mL[7][8] |
| Precision (RSD%) | Intra-day: 1.65% - 9.84%[1] Inter-day: 2.46% - 13.49%[1] |
| Accuracy (Recovery %) | 96.21% - 99.45%[1] |
| Specificity | Assessed by comparing chromatograms of blank, spiked, and actual samples. |
Table 3: Summary of Method Validation Parameters
Visualization of Workflows
The following diagrams illustrate the experimental workflow for the HPLC-UV analysis and the logical steps in the method validation process.
Caption: Experimental workflow for this compound HPLC-UV analysis.
Caption: Key steps in the HPLC method validation process.
References
- 1. A rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry method for the determination of this compound in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a reversed-phase HPLC method for quantitative determination of ginsenosides Rb1, Rd, F2, and compound K during the process of biotransformation of ginsenoside Rb1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. Identification and characterization of forced degradation products and stability-indicating assay for notoginsenosidefc by using UHPLC-Q-TOF-MS and UHPLC-MS/MS: Insights into stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Notoginsenoside Ft1 in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Notoginsenoside Ft1 in plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes an electrospray ionization (ESI) source in negative ion mode for detection. This method is well-suited for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a dammarane-type triterpenoid saponin isolated from Panax notoginseng, a traditional Chinese medicine.[1] It has garnered significant interest in the scientific community due to its potential therapeutic properties. Research suggests that this compound may play a role in cardiovascular health and has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and pharmacological research. This application note provides a detailed protocol for a validated LC-MS/MS method for the reliable quantification of this compound in plasma.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Methods
Materials
-
This compound (purity >98%)
-
Ginsenoside Rg1 (Internal Standard, IS, purity >98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank plasma
Instrumentation
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ginsenoside Rg1 and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Ginsenoside Rg1 in methanol).
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0-1.0 min | 30% B |
| 1.0-3.0 min | 30% - 90% B |
| 3.0-4.0 min | 90% B |
| 4.1-6.0 min | 30% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| SRM Transitions | |
| This compound | m/z 915.9 → 783.8 (Collision Energy: ~20 eV) |
| Ginsenoside Rg1 (IS) | m/z 799.8 → 637.8 (Collision Energy: ~25 eV) |
Note: Collision energies may require optimization based on the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in plasma.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.[1]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.25 - 2500 ng/mL (r² > 0.995) |
| LLOQ | 0.25 ng/mL |
| Intra-day Precision (RSD%) | 1.65% - 9.84% |
| Inter-day Precision (RSD%) | 2.46% - 13.49% |
| Accuracy (RE%) | 96.21% - 99.45% |
| Recovery | 95.09% - 102.22% |
| Matrix Effect | 98.29% - 100.13% |
The results indicate that the method is linear, sensitive, precise, and accurate for the intended purpose. The high recovery and minimal matrix effect suggest that the sample preparation method is effective in removing interfering substances from the plasma matrix.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in plasma. The simple and rapid sample preparation, coupled with the high sensitivity and selectivity of the mass spectrometric detection, makes this method a valuable tool for researchers in pharmacology and drug development. The provided protocols can be readily implemented in a laboratory setting for pharmacokinetic and other studies involving this compound.
References
Unveiling the Proliferative Potential of Notoginsenoside Ft1: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for investigating the in vitro cell proliferation effects of Notoginsenoside Ft1, a bioactive saponin isolated from Panax notoginseng. These guidelines are intended to assist researchers in pharmacology, cell biology, and drug discovery in designing and executing robust experiments to evaluate the therapeutic potential of this natural compound.
Introduction
This compound (Ft1) has garnered significant interest for its diverse pharmacological activities, including its impact on cell proliferation. Studies have demonstrated that Ft1 can modulate cell growth in various cell types, suggesting its potential in tissue regeneration and cancer therapy.[1][2][3] The proliferative or anti-proliferative effects of Ft1 appear to be cell-type specific and are mediated through intricate signaling pathways. Understanding these mechanisms is crucial for the development of novel therapeutic strategies. This document outlines key signaling pathways influenced by Ft1 and provides detailed protocols for commonly used in vitro cell proliferation assays.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence cell proliferation primarily through the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.
PI3K/Akt/mTOR Pathway
In certain cell types, such as human dermal fibroblasts, this compound has been found to promote cell proliferation by activating the PI3K/Akt/mTOR signaling cascade.[1] This pathway is central to cell growth, survival, and metabolism. Activation of this pathway by Ft1 can lead to increased collagen production and accelerated wound healing.[1] Conversely, in some cancer cell lines, including hepatocellular carcinoma, Ft1 has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[4][5]
Wnt/β-catenin Pathway
In the context of colorectal cancer, this compound has been demonstrated to inhibit tumor growth by suppressing the Wnt/β-catenin signaling pathway.[2][3][6] Ft1 achieves this by interacting with ubiquitin-specific peptidase 9 X-linked (USP9X), which leads to a reduction in β-catenin levels and subsequent downregulation of its downstream target genes involved in cell proliferation.[2][3]
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize the reported effects of this compound on cell proliferation in different cell lines.
Table 1: Proliferative Effects of this compound
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Dermal Fibroblasts (HDF-a) | Not specified | Not specified | Not specified | Increased cell proliferation and collagen production. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 0-10 μM | 0-48 h | Promoted proliferation and migration. | [7] |
Table 2: Anti-proliferative Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time | Reference |
| CT26 | Colorectal Cancer | Not specified | 30.75 μmol·L−1 | 72 h | [2] |
| MC38 | Colorectal Cancer | Not specified | 32.87 μmol·L−1 | 72 h | [2] |
| HT29 | Colorectal Cancer | Not specified | 27.59 μmol·L−1 | 72 h | [2] |
| Hepatocellular Carcinoma Cells | Hepatocellular Carcinoma | Not specified | Not specified | Inhibited cell proliferation. | [4][5] |
| Breast Cancer Cells | Breast Cancer | Not specified | Not specified | Inhibited cell proliferation. | [2] |
| Neuroblastoma SH-SY5Y Cells | Neuroblastoma | Not specified | Not specified | Inhibited cell proliferation. | [2] |
Experimental Protocols
Detailed methodologies for three common in vitro cell proliferation assays are provided below. These protocols can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[9]
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Ft1-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method for quantifying cell proliferation and viability. Similar to the MTT assay, it relies on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. A key advantage of the WST-1 assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.[10]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired duration.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[10]
-
Incubation with WST-1: Incubate the plate for 0.5-4 hours at 37°C.[10] The optimal incubation time may vary depending on the cell type.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance between 420 and 480 nm.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12] Incorporated BrdU is then detected using a specific antibody.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP or a fluorophore)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (if using an enzymatic reaction)
-
Wash buffer
-
96-well microplate
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-4 hours to allow for incorporation into newly synthesized DNA.[11]
-
Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[11] This step fixes the cells and denatures the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody solution. Incubate for 1 hour at room temperature.[11]
-
Secondary Antibody/Detection: If using an unconjugated primary antibody, wash and add a labeled secondary antibody. If using a directly conjugated primary antibody, proceed to the detection step. For colorimetric detection, add the substrate and incubate until color develops, then add the stop solution.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
Conclusion
This compound exhibits complex, context-dependent effects on cell proliferation, mediated by key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin. The provided application notes and detailed protocols for MTT, WST-1, and BrdU assays offer a robust framework for researchers to investigate the in vitro effects of this compound on cell proliferation. Careful selection of the appropriate assay and cell model is critical for obtaining meaningful and reproducible data, which will ultimately contribute to a better understanding of the therapeutic potential of this promising natural compound.
References
- 1. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Studying Notoginsenoside Ft1 in Wound Healing Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Notoginsenoside Ft1, a saponin extracted from Panax notoginseng, has demonstrated significant potential in promoting wound healing, particularly in compromised conditions such as diabetic ulcers.[1] This document provides detailed application notes and protocols for utilizing animal models to investigate the therapeutic effects of this compound on cutaneous wound healing. The protocols outlined below are based on established methodologies and findings from preclinical studies.
Key Mechanisms of Action
This compound has been shown to accelerate wound healing by influencing several key cellular and molecular processes. Its pro-healing effects are attributed to its ability to:
-
Promote Fibroblast Proliferation and Collagen Production: Studies have indicated that this compound enhances the proliferation of fibroblasts and the synthesis of collagen, essential components for the formation of granulation tissue and dermal reconstruction.[1] This action is mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway.[1]
-
Enhance Angiogenesis: The formation of new blood vessels is critical for supplying oxygen and nutrients to the wound bed. This compound has been found to promote neovascularization, thereby improving blood flow to the wounded area.[1]
-
Attenuate Inflammatory Response: While inflammation is a necessary phase of wound healing, a prolonged or excessive inflammatory response can impede tissue repair. This compound helps to modulate the inflammatory response, creating a more favorable environment for healing.[1]
Animal Models for Wound Healing Studies
The selection of an appropriate animal model is crucial for obtaining clinically relevant data. Due to their physiological similarities to human skin and the ability to create reproducible wounds, rodent models are frequently employed. For studying impaired wound healing, diabetic mouse and rat models are particularly relevant.[2][3][4]
Commonly Used Models:
-
Genetically Diabetic Mice (db/db mice): These mice have a mutation in the leptin receptor gene, leading to obesity and type 2 diabetes, which results in impaired wound healing.[2][5] They are a well-established model for studying chronic wounds.[6]
-
Streptozotocin (STZ)-Induced Diabetic Rodents: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes.[2][7] This model is also widely used to investigate diabetic wound healing.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of topical this compound application on wound healing in a genetically diabetic mouse model (db/db mice).[1]
Table 1: Effect of this compound on Wound Closure Time
| Treatment Group | Mean Wound Closure Time (days) |
| PBS (Control) | 20.9 |
| This compound | 15.8 |
Data from an excisional wound splinting model in db/db diabetic mice.[1]
Table 2: Influence of this compound on Gene Expression in Wound Tissue
| Gene | Function | Fold Change with Ft1 Treatment |
| COL1A1 | Collagen Type I Alpha 1 Chain | Increased |
| COL3A1 | Collagen Type III Alpha 1 Chain | Increased |
| TGF-β1 | Transforming Growth Factor Beta 1 | Increased |
| TGF-β3 | Transforming Growth Factor Beta 3 | Increased |
| Fibronectin | Extracellular Matrix Protein | Increased |
Gene expression was assessed at days 7 and 14 post-wounding.[1]
Experimental Protocols
Protocol 1: Excisional Splinted Wound Healing Model in Diabetic Mice
This protocol describes the creation of a full-thickness excisional wound in diabetic mice, which is then splinted to prevent wound contraction, thus mimicking the healing process in humans more closely.[8][9]
Materials:
-
Genetically diabetic mice (e.g., db/db mice) or STZ-induced diabetic mice[2][5]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Electric clippers and depilatory cream
-
Surgical scrub (e.g., Betadine) and 70% ethanol
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Silicone splints (e.g., doughnut-shaped)
-
Suture material (e.g., 6-0 nylon)
-
Topical formulation of this compound and vehicle control (e.g., Phosphate-Buffered Saline - PBS)[1]
-
Transparent occlusive dressing (e.g., Tegaderm)
-
Digital camera for wound imaging
Procedure:
-
Animal Preparation:
-
Wound Creation:
-
Splint Application:
-
Place a sterile silicone splint around the wound, ensuring the wound is centered.
-
Secure the splint to the skin using interrupted sutures.[11]
-
-
Treatment Application:
-
Post-Operative Care and Monitoring:
-
House the mice individually to prevent them from disturbing each other's wounds.
-
Administer analgesics as per institutional guidelines.
-
Monitor the animals daily for signs of infection or distress.
-
-
Wound Healing Assessment:
-
At predetermined time points (e.g., days 0, 3, 7, 10, 14), remove the dressing and photograph the wound.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Wound closure is typically considered complete when the wound bed is fully re-epithelialized.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and harvest the wound tissue.
-
The tissue can be processed for various analyses, including:
-
Histology: Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate collagen deposition.
-
Immunohistochemistry/Immunofluorescence: To detect specific protein markers related to angiogenesis (e.g., CD31), inflammation, and cell proliferation.
-
Gene Expression Analysis (qPCR or RNA-Seq): To quantify the expression of genes involved in wound healing, such as collagens and growth factors.[1]
-
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinically relevant experimental rodent models of diabetic foot ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rat Model of Diabetic Wound Infection for the Evaluation of Topical Antimicrobial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetes mouse models used as models for wound healing [jax.org]
- 6. Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 7. Advances and perspective on animal models and hydrogel biomaterials for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel wound-healing models developed in rodents [researchfeatures.com]
- 10. Video: Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 11. m.youtube.com [m.youtube.com]
Protocol for Assessing Notoginsenoside Ft1-Induced Angiogenesis In Vivo
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, has demonstrated significant pro-angiogenic properties, making it a compound of interest for therapeutic applications in tissue repair and wound healing.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in these physiological phenomena. This document provides detailed protocols for assessing the in vivo angiogenic effects of this compound, focusing on the widely used Matrigel plug assay and the zebrafish model. Additionally, it outlines the key signaling pathways involved in Ft1-induced angiogenesis.
Mechanism of Action
This compound stimulates angiogenesis through a multi-faceted mechanism. It has been shown to induce the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[1] The underlying molecular mechanism involves the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn binds to the promoter of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, leading to increased VEGF expression and secretion.[1] Furthermore, Ft1 activates the PI3K/AKT and Raf/MEK/ERK signaling pathways, which are critical for endothelial cell survival and proliferation.[1]
Key In Vivo Angiogenesis Assays
Several in vivo models are available to assess angiogenesis, including the corneal micropocket assay, chick chorioallantoic membrane (CAM) assay, and rodent mesenteric models.[3] This document will detail the Matrigel plug assay and the zebrafish model, both of which have been successfully used to evaluate the angiogenic potential of various compounds, including notoginsenosides.[1][4]
I. Matrigel Plug Assay Protocol
The Matrigel plug assay is a robust and widely accepted method for quantifying in vivo angiogenesis.[5][6][7] Matrigel, a solubilized basement membrane preparation, is mixed with the test compound (this compound) and injected subcutaneously into mice. The gel solidifies to form a plug, and host cells, including endothelial cells, infiltrate the plug and form new blood vessels in response to the angiogenic stimulus.
Materials
-
This compound (sterile solution)
-
Matrigel (growth factor-reduced)
-
Anesthetic (e.g., isoflurane)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c)
-
Sterile syringes and needles
-
Heparin (optional, to prevent clotting)
-
Phosphate-buffered saline (PBS), sterile
-
Tissue fixation solution (e.g., 10% neutral buffered formalin)
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin, Masson's Trichrome)
-
Antibodies for immunohistochemistry (e.g., anti-CD31, anti-von Willebrand Factor)
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
Experimental Protocol
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C. Keep all reagents and equipment cold to prevent premature gelation.
-
On the day of injection, mix Matrigel with this compound to the desired final concentration (e.g., 10, 25, 50 µM). A vehicle control (e.g., PBS or DMSO) should be used for the control group.
-
Optionally, heparin (10 units/mL) can be added to the mixture to prevent clot formation.
-
The final volume for injection is typically 0.5 mL per mouse.
-
-
Subcutaneous Injection:
-
Anesthetize the mice using an appropriate method.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse using a pre-chilled syringe and a 24-gauge needle.
-
-
Incubation Period:
-
Allow the Matrigel plugs to solidify and for angiogenesis to occur. The typical duration is 7-21 days.[8]
-
-
Plug Excision and Analysis:
-
At the end of the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Gross Examination: Photograph the plugs to document the degree of vascularization.
-
Hemoglobin Content Measurement:
-
Weigh the excised plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the hemoglobin concentration in the supernatant using a hemoglobin assay kit. The amount of hemoglobin is directly proportional to the extent of vascularization.[9]
-
-
Histological Analysis:
-
Fix the plugs in 10% neutral buffered formalin overnight.
-
Dehydrate the plugs through a graded series of ethanol and embed in paraffin.
-
Section the plugs (5 µm thickness) using a microtome and mount on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize blood vessels containing red blood cells.
-
Perform immunohistochemical staining with endothelial cell-specific markers such as CD31 or von Willebrand Factor (vWF) to quantify microvessel density.
-
Quantify microvessel density by counting the number of stained vessels per high-power field in multiple sections.
-
-
Data Presentation
| Group | Treatment | Hemoglobin Content (µg/mg plug) | Microvessel Density (vessels/mm²) |
| 1 | Vehicle Control | Mean ± SD | Mean ± SD |
| 2 | This compound (Low Dose) | Mean ± SD | Mean ± SD |
| 3 | This compound (High Dose) | Mean ± SD | Mean ± SD |
| 4 | Positive Control (e.g., VEGF) | Mean ± SD | Mean ± SD |
II. Zebrafish Angiogenesis Assay Protocol
The zebrafish (Danio rerio) model offers several advantages for studying angiogenesis, including rapid development, optical transparency of embryos, and suitability for high-throughput screening.[10][11][12] This assay is particularly useful for observing the effects of compounds on the formation of intersegmental vessels (ISVs).
Materials
-
Wild-type zebrafish embryos
-
This compound (stock solution)
-
Embryo medium (E3)
-
Multi-well plates (e.g., 24- or 96-well)
-
Stereomicroscope with fluorescence capabilities (if using transgenic lines)
-
Alkaline phosphatase staining kit or fluorescent transgenic zebrafish line (e.g., Tg(fli1:EGFP))
Experimental Protocol
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Raise the embryos in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos manually or enzymatically.
-
-
Compound Treatment:
-
Place individual dechorionated embryos into the wells of a multi-well plate containing E3 medium.
-
Add this compound to the medium at various concentrations (e.g., 1, 5, 10 µM). Include a vehicle control group.
-
Incubate the embryos at 28.5°C.
-
-
Assessment of Angiogenesis:
-
At 48-72 hpf, observe the development of the ISVs in the trunk and tail of the zebrafish embryos under a stereomicroscope.
-
Qualitative Assessment: Visually inspect for any defects in ISV sprouting, growth, and patterning.
-
Quantitative Assessment:
-
Alkaline Phosphatase Staining: Fix the embryos and perform whole-mount alkaline phosphatase staining to visualize the blood vessels. Count the number of complete ISVs.
-
Fluorescent Imaging: If using a transgenic line with fluorescently labeled endothelial cells (e.g., Tg(fli1:EGFP)), capture images of the trunk vasculature. Quantify the total length of the ISVs or the number of vessel branch points using image analysis software.
-
-
Data Presentation
| Group | Treatment | Number of Complete ISVs (Mean ± SD) | Total ISV Length (µm, Mean ± SD) | Phenotype (e.g., normal, sprouting defects) |
| 1 | Vehicle Control | |||
| 2 | This compound (1 µM) | |||
| 3 | This compound (5 µM) | |||
| 4 | This compound (10 µM) | |||
| 5 | Positive Control (e.g., VEGF) | |||
| 6 | Negative Control (e.g., SU5416) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced angiogenesis.
Caption: Experimental workflow for the Matrigel plug assay.
Caption: Experimental workflow for the zebrafish angiogenesis assay.
References
- 1. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-angiogenic activity of notoginsenoside R1 in human umbilical vein endothelial cells in vitro and in a chemical-induced blood vessel loss model of zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]
- 12. Zebrafish angiogenesis: a new model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of the PI3K/AKT Pathway Following Notoginsenoside Ft1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in response to treatment with Notoginsenoside Ft1. This document includes an overview of the pathway, the dual role of this compound, detailed experimental protocols, and data presentation guidelines.
Introduction to this compound and the PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, most notably cancer. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated and activated. Activated AKT proceeds to phosphorylate a multitude of downstream targets, thereby executing its diverse cellular functions.
This compound, a saponin extracted from Panax notoginseng, has demonstrated a context-dependent modulatory effect on the PI3K/AKT pathway. In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to induced apoptosis and lysosomal cell death[1][2]. Conversely, in human dermal fibroblasts, it has been observed to promote proliferation via the PI3K/Akt/mTOR signaling pathway, suggesting its potential in wound healing applications[3]. This dual activity makes this compound a compound of significant interest for further investigation.
Data Presentation
The following tables summarize the expected quantitative outcomes of Western blot analysis after treating different cell types with this compound. The data is presented as a ratio of the phosphorylated protein to the total protein, normalized to a control group.
Table 1: Inhibitory Effect of this compound on PI3K/AKT Pathway in Hepatocellular Carcinoma Cells (e.g., HepG2)
| Treatment Group | Concentration (µM) | Duration (hr) | p-PI3K/PI3K Ratio (Fold Change vs. Control) | p-AKT/AKT Ratio (Fold Change vs. Control) |
| Control | 0 | 24 | 1.00 | 1.00 |
| This compound | 12.5 | 24 | Data Not Available | Data Not Available |
| This compound | 25 | 24 | Data Not Available | Data Not Available |
| This compound | 50 | 24 | Data Not Available | Data Not Available |
Note: While studies confirm the inhibitory effect of this compound on the PI3K/AKT pathway in HCC cells[1][2], specific quantitative densitometry data from these studies are not publicly available. The table structure is provided as a template for researchers to populate with their own experimental data.
Table 2: Activatory Effect of this compound on PI3K/AKT Pathway in Human Dermal Fibroblasts
| Treatment Group | Concentration (µM) | Duration (hr) | p-PI3K/PI3K Ratio (Fold Change vs. Control) | p-AKT/AKT Ratio (Fold Change vs. Control) |
| Control | 0 | 1 | 1.00 | 1.00 |
| This compound | 10 | 1 | Data Not Available | Data Not Available |
| This compound | 25 | 1 | Data Not Available | Data Not Available |
| This compound | 50 | 1 | Data Not Available | Data Not Available |
Note: The pro-proliferative effect of this compound in fibroblasts is linked to the activation of the PI3K/AKT pathway[3]. Researchers are encouraged to use this table to record their quantitative findings.
Visualizations
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling cascade and points of modulation by this compound.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of the PI3K/AKT pathway.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing Western blot analysis to assess the phosphorylation status of PI3K and AKT following treatment with this compound.
Materials and Reagents
-
Cell Lines: e.g., HepG2 (human hepatocellular carcinoma) or human dermal fibroblasts.
-
Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
This compound: Purity ≥98%.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE Gels: Acrylamide/bis-acrylamide solutions or precast gels.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-PI3K p85 (Tyr458)/p55 (Tyr199)
-
Rabbit anti-PI3K p85
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
Protocol
1. Cell Culture and Treatment a. Culture cells to 70-80% confluency in appropriate culture dishes. b. For serum starvation (optional, but recommended to reduce basal pathway activation), replace the growth medium with serum-free medium for 12-24 hours. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired duration (e.g., 1, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant containing the protein extract. f. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. To analyze the phosphorylation status, normalize the intensity of the phosphorylated protein band to the total protein band for each sample. e. For loading consistency, normalize the total protein levels to a housekeeping protein like β-actin. f. Express the results as a fold change relative to the control group.
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody. This is particularly useful for comparing the phosphorylated and total forms of a protein.
Conclusion
This document provides a framework for the investigation of this compound's effects on the PI3K/AKT signaling pathway using Western blot analysis. The provided protocols and data presentation templates are intended to guide researchers in designing and executing their experiments, as well as in the clear and concise presentation of their findings. The dual nature of this compound's activity in different cellular contexts underscores the importance of careful experimental design and thorough analysis.
References
- 1. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Notoginsenoside Ft1 Administration in a Mouse Colorectal Cancer Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of Notoginsenoside Ft1 in a preclinical mouse model of colorectal cancer. The protocols are based on established methodologies and aim to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.
Data Presentation
The following tables summarize the key parameters and findings from in vivo studies of this compound in colorectal cancer mouse models.
| Table 1: Experimental Model Parameters | |
| Mouse Strain | C57BL/6J and Balb/c |
| Cancer Cell Lines | MC38 (syngeneic to C57BL/6J) and CT26 (syngeneic to Balb/c) |
| Tumor Induction | Subcutaneous injection of cancer cells |
| Treatment Compound | This compound |
| Route of Administration | Intraperitoneal (i.p.) Injection |
| Frequency of Administration | Once daily[1] |
| Duration of Treatment | 24 days |
| Positive Control | 5-Fluorouracil (5-FU)[2] |
| Table 2: Dosage and Efficacy of this compound | |
| Dosage Groups | Low Dose: 10 mg/kgHigh Dose: 30 mg/kg[2] |
| Efficacy at High Dose (30 mg/kg) | - Significantly inhibited the growth of MC38 tumors, reducing both tumor volume and weight.- Anti-tumor efficacy surpassed that of the 5-FU positive control group.[2]- A similar level of high efficacy was observed in the CT26 subcutaneous model.[2] |
| Immunomodulatory Effects | - Significantly increased the proportion of CD8+ T cells in the tumor microenvironment.[2]- Enhanced the ratio of CD8+ T cells expressing TNF-α and IFN-γ.[2] |
Experimental Protocols
Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution. Sonication may be used to aid dissolution.
-
For the final injection solution, dilute the DMSO stock solution with sterile PBS or normal saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse, the final concentration would be 1 mg/mL for a 200 µL injection volume).
-
Ensure the final concentration of DMSO in the injected solution is minimal (typically less than 5%) to avoid toxicity.
-
Vortex the solution gently to ensure it is thoroughly mixed.
-
Draw the solution into sterile syringes for administration.
Subcutaneous Colorectal Cancer Mouse Model
Objective: To establish a subcutaneous tumor model in mice using colorectal cancer cell lines.
Materials:
-
MC38 or CT26 colorectal cancer cells
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old male C57BL/6J or Balb/c mice
-
Sterile syringes and needles
Protocol:
-
Culture MC38 or CT26 cells in their appropriate medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL for MC38 or 2.5 x 10^6 cells/mL for CT26.[2]
-
Under aseptic conditions, inject 0.2 mL of the cell suspension subcutaneously into the right flank of each mouse. This corresponds to an inoculation of 1 x 10^6 MC38 cells or 5 x 10^5 CT26 cells per mouse.[2]
-
Monitor the mice for tumor growth. Palpate the injection site every 2-3 days.
-
Once the tumors are palpable and have reached a certain volume (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Administration of this compound
Objective: To administer this compound to the tumor-bearing mice.
Materials:
-
Prepared this compound solution
-
Tumor-bearing mice
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Gently restrain the mouse.
-
Perform an intraperitoneal (i.p.) injection of the prepared this compound solution.
-
Administer the treatment once daily for the duration of the study (e.g., 24 days).
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Colorectal Cancer
Caption: this compound inhibits CRC by targeting the USP9X/β-catenin axis.
Experimental Workflow
Caption: Workflow for in vivo study of this compound in a CRC mouse model.
References
Application Notes and Protocols for In Vivo Angiogenesis Assessment of Notoginsenoside Ft1 using the Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo assessment of the pro-angiogenic potential of Notoginsenoside Ft1, a saponin isolated from Panax notoginseng, utilizing the Matrigel plug assay. This document outlines the underlying signaling pathways, detailed experimental protocols, and methods for quantitative data analysis.
Introduction
This compound has been identified as a novel stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in wound healing and tissue regeneration.[1][2] The Matrigel plug assay is a widely accepted and effective in vivo model for quantifying both pro- and anti-angiogenic compounds.[3] Matrigel, a solubilized basement membrane matrix, is injected subcutaneously into mice where it forms a solid gel plug. This plug is then vascularized by host endothelial cells, a process that can be modulated by the co-injection of angiogenic or anti-angiogenic substances.
Mechanism of Action: this compound Signaling in Angiogenesis
This compound promotes angiogenesis by activating key signaling pathways within endothelial cells.[1] This leads to increased expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. The primary signaling cascades involved are the PI3K/AKT and Raf/MEK/ERK pathways.[1] Activation of these pathways leads to the translocation of hypoxia-inducible factor-1α (HIF-1α) to the nucleus, where it binds to the VEGF promoter, subsequently increasing VEGF secretion.[1]
Signaling Pathway of this compound in Angiogenesis
Caption: Signaling cascade initiated by this compound to promote angiogenesis.
Experimental Protocols
This section provides a detailed methodology for the Matrigel plug assay to assess the in vivo angiogenic activity of this compound.
Materials:
-
Animals: 6-8 week old male C57BL/6 or similar mouse strain.
-
Matrigel: Growth factor-reduced Matrigel Basement Membrane Matrix.
-
This compound: High purity grade, dissolved in a suitable vehicle (e.g., sterile PBS or DMSO, diluted to a final non-toxic concentration).
-
Positive Control (optional): Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF).
-
Negative Control: Vehicle control (the solvent used to dissolve Ft1).
-
Anesthesia: Ketamine/xylazine cocktail or isoflurane.
-
Surgical Tools: Sterile syringes (1 mL), needles (25-27 gauge), scalpels, and forceps.
-
Reagents for Analysis:
-
Hemoglobin Quantification: Drabkin's reagent, hemoglobin standard.
-
Immunohistochemistry: Primary antibody against CD31 (PECAM-1), appropriate secondary antibody, DAB substrate kit, hematoxylin.
-
RNA Analysis (optional): TRIzol reagent, reverse transcription kit, qPCR master mix, primers for endothelial markers (e.g., CD31, VE-cadherin).
-
Experimental Workflow:
Caption: Step-by-step workflow for the Matrigel plug angiogenesis assay.
Procedure:
-
Preparation of Matrigel Mixtures:
-
Thaw Matrigel on ice overnight at 4°C. All subsequent steps should be performed on ice to prevent premature gelation.
-
Prepare the following mixtures in sterile microcentrifuge tubes:
-
Control Group: Matrigel + Vehicle.
-
Ft1 Group(s): Matrigel + this compound (at desired concentrations).
-
Positive Control Group (optional): Matrigel + bFGF or VEGF.
-
-
Gently mix the components by pipetting up and down, avoiding the introduction of air bubbles. The final volume for each injection is typically 0.3-0.5 mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice using a standard approved protocol.
-
Shave and sterilize the dorsal flank area.
-
Draw the cold Matrigel mixture into a pre-chilled 1 mL syringe with a 25-27 gauge needle.
-
Inject the mixture subcutaneously into the dorsal flank. The Matrigel will form a solid plug at body temperature.
-
-
In Vivo Incubation:
-
House the mice under standard conditions for a predetermined period, typically 7 to 14 days, to allow for vascularization of the Matrigel plug.
-
-
Matrigel Plug Excision:
-
Euthanize the mice according to an approved protocol.
-
Carefully dissect the skin to expose the Matrigel plug.
-
Excise the plug and surrounding tissue.
-
Wash the plug with cold PBS to remove any adherent tissue.
-
-
Quantitative Analysis:
-
Hemoglobin Content (Drabkin's Method):
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of Drabkin's reagent.
-
Centrifuge the homogenate to pellet the debris.
-
Measure the absorbance of the supernatant at 540 nm.
-
Calculate the hemoglobin concentration using a standard curve and normalize to the weight of the plug (µg/mg).
-
-
Immunohistochemistry (IHC) for Vessel Density:
-
Fix the Matrigel plug in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform IHC staining using an anti-CD31 antibody to label endothelial cells.
-
Counterstain with hematoxylin.
-
Capture images of the sections under a microscope.
-
Quantify the vessel density by measuring the CD31-positive area as a percentage of the total plug area using image analysis software (e.g., ImageJ).
-
-
Reverse Transcription-Quantitative PCR (RT-qPCR) (Optional):
-
Homogenize the Matrigel plug in TRIzol reagent to extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for murine endothelial markers (e.g., Pecam1 (CD31), Cdh5 (VE-cadherin)) and a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Data Presentation
The quantitative data from the Matrigel plug assay should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Illustrative Data:
Note: The following data is for illustrative purposes to demonstrate the expected outcome of a successful experiment, as specific quantitative data for this compound from in vivo Matrigel plug assays is not publicly available in the referenced literature.
Table 1: Effect of this compound on Angiogenesis in the Matrigel Plug Assay
| Treatment Group | Hemoglobin Content (µg/mg plug) | Vessel Density (% CD31-positive area) | Relative CD31 mRNA Expression (Fold Change) |
| Vehicle Control | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.0 |
| This compound (10 µM) | 6.8 ± 0.9 | 4.5 ± 0.6 | 2.8 ± 0.5* |
| This compound (50 µM) | 9.2 ± 1.2 | 6.7 ± 0.8 | 4.1 ± 0.7 |
| Positive Control (bFGF) | 10.5 ± 1.5 | 7.5 ± 1.0 | 5.0 ± 0.9 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Conclusion
The Matrigel plug assay provides a robust and quantifiable method for assessing the pro-angiogenic effects of this compound in vivo. By following the detailed protocols and analytical methods outlined in these application notes, researchers can effectively evaluate the potential of this compound as a therapeutic agent for conditions requiring enhanced angiogenesis, such as wound healing and ischemic diseases.
References
- 1. Frontiers | Efficacy and Safety of Panax notoginseng Saponin Therapy for Acute Intracerebral Hemorrhage, Meta-Analysis, and Mini Review of Potential Mechanisms of Action [frontiersin.org]
- 2. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Notoginsenoside Ft1 from Panax notoginseng
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Notoginsenoside Ft1 is a dammarane-type triterpenoid saponin isolated from Panax notoginseng. It has garnered significant interest in the scientific community due to its diverse and potent pharmacological activities, including pro-angiogenic, hemostatic, and potential anticancer effects[1][2]. The low natural abundance of this compound necessitates efficient and scalable isolation and purification methods for further research and development. These application notes provide detailed protocols for the isolation of this compound from the stems and leaves of Panax notoginseng, focusing on a combination of acid hydrolysis, solvent extraction, and chromatographic techniques.
I. Overview of Isolation Strategies
The primary strategies for obtaining this compound involve either direct isolation from the plant material or, more commonly, semi-synthesis via acid hydrolysis of more abundant precursor saponins found in the stems and leaves of Panax notoginseng. The latter approach is often more feasible for producing larger quantities.
A typical workflow for the isolation of this compound is depicted below.
Caption: General workflow for the isolation of this compound.
II. Experimental Protocols
Protocol 1: Acid Hydrolysis-Mediated Preparation of this compound
This protocol focuses on the semi-synthesis of this compound from total saponins extracted from the stems and leaves of Panax notoginseng. This method leverages the conversion of precursor saponins like Notoginsenoside Fa and Fc into this compound under acidic conditions[1][3].
A. Materials and Reagents:
-
Dried stems and leaves of Panax notoginseng
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetic Acid (AcOH)
-
Silica gel (200-300 mesh)
-
Rp-C8 silica gel (40-63 µm)
-
Distilled water
-
Rotary evaporator
-
Chromatography columns
B. Procedure:
-
Extraction of Total Saponins:
-
Pulverize the dried stems and leaves of Panax notoginseng.
-
Extract the powder with methanol or ethanol (e.g., 1:10 w/v) multiple times. Ultrasound-assisted extraction can be employed to improve efficiency[4][5].
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude total saponin extract.
-
-
Acid Hydrolysis:
-
Dissolve the crude saponin extract in a 25% acetic acid solution[1].
-
Heat the solution. High temperatures can facilitate the conversion process[1][3].
-
Allow the reaction mixture to stand at 20°C. This compound will gradually precipitate out of the solution[1].
-
Monitor the formation of this compound over time (e.g., 12 hours to 1 week) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].
-
-
Initial Purification of Hydrolysate:
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with distilled water and dry under reduced pressure to obtain crude this compound[1].
-
-
Column Chromatography Purification:
-
Final Purification by Preparative HPLC:
Protocol 2: Direct Isolation and Purification using Column Chromatography
This protocol outlines a general approach for the direct isolation of saponins, which can be adapted for this compound, from Panax notoginseng extracts using a series of chromatographic steps.
A. Materials and Reagents:
-
Crude saponin extract (from Protocol 1, step B.1)
-
Octadecylsilane (ODS) silica gel[4]
-
Ethanol (various concentrations)
-
Acetonitrile
-
Chromatography columns
B. Procedure:
-
Macroporous Resin Column Chromatography (Enrichment):
-
Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., D101)[7].
-
Wash the column with water to remove sugars and other highly polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 40-80% ethanol)[7].
-
Collect the fractions and monitor by TLC or HPLC to identify the saponin-rich fractions.
-
-
ODS Column Chromatography (Fractionation):
-
Preparative HPLC (Final Purification):
-
Identify the fractions containing this compound from the ODS column separation.
-
Perform final purification using preparative HPLC as described in Protocol 1, step B.5.
-
III. Data Presentation
The following tables summarize quantitative data from the literature regarding the isolation of this compound and related saponins.
Table 1: Yield and Purity of this compound from Acid Hydrolysis
| Precursor Source | Hydrolysis Condition | Purification Method | Theoretical Yield | Final Purity | Reference |
| Total Saponins from Stems and Leaves | 25% Acetic Acid | Solvent Precipitation & Column Chromatography | ~1.8% | ~95.2% | [1] |
Table 2: Chromatographic Conditions for Saponin Separation
| Chromatography Type | Stationary Phase | Mobile Phase | Application | Reference |
| Column Chromatography | Silica Gel (200-300 mesh) | Not specified | Initial Purification | [1] |
| Reverse-Phase Column | Rp-C8 (40-63 µm) | Not specified | Intermediate Purification | [1] |
| Macroporous Resin | D101 or AB-8 | Water, 40-80% Ethanol | Enrichment | [7] |
| Reverse-Phase Column | ODS | 20-80% Methanol or Acetonitrile in Water | Fractionation | [4] |
| Preparative HPLC | C18 | Ethanol-Water Gradient | Final Purification | [6] |
IV. Visualization of Methodologies
The following diagrams illustrate the key processes described in the protocols.
Caption: Acid hydrolysis process for this compound production.
Caption: Multi-step chromatographic purification scheme.
References
- 1. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108126000B - Method for extracting and preparing panax notoginseng saponins from fresh panax notoginseng - Google Patents [patents.google.com]
- 8. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Notoginsenoside Ft1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dosing strategies, administration routes, and experimental protocols for the saponin Notoginsenoside Ft1 (Ft1), derived from Panax notoginseng. The information is compiled from various preclinical studies to guide researchers in designing their own in vivo experiments.
I. Summary of In Vivo Dosing and Administration
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound in different animal models.
Table 1: Oral Administration of this compound
| Animal Model | Disease/Condition | Dosage | Dosing Frequency & Duration | Key Findings | Reference(s) |
| Diet-Induced Obese (DIO) Mice | Obesity, Insulin Resistance | 50-100 mg / 100 g high-fat diet | 6 weeks | Ameliorated obesity, improved glucose tolerance and insulin resistance.[1][2] | [1][2] |
| HepG2 Xenograft Tumor Mice | Hepatocellular Carcinoma | 25-50 mg/kg | Once daily for 3 weeks | Exhibited anti-cancer effects.[2] | [2] |
| APP/PS1 Mice | Alzheimer's Disease | Not Specified | Not Specified | Oral administration improved learning performance.[3] | [3] |
Table 2: Intraperitoneal (i.p.) Administration of this compound
| Animal Model | Disease/Condition | Dosage | Dosing Frequency & Duration | Key Findings | Reference(s) |
| Colorectal Cancer (CRC) Tumor-Bearing Mice (MC38 & CT26 models) | Colorectal Cancer | 10-30 mg/kg | Once daily for 24 days | Markedly inhibited subcutaneous tumor formation and enhanced the proportion of CD8+ T cells.[2][4][5] | [2][4][5] |
| Mice | Angiogenesis (Matrigel Plug Assay) | 1-25 µM | Single dose | Promoted the formation of blood vessels in the Matrigel plug.[2] | [2] |
| Mice | Wound Healing (Ear Wound) | 0.25-25 mg/kg | Every other day for 28 days | Promoted wound healing and blood vessel formation.[2][6] | [2][6] |
Table 3: Intravenous (i.v.) Administration of this compound
| Animal Model | Disease/Condition | Dosage | Dosing Frequency & Duration | Key Findings | Reference(s) |
| Wistar Rats | Hemostasis/Thrombosis | 1.25 mg/kg | Single dose | Significantly increased thrombosis and shortened bleeding time.[2][6] | [2][6] |
Table 4: Topical Administration of this compound
| Animal Model | Disease/Condition | Dosage | Dosing Frequency & Duration | Key Findings | Reference(s) |
| db/db Diabetic Mice | Diabetic Foot Ulcers / Wound Healing | Not Specified | Not Specified | Significantly shortened wound closure time by promoting fibroblast proliferation and neovascularization.[7] | [7] |
II. Detailed Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) and Insulin Resistance Study
Objective: To evaluate the metabolic effects of Ft1 in a diet-induced obesity mouse model.
1. Animal Model Induction:
- Use six-week-old male C57BL/6J mice.
- Feed the mice a high-fat diet (HFD), such as D12492 (60% kcal from fat), for 8 weeks to induce obesity and insulin resistance.[1]
- A control group should be fed a standard chow diet.
2. Drug Administration (Oral):
- After 8 weeks of HFD feeding, randomly divide the obese mice into groups.
- Prepare the treatment diets by supplementing the HFD with Ft1 at desired concentrations (e.g., 50 mg or 100 mg Ft1 per 100 g of diet).[1][2]
- The control HFD group receives the HFD without Ft1.
- Provide the respective diets and water ad libitum for the treatment period (e.g., 6 weeks).
3. Key Experimental Procedures:
- Glucose Tolerance Test (GTT):
- At the end of the treatment period, fast the mice for 14 hours.[1]
- Record the baseline blood glucose level (t=0) from the tail vein.
- Administer D-glucose (2.0 g/kg body weight) via intraperitoneal (i.p.) injection.[1]
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[1]
- Insulin Tolerance Test (ITT):
- After a recovery period, fast the mice for 4 hours.[1]
- Record the baseline blood glucose level (t=0).
- Administer human insulin (0.75 U/kg body weight) via i.p. injection.[1]
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[1]
4. Data Analysis:
- Monitor body weight and food intake throughout the study.
- Calculate the Area Under the Curve (AUC) for both GTT and ITT to quantify glucose tolerance and insulin sensitivity.
- At the end of the study, collect serum to measure fasting insulin, and collect tissues (liver, adipose tissue) for further analysis (e.g., histology, gene expression).
Protocol 2: Colorectal Cancer (CRC) Xenograft Model
Objective: To assess the anti-tumor efficacy of Ft1 in a subcutaneous CRC mouse model.
1. Animal Model Induction:
- Use appropriate mouse strains (e.g., C57BL/6J for MC38 cells, Balb/c for CT26 cells).
- Subcutaneously inject a suspension of CRC cells (e.g., 1 x 10^6 MC38 or CT26 cells) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
2. Drug Administration (Intraperitoneal):
- Once tumors are established, randomly divide the mice into treatment groups.
- Prepare Ft1 solution in a vehicle such as normal saline containing 1% DMSO.[4]
- Administer Ft1 via i.p. injection at the desired doses (e.g., 10 mg/kg and 30 mg/kg) once daily.[4]
- The control group receives vehicle injections. A positive control group (e.g., 5-Fluorouracil) can also be included.
- Continue treatment for the specified duration (e.g., 24 days).[4]
3. Monitoring and Endpoint Analysis:
- Measure tumor volume and mouse body weight every three days.[4] Tumor volume can be calculated using the formula: (Length × Width²)/2.
- The experiment is typically concluded when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).[4]
- At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CD8+ T cells, Western blot for signaling pathway proteins).
Protocol 3: Excisional Wound Healing Model in Diabetic Mice
Objective: To evaluate the efficacy of topically applied Ft1 in accelerating wound healing in a diabetic model.
1. Animal Model:
- Use genetically diabetic mice, such as db/db mice, which exhibit impaired wound healing.[7]
2. Wounding Procedure:
- Anesthetize the mice.
- Create a full-thickness excisional wound on the dorsal surface using a biopsy punch.
- An excisional wound splinting model can be used to prevent wound contraction and mimic healing by granulation and re-epithelialization.[7]
3. Drug Administration (Topical):
- Prepare Ft1 in a suitable vehicle for topical application (e.g., phosphate-buffered saline, PBS).
- Apply the Ft1 solution or vehicle control directly to the wound bed.
- The frequency of application should be determined (e.g., daily or every other day).
4. Monitoring and Analysis:
- Photograph the wounds at regular intervals (e.g., day 0, 7, 14).
- Measure the wound area to calculate the percentage of wound closure over time.
- At specific time points, harvest the wound tissue for histological analysis to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.[7]
- Gene expression analysis (e.g., for COL1A1, TGF-β1) can also be performed on the harvested tissue.[7]
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Ft1's dual action on TGR5 and FXR in metabolic regulation.
Caption: Ft1 promotes wound healing via the PI3K/Akt/mTOR pathway.
Caption: Ft1 inhibits CRC growth by targeting USP9X and boosting CD8+ T cells.
Experimental Workflows
References
- 1. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Notoginsenoside R1 increases neuronal excitability and ameliorates synaptic and memory dysfunction following amyloid elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validating TGR5 Activation by Notoginsenoside Ft1 Using a Luciferase Reporter Assay
Introduction
The Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] Its activation stimulates various downstream signaling pathways, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[3][4] Notoginsenoside Ft1 (Ft1), a saponin derived from Panax notoginseng, has been identified as a potent agonist of TGR5.[1] This application note provides a detailed protocol for validating the activation of TGR5 by this compound using a cAMP Response Element (CRE) based luciferase reporter assay, a robust method for studying Gs-coupled GPCR signaling.[5][6]
Upon agonist binding, TGR5 couples with the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[7][8] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB).[9] Phosphorylated CREB translocates to the nucleus, binds to CRE sequences on a reporter plasmid, and drives the expression of the firefly luciferase gene.[9] The resulting luminescence is directly proportional to the extent of TGR5 activation.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the molecular pathway of TGR5 activation leading to luciferase expression and the general workflow for the reporter assay.
Caption: TGR5 activation pathway leading to luciferase reporter expression.
Caption: Experimental workflow for the TGR5 luciferase reporter assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and is based on established methods for GPCR reporter assays.[4][10][11]
I. Required Materials
-
Cell Line: HEK293 cells stably expressing human TGR5 (TGR5-HEK293).
-
Reporter Plasmids:
-
Firefly luciferase reporter plasmid with multiple CRE sites (e.g., pCRE-luc).
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Reagents:
-
This compound (Test Compound).
-
INT-777 or another known TGR5 agonist (Positive Control).[4]
-
DMSO (Vehicle Control).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Transfection Reagent (e.g., FuGENE® 6 or similar).
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Luminometer capable of reading 96-well plates.
-
White, clear-bottom 96-well assay plates.
-
Standard cell culture equipment.
-
II. Assay Procedure
Day 1: Cell Seeding
-
Culture TGR5-HEK293 cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 20,000 to 30,000 cells per well in a white, clear-bottom 96-well plate in a final volume of 100 µL.[11]
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
Prepare the transfection mix. For each well, dilute:
-
Add the plasmids to the transfection reagent according to the manufacturer's protocol.
-
Incubate the complex for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to each well.
-
Gently swirl the plate to mix.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.[4]
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 µM to 100 µM.[12]
-
Prepare solutions for the positive control (e.g., 10 µM INT-777) and vehicle control (e.g., 0.2% DMSO).[4]
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate for 6 to 24 hours at 37°C with 5% CO₂.[4][13] An incubation time of 24 hours has been shown to be effective for Ft1.[4]
Day 4: Luminescence Measurement
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Following the manufacturer's protocol, add the luciferase assay reagent (LAR II) to each well.
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Add the Stop & Glo® Reagent to each well to quench the firefly reaction and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
III. Data Analysis
-
Normalization: For each well, calculate the ratio of firefly luminescence to Renilla luminescence. This normalizes for variations in transfection efficiency and cell number.
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Fold Induction: Calculate the fold induction by dividing the normalized response of each treated well by the average normalized response of the vehicle control wells.
-
Fold Induction = (Normalized Response of Treated Well) / (Average Normalized Response of Vehicle Control)
-
-
Dose-Response Curve: Plot the fold induction against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value.
Data Presentation
The following table presents representative data demonstrating the dose-dependent activation of TGR5 by this compound, leading to an increase in both intracellular cAMP and luciferase reporter activity.
| Treatment Group | Concentration (µM) | Normalized Luciferase Activity (RLU Ratio) | Fold Induction (vs. Vehicle) | Intracellular cAMP (Fold Increase) |
| Vehicle Control | 0 (0.2% DMSO) | 1.05 ± 0.12 | 1.0 | 1.0 |
| This compound | 0.1 | 2.85 ± 0.25 | 2.7 | 1.8 |
| This compound | 1.0 | 8.72 ± 0.68 | 8.3 | 4.5 |
| This compound | 10.0 | 15.61 ± 1.15 | 14.9 | 7.2 |
| This compound | 100.0 | 16.05 ± 1.30 | 15.3 | 7.5 |
| Positive Control | 10 (INT-777) | 17.20 ± 1.45 | 16.4 | 8.1 |
Data are presented as mean ± SD and are hypothetical based on published findings showing Ft1 is a TGR5 agonist.[2][4][12]
The CRE-luciferase reporter assay is a highly effective and quantifiable method for confirming the agonistic activity of compounds like this compound on the TGR5 receptor.[4][5] This protocol provides a comprehensive framework for researchers in academic and industrial settings to screen and characterize potential TGR5 modulators, facilitating the discovery of new therapeutics for metabolic disorders.
References
- 1. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Immunohistochemical Analysis of CD8+ T Cell Infiltration in Tumors Treated with Notoginsenoside Ft1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside Ft1 (Ng-Ft1), a saponin isolated from Panax notoginseng, has emerged as a promising small molecule in cancer therapy. Recent studies have demonstrated its ability to inhibit tumor growth, not only through direct effects on cancer cells but also by modulating the tumor microenvironment to enhance anti-tumor immunity. A key aspect of this immunomodulatory effect is the increased infiltration of cytotoxic CD8+ T lymphocytes into the tumor, which are critical for effective anti-cancer immune responses.[1][2] These application notes provide a summary of the effects of Ng-Ft1 on CD8+ T cell infiltration and detailed protocols for its assessment using immunohistochemistry.
Mechanism of Action: Ng-Ft1 and CD8+ T Cell Infiltration
This compound has been shown to enhance CD8+ T cell infiltration in colorectal cancer (CRC) models by targeting the Wnt/β-catenin signaling pathway.[1] The proposed mechanism involves the direct interaction of Ng-Ft1 with the deubiquitination enzyme Ubiquitin-specific peptidase 9 X-linked (USP9X). By inhibiting USP9X, Ng-Ft1 disrupts its protective effect on β-catenin, leading to a reduction in β-catenin levels and subsequent downregulation of the Wnt signaling pathway.[1] Aberrant Wnt/β-catenin signaling in tumor cells is known to create an immune-excluded microenvironment, in part by preventing the recruitment of T cells. By suppressing this pathway, Ng-Ft1 helps to restore immune cell infiltration, including that of CD8+ T cells, into the tumor.[1]
Data Presentation
The following tables summarize the observed effects of this compound on CD8+ T cell populations in preclinical tumor models.
Table 1: Effect of this compound on CD8+ T Cell Population in Tumor Tissue
| Treatment Group | CD8+ T Cell Proportion | Method of Analysis | Tumor Model | Reference |
| Control | Baseline | Flow Cytometry, Single-cell RNA sequencing | MC38 colorectal cancer mouse model | [1] |
| This compound | Significantly increased | Flow Cytometry, Single-cell RNA sequencing | MC38 colorectal cancer mouse model | [1] |
Table 2: Effect of this compound on CD8+ T Cell Effector Function
| Treatment Group | Effector Molecule Expression in CD8+ T Cells | Method of Analysis | Tumor Model | Reference |
| Control | Baseline levels of TNF-α and IFN-γ | Flow Cytometry | MC38 colorectal cancer mouse model | [1] |
| This compound | Markedly enhanced ratio of cells expressing TNF-α and IFN-γ | Flow Cytometry | MC38 colorectal cancer mouse model | [1] |
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound in Enhancing CD8+ T Cell Infiltration
Caption: Ng-Ft1 inhibits USP9X, leading to β-catenin degradation and Wnt pathway suppression, thereby increasing CD8+ T cell infiltration.
Diagram 2: Experimental Workflow for Immunohistochemical Staining of CD8+ T Cells
Caption: Workflow for CD8+ T cell immunohistochemistry from tissue preparation to analysis.
Experimental Protocols
Protocol 1: Immunohistochemistry for CD8 in Formalin-Fixed Paraffin-Embedded (FFPE) Mouse Tumor Tissue
This protocol is a synthesized, representative procedure for the chromogenic detection of CD8+ T cells in FFPE mouse tumor tissue sections.
Materials:
-
FFPE mouse tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene, histological grade
-
Ethanol (100%, 95%, 70%), histological grade
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in TBST
-
Primary Antibody: Rabbit anti-mouse CD8α monoclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated polymer
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium, permanent
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave or water bath for antigen retrieval
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse gently with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer in a microwave or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with deionized water, then with TBST wash buffer.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% Hydrogen Peroxide solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with TBST: 3 changes for 5 minutes each.
-
-
Blocking:
-
Wipe excess buffer from around the tissue section.
-
Apply Blocking Buffer to cover the tissue and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Gently tap off the blocking buffer (do not rinse).
-
Dilute the primary anti-CD8 antibody in Blocking Buffer according to the manufacturer's instructions.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with TBST: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use according to the kit instructions.
-
Apply the DAB solution to the tissue and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse gently with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in Xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Expected Results:
CD8+ T cells will be identified by the brown (DAB) staining of the cell membrane. Cell nuclei will be counterstained blue with hematoxylin. The density and distribution of CD8+ cells within the tumor and at the invasive margin can then be quantified using microscopy and image analysis software. An increase in the number of brown-stained cells in the this compound-treated group compared to the control group would be the expected outcome.
References
Application Note: Pharmacokinetic Study of Notoginsenoside Ft1 in Rats
An application note and protocol for conducting a pharmacokinetic study of Notoginsenoside Ft1 in rats is detailed below, intended for researchers, scientists, and drug development professionals.
1. Introduction
This compound is a dammarane-type triterpenoid saponin isolated from the traditional Chinese medicine Panax notoginseng. Preliminary studies have indicated that this compound has a potent stimulatory effect on platelet aggregation, highlighting its potential therapeutic applications in hematological conditions[1][2]. To evaluate its clinical potential, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential. Pharmacokinetic (PK) studies in animal models, such as rats, are a critical step in this evaluation.
This document provides a detailed protocol for conducting a pharmacokinetic study of this compound in rats, including animal handling, dosing, sample collection, bioanalytical methodology using Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and data analysis.
2. Materials and Methods
2.1. Reagents and Chemicals
-
This compound (Reference Standard, purity >98%)
-
Internal Standard (IS), e.g., Digoxin or a structurally similar saponin
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Heparin or EDTA (for blood collection)
-
Saline solution
2.2. Animals
-
Animals should be acclimatized for at least one week before the experiment.
-
Rats should be fasted for 12 hours prior to dosing but allowed free access to water.[5]
2.3. Major Equipment
-
UHPLC system (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., AB Sciex, Thermo Fisher)[6]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Oral gavage needles
-
Microcentrifuge tubes
-
Syringes and needles
3. Experimental Protocols
A comprehensive workflow for the pharmacokinetic study is illustrated below.
3.1. Animal Dosing and Grouping
-
Grouping: Divide rats into two groups for intravenous (IV) and oral (PO) administration (n=6 per group).
-
Dose Preparation: Prepare dosing solutions of this compound. For oral administration, the compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium. For IV administration, dissolve the compound in a suitable vehicle such as a mixture of saline, ethanol, and polyethylene glycol.
-
Administration:
3.2. Blood Sample Collection
-
Collect serial blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predefined time points.[8][9]
-
Suggested time points:
-
Collect blood into heparinized or EDTA-coated microcentrifuge tubes.[10]
-
Keep the samples on ice immediately after collection.
3.3. Plasma Sample Preparation
This protocol uses a simple and effective protein precipitation method.[1][11]
-
Centrifuge the collected blood samples at approximately 12,000 rpm for 10 minutes to separate the plasma.[11]
-
Transfer 50 µL of the plasma supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add 300 µL of methanol containing the internal standard (e.g., 50 ng/mL) to precipitate the proteins.[11]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject an aliquot (e.g., 3 µL) into the UHPLC-MS/MS system for analysis.[11]
3.4. UHPLC-MS/MS Bioanalysis
This method is adapted from a validated assay for this compound.[1][2]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
4. Data Presentation and Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or DAS.
4.1. Key Pharmacokinetic Parameters
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[13]
4.2. Data Tables
Pharmacokinetic parameters should be summarized in a clear, tabular format.
Table 1: Pharmacokinetic Parameters of this compound after IV and PO Administration in Rats (Mean ± SD, n=6)
| Parameter | IV Administration (2 mg/kg) | PO Administration (50 mg/kg) |
|---|---|---|
| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.5 |
| Cmax (ng/mL) | 2200 ± 350 | 450 ± 110 |
| AUC₀₋t (ng·h/mL) | 3400 ± 520 | 2800 ± 450 |
| AUC₀₋inf (ng·h/mL) | 3550 ± 580 | 3000 ± 490 |
| t½ (h) | 4.5 ± 1.2 | 6.2 ± 1.8 |
| CL (L/h/kg) | 0.56 ± 0.09 | - |
| Vd (L/kg) | 3.6 ± 0.8 | - |
| F (%) | - | ~3.4% |
(Note: Data are hypothetical examples for illustrative purposes.)
Table 2: Plasma Concentration of this compound at Different Time Points (Mean ± SD, n=6)
| Time (h) | IV Concentration (ng/mL) | PO Concentration (ng/mL) |
|---|---|---|
| 0.08 | 2200 ± 350 | 50 ± 15 |
| 0.25 | 1500 ± 280 | 200 ± 60 |
| 0.5 | 1000 ± 210 | 350 ± 90 |
| 1.0 | 600 ± 150 | 440 ± 105 |
| 2.0 | 350 ± 90 | 450 ± 110 |
| 4.0 | 180 ± 50 | 300 ± 80 |
| 8.0 | 70 ± 25 | 150 ± 45 |
| 12.0 | 30 ± 10 | 60 ± 20 |
| 24.0 | < LLOQ | < LLOQ |
(Note: Data are hypothetical examples for illustrative purposes. LLOQ: Lower Limit of Quantification, 0.25 ng/mL[1])
5. Proposed Signaling Pathway
This compound is known to stimulate platelet aggregation.[1] While the precise molecular mechanism is still under investigation, it likely involves pathways that modulate intracellular calcium levels and activate key platelet receptors.
References
- 1. A rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry method for the determination of this compound in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 4. currentseparations.com [currentseparations.com]
- 5. Analysis of Panax notoginseng metabolites in rat bile by liquid chromatography-quadrupole time-of-flight mass spectrometry with microdialysis sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an UFLC-MS/MS assay for the absolute quantitation of nine notoginsenosides in rat plasma: Application to the pharmacokinetic study of Panax Notoginseng Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Notoginsenoside Ft1 Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of Notoginsenoside Ft1. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound is a crystalline solid with poor solubility in aqueous solutions. Its solubility in a phosphate-buffered saline (PBS) solution at pH 7.2 is significantly low. However, it exhibits better solubility in various organic solvents. The table below summarizes the known solubility data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) |
| DMF | 20[1] |
| DMSO | 15 - 25[1][2] |
| Ethanol | 5[1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5[1] |
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A2: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. One study noted that this compound gradually precipitates from a 25% acetic acid solution at 20°C[3]. To troubleshoot this, consider the following:
-
pH Adjustment: While specific data on the effect of pH on this compound solubility is limited, for some molecules, adjusting the pH can increase ionization and improve solubility. However, this must be compatible with your experimental system.
-
Use of Cosolvents: Incorporating a water-miscible organic solvent in which this compound is more soluble can significantly improve its concentration in an aqueous medium.
-
Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, enhancing its apparent water solubility.
-
Formulation as a Solid Dispersion or Nanoparticles: These techniques increase the surface area of the compound, which can lead to improved dissolution and apparent solubility.
Troubleshooting Guides: Solubility Enhancement Techniques
This section provides detailed methodologies and troubleshooting for common techniques used to improve the aqueous solubility of this compound.
Cosolvency
Issue: Difficulty in achieving the desired concentration of this compound in an aqueous solution for in vitro or in vivo studies.
Solution: Employing a cosolvent system is a widely used and effective method. A common formulation involves Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween-80.
Experimental Protocol: Preparation of a Cosolvent-based Formulation for in vivo Studies
This protocol is adapted from a common formulation used for poorly soluble compounds.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. Sonication may be required to aid dissolution[2].
-
Add PEG300: To the DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: To the DMSO/PEG300 mixture, add Tween-80 and mix until a clear solution is obtained.
-
Final Dilution: Add saline or PBS to the mixture to achieve the final desired concentration of this compound and cosolvents. A typical final formulation might contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4].
Table 2: Example of a Cosolvent Formulation for this compound
| Component | Percentage (%) | Purpose |
| DMSO | 10 | Primary solvent for this compound |
| PEG300 | 40 | Cosolvent and viscosity modifier |
| Tween-80 | 5 | Surfactant to improve wetting and stability |
| Saline | 45 | Aqueous vehicle |
| Achievable Solubility | ≥ 2.5 mg/mL |
Note: The final concentration of DMSO should be kept low in cell-based assays to avoid cytotoxicity.
Troubleshooting:
-
Precipitation upon adding aqueous phase: This can occur if the initial DMSO concentration is too high or if the addition of the aqueous phase is too rapid. Try adding the saline/PBS dropwise while vortexing.
-
Phase separation: Ensure all components are thoroughly mixed at each step. Gentle warming (to 37°C) and sonication can help homogenize the solution[5].
Workflow for Preparing a Cosolvent Formulation
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 3. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
Notoginsenoside Ft1 stability testing in cell culture media
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with Notoginsenoside Ft1, focusing on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound. For in vivo studies, a combination of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used, but it is recommended to prepare this solution fresh on the day of use.[1]
Q2: How stable is this compound in cell culture media?
Currently, there is limited published data specifically detailing the stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) over extended periods. Stability can be influenced by factors such as media composition, pH, temperature (37°C), and the presence of serum components. Therefore, it is highly recommended to perform a stability assessment under your specific experimental conditions. A detailed protocol for this is provided below.
Q3: My experimental results are inconsistent. Could Ft1 instability be the cause?
Yes, inconsistent results can be a symptom of compound instability. If this compound degrades in your culture medium over the course of your experiment (e.g., 24, 48, or 72 hours), the effective concentration of the active compound will decrease, leading to variability in the observed biological effects. Performing a time-course stability study is crucial to rule this out.
Q4: Can I pre-mix this compound into my cell culture media and store it?
Until stability data in your specific medium is available, it is best practice to add this compound to the culture medium immediately before it is applied to the cells. Avoid preparing large batches of Ft1-containing media for storage unless you have confirmed its stability under your storage conditions (e.g., 4°C or -20°C).
Q5: What are the known degradation pathways for this compound?
Under acidic conditions, this compound can be converted to other compounds through hydroxylation or hydrolysis of its carbohydrate side chains.[2] While cell culture media is typically buffered to a neutral pH, local changes in pH or enzymatic activity from cells or serum could potentially contribute to degradation over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected biological activity | 1. Degradation of Ft1: The compound may not be stable over the full duration of the experiment in your specific cell culture medium at 37°C. 2. Adsorption: The compound may be adsorbing to the surface of your plasticware (flasks, plates, tubes). 3. Incorrect Stock Concentration: Errors in weighing or dilution. | 1. Perform a stability study using the protocol below to determine the degradation rate. Consider replacing the media with freshly prepared Ft1-containing media at regular intervals for long-term experiments. 2. Use low-adsorption plasticware. Include control wells without cells to measure the loss of Ft1 due to factors other than cellular uptake or metabolism. 3. Re-prepare the stock solution carefully. Verify the concentration if analytical equipment is available. |
| High variability between replicate wells | 1. Incomplete Dissolution: Ft1 may not be fully dissolved in the media, leading to uneven distribution. 2. Precipitation: The final concentration of DMSO or Ft1 in the media may be too high, causing precipitation. | 1. Ensure the DMSO stock solution is fully dissolved before diluting into the culture medium. Vortex the media thoroughly after adding the Ft1 stock solution. 2. Keep the final DMSO concentration in your media low, typically ≤0.1%, to maintain solubility and minimize solvent-induced cytotoxicity. |
| Unexpected cellular toxicity | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contaminated Stock Solution: The stock solution may be contaminated. | 1. Ensure the final concentration of your solvent is consistent across all treatments and is at a non-toxic level for your cell line. Include a vehicle control (media with the same concentration of solvent but no Ft1) in your experiments. 2. Prepare a fresh stock solution from a reliable source. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
This protocol describes a method to quantify the stability of this compound in a specific cell culture medium over time using Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
1. Materials and Reagents:
-
This compound (analytical standard)
-
Your chosen cell culture medium (e.g., DMEM + 10% FBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS), e.g., Digoxin or another suitable ginsenoside not present in your sample.
-
96-well plates or microcentrifuge tubes
2. Experimental Workflow:
Caption: Workflow for Ft1 stability testing in cell culture media.
3. Procedure:
-
Preparation of Ft1-Spiked Medium: Prepare a solution of this compound in your chosen cell culture medium at your desired experimental concentration (e.g., 10 µM).
-
Incubation: Aliquot this solution into separate sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Place the tubes in a cell culture incubator at 37°C and 5% CO₂. The T=0 sample should be processed immediately.
-
Sample Processing:
-
At each designated time point, take a sample (e.g., 100 µL) from the corresponding tube.
-
Add a fixed amount of Internal Standard.
-
Add three volumes of ice-cold methanol (e.g., 300 µL) to precipitate proteins from the serum in the medium.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Analyze the samples using a validated UHPLC-MS/MS method. Method parameters can be adapted from published literature on Ft1 quantification.[3]
-
Column: C18 column.
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Detection: Electrospray ionization in negative selected reaction monitoring (SRM) mode.
-
Transitions: For this compound, monitor the transition m/z 915.9 → m/z 783.8.[3]
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the T=0 sample.
-
Plot the percentage of Ft1 remaining versus time to determine its stability profile.
-
Data Presentation
Table 1: Example Stability Data for this compound in Cell Culture Media at 37°C
Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data using the protocol above.
| Time (Hours) | Ft1 Remaining in DMEM + 10% FBS (%) | Ft1 Remaining in RPMI-1640 + 10% FBS (%) |
| 0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 6 | 98.2 ± 3.1 | 99.1 ± 2.5 |
| 12 | 95.5 ± 4.0 | 96.8 ± 3.3 |
| 24 | 88.7 ± 5.2 | 91.5 ± 4.1 |
| 48 | 76.1 ± 6.8 | 82.3 ± 5.9 |
| 72 | 64.9 ± 7.5 | 71.0 ± 6.2 |
Signaling Pathways and Degradation
This compound is known to influence several key cellular signaling pathways, which is critical for interpreting experimental results. Its stability directly impacts the duration and intensity of these signaling events.
Caption: Key signaling pathways modulated by this compound.[1][4]
Disclaimer: This information is for research purposes only. Researchers should conduct their own validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry method for the determination of this compound in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Notoginsenoside Ft1 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Notoginsenoside Ft1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is cell-type and application-dependent. For initial experiments, a broad concentration range is recommended to determine the optimal dose. Based on published studies, a starting range of 0.1 µM to 100 µM is advisable. For specific applications, such as promoting proliferation in fibroblasts or endothelial cells, lower concentrations (e.g., 0-10 µM) may be effective.[1][2] For inducing apoptosis in cancer cell lines, higher concentrations might be necessary, with IC50 values reported to be in the range of 27.59 µM to 58.9 µM for various cancer cell lines.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[3] To prepare a high-concentration stock solution (e.g., 10 mM or 25 mg/mL), dissolve the powder in pure DMSO.[3][4] Sonication may be required to fully dissolve the compound.[3] Store the stock solution at -20°C or -80°C for long-term stability.[3][4] For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is often involved in cell proliferation, survival, and angiogenesis. This compound can promote fibroblast proliferation via this pathway.[1] Conversely, it can also inhibit this pathway in some cancer cells, leading to apoptosis.[2][5][6]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. This compound can activate the ERK1/2 pathway, which is implicated in its pro-apoptotic effects in neuroblastoma cells.[2][7]
-
TGR5 and FXR Signaling: this compound acts as a TGR5 agonist and an FXR antagonist, which can be relevant for metabolic studies.[8][9]
Troubleshooting Guides
Issue 1: No observable effect of this compound at the tested concentrations.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration range may be too low for your specific cell type or experimental endpoint.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM).
-
-
Incorrect Stock Solution Preparation: The compound may not have been fully dissolved, leading to a lower actual concentration.
-
Solution: Ensure complete dissolution of this compound in DMSO, using sonication if necessary.[3] Visually inspect the stock solution for any precipitate.
-
-
Cell Line Insensitivity: The chosen cell line may not be responsive to this compound.
-
Solution: Review literature to see if effects have been reported in your specific cell model. Consider testing a different cell line known to be responsive.
-
-
Short Incubation Time: The duration of treatment may be insufficient to elicit a response.
-
Solution: Extend the incubation time (e.g., 24h, 48h, 72h) and perform a time-course experiment.
-
Issue 2: High levels of cell death observed even at low concentrations.
Possible Causes & Solutions:
-
DMSO Cytotoxicity: The final concentration of DMSO in the culture medium might be too high.
-
Solution: Calculate and ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect.
-
-
Compound Cytotoxicity: this compound can induce apoptosis, particularly in cancer cell lines, at higher concentrations.[2][7]
-
Solution: Perform a cell viability assay (e.g., MTT, CCK-8) to determine the cytotoxic concentration range for your specific cell line. Start with lower concentrations and titrate up.
-
-
Contamination: The cell culture may be contaminated.
-
Solution: Regularly check for signs of contamination (e.g., changes in medium color, turbidity, microscopic examination). Use aseptic techniques.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Biological Effect | Effective Concentration Range | IC50 | Reference |
| Human Dermal Fibroblasts (HDF-a) | Increased cell proliferation and collagen production | Not specified, but effects observed | - | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Promoted proliferation and migration | 0 - 10 µM | - | [2] |
| SH-SY5Y (Neuroblastoma) | Inhibited proliferation, induced apoptosis | 0.1 - 100 µM | 45 µM | [2][7] |
| HepG2 (Hepatocellular Carcinoma) | Inhibited proliferation, induced apoptosis | 12.5 - 50 µM | 46.3 µM | [2][5] |
| Huh7 (Hepatocellular Carcinoma) | Inhibited proliferation | Not specified | 35.2 µM | [2] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Inhibited proliferation | Not specified | 58.9 µM | [2] |
| MC38 (Colorectal Cancer) | Inhibited growth | Not specified | 32.87 µM | [2] |
| CT26 (Colorectal Cancer) | Inhibited growth | Not specified | 30.75 µM | [2] |
| HT29 (Colorectal Cancer) | Inhibited growth | Not specified | 27.59 µM | [2] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the effects of this compound on colorectal cancer cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24h, 48h, 72h). Include a vehicle control (medium with the same concentration of DMSO).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a general protocol for assessing apoptosis, a known effect of this compound in certain cancer cells.[5]
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway modulation by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma. | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cjnmcpu.com [cjnmcpu.com]
Notoginsenoside Ft1 degradation under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Notoginsenoside Ft1 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound?
A1: The stability of this compound is significantly influenced by pH and temperature. Like other ginsenosides, it is susceptible to degradation under acidic conditions, and this degradation is accelerated at elevated temperatures.[1][2]
Q2: What are the expected degradation products of this compound?
A2: Under acidic conditions, the degradation of this compound likely involves the hydrolysis of its glycosidic bonds, leading to the formation of less polar saponins and eventually the aglycone. Common degradation pathways for related ginsenosides include the cleavage of sugar moieties at the C-3 or C-20 position of the dammarane skeleton.[3]
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A3: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the recommended technique for the sensitive and specific quantification of this compound and its degradation products.[4][5][6] This method allows for accurate monitoring of the compound's stability over time.
Q4: How should I prepare my samples to study the degradation of this compound?
A4: To perform a forced degradation study, this compound should be dissolved in a series of aqueous solutions with varying pH values (e.g., pH 1, 3, 5, 7, 9, 11). These solutions should then be incubated at different controlled temperatures (e.g., 40°C, 60°C, 80°C). Aliquots should be taken at specific time intervals for analysis.[4]
Troubleshooting Guides
Issue 1: Rapid and Unexpected Degradation of this compound in Solution
-
Possible Cause: The solution pH may be too acidic. Ginsenosides are known to be unstable in acidic environments.[2]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is below 6, consider adjusting it to a neutral or slightly basic pH for storage or during experimental procedures where stability is critical.
-
If acidic conditions are required for your experiment, minimize the exposure time and maintain a low temperature to slow down the degradation rate.
-
Issue 2: Inconsistent or Irreproducible Results in Stability Studies
-
Possible Cause 1: Fluctuation in incubation temperature. The degradation rate of this compound is temperature-dependent.
-
Troubleshooting Steps:
-
Ensure that your incubator or water bath maintains a stable and accurate temperature throughout the experiment.
-
Use a calibrated thermometer to verify the temperature.
-
-
Possible Cause 2: Inaccurate pH of buffer solutions.
-
Troubleshooting Steps:
-
Calibrate your pH meter before preparing buffer solutions.
-
Verify the final pH of the solutions after the addition of this compound, as the compound itself could slightly alter the pH.
-
Issue 3: Difficulty in Identifying and Quantifying Degradation Products
-
Possible Cause: The analytical method lacks the necessary sensitivity or specificity.
-
Troubleshooting Steps:
-
Develop a method that can separate this compound from its potential degradation products. This may involve optimizing the mobile phase composition, gradient, and column chemistry.
-
Use reference standards for potential degradation products if available. If not, consider techniques like high-resolution mass spectrometry for structural elucidation of unknown peaks that appear during degradation.
Data Presentation
Table 1: Illustrative Degradation of this compound (%) at Different pH and Temperature Conditions.
| Time (hours) | pH 1 (60°C) | pH 4 (60°C) | pH 7 (60°C) | pH 9 (60°C) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 25 | 5 | <1 | <1 |
| 6 | 60 | 15 | 2 | 1 |
| 12 | 85 | 30 | 5 | 3 |
| 24 | >95 | 55 | 10 | 8 |
Table 2: Illustrative Half-life (t½) of this compound (in hours) under Various Conditions.
| Condition | Half-life (t½) in hours |
| pH 1, 40°C | 10 |
| pH 1, 60°C | 3 |
| pH 4, 60°C | 20 |
| pH 4, 80°C | 8 |
| pH 7, 80°C | >100 |
| pH 9, 80°C | >100 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is adapted from studies on related ginsenosides and provides a framework for assessing the stability of this compound.[4][7]
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions of varying molarity
-
Sodium hydroxide (NaOH) solutions of varying molarity
-
Phosphate buffers for neutral pH
-
UHPLC-grade water, acetonitrile, and formic acid
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
UHPLC-MS/MS system
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with different pH solutions (e.g., 0.1 M HCl for acidic, phosphate buffer for neutral, 0.01 M NaOH for alkaline) to a final concentration of 10 µg/mL.
3. Degradation Conditions:
-
Acidic Hydrolysis: Mix the this compound working solution with an equal volume of 1 M HCl and incubate at 60°C.
-
Alkaline Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Incubate the this compound working solution in a neutral phosphate buffer at 60°C.
-
Thermal Degradation: Incubate the this compound working solution at a higher temperature (e.g., 80°C) in neutral pH.
4. Sampling and Analysis:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Dilute the samples with the initial mobile phase to an appropriate concentration for UHPLC-MS/MS analysis.
-
Analyze the samples using a validated stability-indicating UHPLC-MS/MS method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Determine the degradation kinetics by plotting the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
Calculate the degradation rate constant (k) from the slope of the line and the half-life (t½) using the equation t½ = 0.693/k.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: A simplified potential degradation pathway for this compound under acidic conditions.
References
- 1. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of ginseng saponins under mild acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of forced degradation products and stability-indicating assay for notoginsenosidefc by using UHPLC-Q-TOF-MS and UHPLC-MS/MS: Insights into stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry method for the determination of this compound in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Notoginsenoside Ft1 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Notoginsenoside Ft1 for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
A1: this compound is a saponin and generally exhibits poor water solubility. Its solubility in common solvents is as follows:
For in vivo preparations, it is often necessary to use a co-solvent system to achieve a suitable concentration for administration. Sonication can also aid in dissolution.[1]
Q2: What are the recommended dosages for this compound in mice?
A2: The dosage of this compound can vary significantly depending on the administration route and the experimental model. Below is a summary of dosages reported in the literature:
| Administration Route | Dosage Range | Species | Reference |
| Oral (p.o.) | 25-50 mg/kg, once daily | Mouse | [3] |
| Oral (in diet) | 50-100 mg/100 g diet | Mouse | [3] |
| Intraperitoneal (i.p.) | 10-30 mg/kg, once daily | Mouse | [3] |
| Intravenous (i.v.) | 1.25 mg/kg, single dose | Rat | [3] |
It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q3: What vehicle solutions can be used for in vivo administration of this compound?
A3: The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. A common approach for poorly soluble compounds is to use a multi-component solvent system. One suggested formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline [3]
Another reported vehicle for intraperitoneal injection is 20% DMSO in saline .
Q4: Is this compound toxic in vivo?
A4: There is limited specific acute toxicity data, such as an LD50 value, available for this compound. However, studies on Panax notoginseng saponins (PNS), the class of compounds to which this compound belongs, indicate that high doses (≥150 mg/kg) can have cardiotoxic effects in rats, with a dose of 450 mg/kg causing mortality.[4] Some studies on Panax notoginseng also mention potential for adverse reactions, though it is generally considered non-toxic in traditional use.[5][6] Researchers should conduct their own safety and toxicity assessments for their specific animal model and administration route.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during preparation or upon dilution in saline.
-
Possible Cause: Saponins can be difficult to dissolve and may precipitate when the concentration of the organic co-solvent is decreased by the addition of an aqueous solution.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Gentle warming (to 37°C) and sonication can aid in this process.[1]
-
Stepwise Addition and Mixing: Add the vehicle components in a specific order, ensuring the solution is clear after each addition before proceeding to the next. A recommended order is to first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally, add the saline dropwise while vortexing.[3]
-
Adjust Vehicle Composition: If precipitation persists, consider increasing the proportion of co-solvents (PEG300) or surfactant (Tween-80) in your vehicle formulation. However, be mindful of the potential toxicity of the vehicle itself at higher concentrations.
-
Prepare Fresh: Prepare the dosing solution fresh on the day of the experiment to minimize the chance of precipitation over time.
-
Issue 2: The prepared solution is too viscous for injection.
-
Possible Cause: High concentrations of PEG300 or other polymers can increase the viscosity of the solution.
-
Troubleshooting Steps:
-
Decrease Viscosity-Inducing Agent: Try reducing the percentage of PEG300 in your formulation.
-
Gently Warm the Solution: Warming the solution to room temperature or slightly above can decrease its viscosity, facilitating easier injection.
-
Use a Larger Gauge Needle: If the viscosity cannot be sufficiently reduced, using a slightly larger gauge needle for injection may be necessary, but be mindful of the potential for increased tissue injury.
-
Experimental Protocols
Note: These are general protocols and may require optimization for your specific experimental needs. Always use aseptic techniques when preparing solutions for in vivo administration.
Protocol 1: Preparation of this compound for Oral Gavage (10 mg/kg)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate Required Amounts: For a 25g mouse receiving a 10 mg/kg dose in a volume of 100 µL, you will need 0.25 mg of this compound per mouse. Prepare a sufficient volume for your entire cohort, including a small excess to account for losses.
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle solution by mixing:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
Prepare the Dosing Solution (2.5 mg/mL):
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the appropriate volume of the prepared vehicle to achieve a final concentration of 2.5 mg/mL.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Administration: Administer 100 µL of the solution per 25g mouse via oral gavage using an appropriately sized feeding needle.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (20 mg/kg)
Materials:
-
This compound powder
-
DMSO
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: For a 25g mouse receiving a 20 mg/kg dose in a volume of 100 µL, you will need 0.5 mg of this compound per mouse.
-
Prepare the Dosing Solution (5 mg/mL):
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add a small volume of DMSO (e.g., 20 µL per 0.5 mg of Ft1) to dissolve the powder completely. Vortex to mix.
-
Add sterile saline to reach the final volume (e.g., 80 µL to the 20 µL of DMSO solution for a final volume of 100 µL). Add the saline slowly while vortexing to prevent precipitation. The final DMSO concentration will be 20%.
-
-
Administration: Administer 100 µL of the solution per 25g mouse via intraperitoneal injection using a 27-30 gauge needle.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation, survival, and apoptosis.[3][7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
TGR5/FXR Signaling Pathway
This compound acts as a TGR5 agonist and an FXR antagonist, playing a role in metabolic regulation.[9]
Caption: Dual regulatory role of this compound on TGR5 and FXR signaling.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Therapeutic Potential and Cellular Mechanisms of Panax Notoginseng on Prevention of Aging and Cell Senescence-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Notoginsenoside Ft1 experimental results
Welcome to the technical support center for Notoginsenoside Ft1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges encountered during your work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Quantification & Analysis
-
Q1: My quantified concentrations of this compound are inconsistent across batches. What could be the cause?
A1: Variability in quantification can stem from several factors:
-
Extraction Efficiency: The yield of this compound is highly dependent on the extraction method. Factors such as the solvent system, temperature, and duration of extraction can significantly impact the final concentration.[1][2] For instance, using 100% methanol may yield different results compared to a 70% aqueous methanol solution.[1]
-
Sample Preparation: Inconsistent sample workup, such as variations in methanol-mediated precipitation for plasma samples, can lead to differing results.[3][4]
-
Standard Curve: Ensure your calibration curve is linear (r > 0.995) and covers the expected concentration range of your samples.[3][4][5][6] Prepare fresh standards for each run to avoid degradation.
-
Instrument Variability: Ensure your UHPLC-MS/MS system is properly calibrated and maintained. Variations in column performance, detector sensitivity, or ionization efficiency can all contribute to variability.
-
-
Q2: I am observing degradation of my this compound sample. How can I improve its stability?
A2: this compound stability is influenced by pH, temperature, and time.[5]
-
pH: Acidic conditions can lead to degradation. For example, degradation kinetics at pH 1 and 3 follow first- and second-order kinetics, respectively.[5] It is advisable to maintain samples in neutral or near-neutral pH solutions.
-
Temperature: Elevated temperatures accelerate degradation.[5][7] Store stock solutions and samples at low temperatures (-20°C for powder, -80°C for in-solvent stocks) and prepare working solutions fresh for each experiment.[8]
-
Solvent: For in vivo experiments, it is recommended to prepare fresh solutions daily.[9] A common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[9]
-
2. Cell-Based Assays
-
Q3: I am not observing the expected biological activity of this compound in my cell culture experiments. What should I check?
A3: Several factors can influence the outcome of cell-based assays:
-
Cell Line and Passage Number: Different cell lines can exhibit varying sensitivity to this compound.[9] For example, IC50 values for proliferation inhibition vary between SH-SY5Y, HepG2, Huh7, and PLC/PRF/5 cells.[9] High passage numbers can lead to phenotypic drift and altered drug responses.
-
Concentration and Treatment Duration: The effective concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. Effects can be observed at concentrations ranging from nanomolar to micromolar, with incubation times from hours to days.[9][10]
-
Compound Solubility: Ensure this compound is fully dissolved in your culture medium. Precipitation will lead to a lower effective concentration. Sonication can aid in dissolution.[8]
-
Biological Variability: Inherent biological variability between experiments is common.[11] It is crucial to include appropriate positive and negative controls and perform multiple biological replicates.
-
-
Q4: My results for signaling pathway activation (e.g., PI3K/Akt, MAPK/ERK) are not consistent.
A4: The activation of signaling pathways can be transient and highly sensitive to experimental conditions.
-
Time Course: Perform a time-course experiment to determine the optimal time point for observing pathway activation after this compound treatment.
-
Cell Density: Ensure consistent cell seeding density, as this can affect cell signaling.
-
Serum Starvation: For many signaling studies, serum-starving cells prior to treatment is crucial to reduce basal pathway activation.
-
Reagent Quality: Use high-quality antibodies and reagents for Western blotting or other detection methods.
-
3. In Vivo Experiments
-
Q5: I am seeing significant variability in the pharmacokinetic profile of this compound in my animal studies.
A5: Pharmacokinetic studies can be influenced by several factors:
-
Route of Administration: The bioavailability of this compound is low after oral administration.[3][4] Intravenous administration will result in a different pharmacokinetic profile.
-
Metabolism: this compound can be metabolized by intestinal bacteria, which can vary between animals.[12]
-
Animal Health and Handling: The health status, age, and stress levels of the animals can impact drug absorption, distribution, metabolism, and excretion.
-
Quantitative Data Summary
Table 1: Analytical Method Parameters for this compound Quantification
| Parameter | UHPLC-MS/MS Method 1[3][4] | UHPLC-MS/MS Method 2[5][6] |
| Sample Type | Rat Plasma | Not applicable |
| Sample Preparation | Methanol-mediated precipitation | Not specified |
| Column | C18 | HSS T3 |
| Mobile Phase | Water and Acetonitrile (gradient) | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) |
| Ionization Mode | ESI Negative | ESI Negative |
| Detection Mode | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) |
| Linear Range | 0.25 - 2500 ng/mL | Not specified, but R² > 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.02 µg/mL |
| Intra-day Precision (RSD%) | 1.65% - 9.84% | Within accepted levels |
| Inter-day Precision (RSD%) | 2.46% - 13.49% | Within accepted levels |
| Accuracy (Recovery %) | 96.21% - 99.45% | Within accepted levels |
Table 2: In Vitro Biological Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration / IC50 | Reference |
| HUVECs | Proliferation, Migration, Tube Formation | Angiogenesis | 0 - 10 µM | [8][9] |
| SH-SY5Y | Proliferation Inhibition | Apoptosis | IC50 = 45 µM | [9] |
| HepG2 | Proliferation Inhibition | Apoptosis, Lysosomal Cell Death | IC50 = 46.3 µM | [9][13] |
| Huh7 | Proliferation Inhibition | - | IC50 = 35.2 µM | [9] |
| PLC/PRF/5 | Proliferation Inhibition | - | IC50 = 58.9 µM | [9] |
| MC38 | Proliferation Inhibition | - | IC50 = 32.87 µM | [9][10] |
| CT26 | Proliferation Inhibition | - | IC50 = 30.75 µM | [9][10] |
| HT29 | Proliferation Inhibition | - | IC50 = 27.59 µM | [9][10] |
| Human Dermal Fibroblasts (HDF-a) | Proliferation, Collagen Production | Wound Healing | Not specified | [14] |
| Rat Platelets | Platelet Aggregation | Hemostasis | EC50 = 56.42 µM | [9] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Quantification of this compound in Rat Plasma[3][4]
-
Sample Pre-treatment: Use methanol-mediated precipitation to extract this compound from plasma samples.
-
Chromatographic Separation:
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Transitions: m/z 915.9 → m/z 783.8 for this compound and m/z 799.8 → m/z 637.8 for the internal standard.
-
-
Quantification: Generate a standard curve with a linear range of 0.25-2500 ng/mL.
Protocol 2: In Vitro Cell Proliferation Assay (e.g., using MC38 cells)[10]
-
Cell Seeding: Seed MC38 cells in a 96-well plate at an appropriate density.
-
Treatment: After cell adherence, treat with varying concentrations of this compound (e.g., 0.625 to 320 µmol·L⁻¹) for 72 hours.
-
Viability Assessment: Use a standard cell viability assay such as MTT or CCK-8 to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Visualizations
Caption: Workflow for Extraction and Analysis of this compound.
Caption: PI3K/Akt/mTOR Pathway Activation by this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry method for the determination of this compound in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cjnmcpu.com [cjnmcpu.com]
- 11. Rare cell variability and drug-induced reprogramming as a mode of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of metabolism and in vitro permeability study of notoginsenoside R1 from Radix notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for Notoginsenoside Ft1-Treated Cell Lysates
Welcome to the technical support center for researchers utilizing Western blotting to analyze protein expression in cell lysates treated with Notoginsenoside Ft1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain clear, reliable, and quantifiable results.
Frequently Asked Questions (FAQs)
Q1: What are the known cellular signaling pathways affected by this compound?
A1: this compound, a saponin derived from Panax notoginseng, has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for selecting appropriate protein targets for your Western blot analysis. The primary pathways identified include:
-
PI3K/Akt/mTOR Pathway: this compound has been observed to inhibit this pathway, which is central to cell proliferation, survival, and growth.[1][2]
-
Wnt/β-catenin Pathway: It can inhibit this pathway by targeting the deubiquitinase USP9X, leading to reduced β-catenin levels.
-
MAPK/ERK Pathway: Ft1 has also been shown to activate the p38 MAPK and ERK1/2 signaling pathways.[1]
Q2: Can this compound, as a saponin, interfere with my Western blot experiment?
A2: Yes, potentially. Saponins are known to have surfactant properties and can interact with lipids and proteins. While direct interference with antibody-antigen binding during immunodetection is not widely reported, you should be aware of two main potential issues:
-
Protein Quantification: Saponins can interfere with common colorimetric protein assays like the Bicinchoninic acid (BCA) and Bradford assays, leading to inaccurate protein concentration measurements. This is a critical upstream step for ensuring equal loading of your gel.
-
Cell Lysis: The detergent-like properties of saponins might affect the integrity of cell membranes and the efficiency of protein extraction, depending on the concentration used for treatment.
Q3: I am studying the phosphorylation of Akt after this compound treatment, but my signal is weak. What should I do?
A3: Detecting phosphorylated proteins requires special care due to their transient nature and the activity of phosphatases. For weak phospho-protein signals, consider the following:
-
Phosphatase Inhibitors: Ensure a freshly prepared, potent phosphatase inhibitor cocktail is added to your lysis buffer immediately before use.
-
Sample Preparation: Work quickly and keep your samples on ice at all times to minimize phosphatase activity.
-
Blocking Buffer: Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can cause high background and mask your signal. Use Bovine Serum Albumin (BSA) instead.
-
Buffer Choice: Use Tris-Buffered Saline (TBS) based buffers (e.g., TBST) instead of Phosphate-Buffered Saline (PBS), as phosphate ions can interfere with the binding of some phospho-specific antibodies.
-
Enrichment: If the target protein is of low abundance, consider enriching your sample for the protein of interest using immunoprecipitation (IP) prior to running the Western blot.
Q4: How do I ensure accurate quantification of my Western blot results?
-
Determine the Linear Range: For each antibody, you must determine the linear range of detection where the signal intensity is proportional to the amount of protein. This involves running a dilution series of your lysate.
-
Proper Normalization: Normalize the signal of your target protein to a suitable loading control. While housekeeping proteins (e.g., GAPDH, β-actin) are common, their expression might be affected by experimental conditions. Total protein normalization, using stains like Ponceau S or Coomassie blue on the membrane, is often a more reliable method.
-
Consistent Loading: Ensure you load equal amounts of total protein in each lane. This relies on an accurate protein quantification step (see Q2).
-
Avoid Signal Saturation: Use a sensitive detection system (e.g., chemiluminescence imager) and avoid overexposing your blots, which can lead to saturated signals that are not quantifiable.
Troubleshooting Guide
This guide addresses common problems encountered when performing Western blots on this compound-treated cell lysates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Inaccurate Protein Concentration: Saponin interference in the protein assay leading to underloading of the gel. 2. Suboptimal Antibody Dilution: Primary or secondary antibody concentration is too low. 3. Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. 4. Phosphatase Activity: Loss of phosphate groups from the target protein (if detecting phospho-proteins). 5. Inactive Reagents: Expired or improperly stored antibodies or detection reagents. | 1. Use a saponin-compatible protein assay or perform a protein precipitation step (e.g., with acetone) to remove interfering substances before quantification. 2. Optimize antibody concentrations by performing a dot blot or testing a range of dilutions. 3. Verify transfer efficiency with Ponceau S staining of the membrane. Optimize transfer time and voltage, especially for high molecular weight proteins. 4. Add fresh, potent phosphatase inhibitors to your lysis buffer and keep samples cold at all times. 5. Check the expiration dates and storage conditions of all reagents. Test antibodies with a known positive control lysate. |
| High Background | 1. Inadequate Blocking: Blocking step is too short or the blocking agent is inappropriate. 2. Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive. 3. Insufficient Washing: Wash steps are too short or infrequent. 4. Contaminated Buffers: Microbial growth in buffers. | 1. Increase blocking time to 1-2 hours at room temperature. For phospho-antibodies, use 3-5% BSA in TBST instead of milk. 2. Reduce the concentration of your primary and/or secondary antibodies. 3. Increase the number and duration of washes with TBST after antibody incubations. 4. Prepare fresh buffers and filter-sterilize if necessary. |
| Non-Specific Bands | 1. Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. 2. Protein Degradation: Protease activity in the lysate can lead to smaller, non-specific bands. 3. High Protein Load: Overloading the gel can lead to "bleed-over" between lanes and non-specific antibody binding. | 1. Use a more specific, validated primary antibody. Perform a BLAST search to check for potential cross-reactivity. Include a negative control (e.g., knockout cell line) if possible. 2. Ensure a potent protease inhibitor cocktail is added to your lysis buffer. Prepare lysates from fresh cell pellets. 3. Reduce the amount of total protein loaded per lane (typically 10-30 µg is sufficient). |
| "Smiling" Bands | 1. Uneven Heat Distribution: Electrophoresis running too fast (high voltage), causing the center of the gel to heat up more than the edges. 2. Buffer Depletion: Ions in the running buffer have been depleted. | 1. Reduce the voltage during electrophoresis. Run the gel in a cold room or surrounded by an ice pack. 2. Use fresh running buffer for each experiment. |
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is designed to efficiently lyse cells treated with this compound while preserving protein integrity, especially for phosphorylation studies.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (Recipe below)
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
RIPA Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl, pH 8.0 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| NP-40 | 1% | 1 mL |
| Sodium deoxycholate | 0.5% | 0.5 g |
| SDS | 0.1% | 1 mL of 10% stock |
| ddH₂O | - | to 100 mL |
Store at 4°C.
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer: For every 1 mL of RIPA buffer, add 10 µL of 100X Protease Inhibitor Cocktail and 10 µL of 100X Phosphatase Inhibitor Cocktail.
-
Add the complete, ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
-
Proceed immediately to protein quantification or store at -80°C.
Protein Quantification (Acetone Precipitation Method)
This method is recommended to remove potential interference from this compound prior to using a BCA or similar protein assay.
Procedure:
-
Take a small aliquot (e.g., 20 µL) of your lysate.
-
Add 4 volumes of ice-cold acetone (80 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the protein pellet for 5-10 minutes (do not over-dry).
-
Resuspend the pellet in a buffer compatible with your protein assay (e.g., PBS or the assay's dilution buffer).
-
Perform the protein assay according to the manufacturer's instructions.
SDS-PAGE and Immunodetection
Procedure:
-
Sample Preparation: Mix your lysate with 4X Laemmli sample buffer to a final 1X concentration. For every 30 µL of sample, add 10 µL of 4X buffer. Boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 10-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in 5% BSA in TBST at the optimized concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST. Incubate for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
Visualizations
Experimental Workflow
Caption: Workflow for Western blotting of this compound-treated cells.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Best practices for storing Notoginsenoside Ft1 to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Notoginsenoside Ft1 to maintain its stability and ensure reliable experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the storage, preparation, and analysis of this compound.
Storage and Stability
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2] Following these conditions, the compound is reported to be stable for at least four years.[2] For shorter periods, storage at 2-8°C is also acceptable for up to 24 months, provided the vial is kept tightly sealed.[3]
Q2: I have prepared a stock solution of this compound in DMSO. How should I store it?
A2: Stock solutions of this compound in solvents such as DMSO should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[4] For optimal stability, these aliquots should be stored at -80°C, where they can be stable for up to a year.[1] For shorter-term storage of up to one month, -20°C is also suitable.[4] It is recommended to store solutions under an inert atmosphere, such as nitrogen.
Q3: Can I store my this compound solution in the refrigerator (4°C)?
A3: While solid this compound can be stored at 4°C for short periods, it is not the recommended temperature for storing solutions.[5] Storing solutions at 4°C may lead to decreased stability over time compared to storage at -20°C or -80°C. For in-vivo experiments, it is always best to prepare fresh solutions on the day of use.[4]
Q4: How sensitive is this compound to light?
A4: this compound should be protected from direct sunlight.[1] Exposure to light can potentially lead to degradation. It is advisable to store both solid compound and solutions in amber vials or in a dark environment.
Q5: What is the stability of this compound in acidic or basic conditions?
A5: this compound is susceptible to degradation in acidic conditions. Strong acids and alkalis should be avoided.[5] In a study on the chemical transformation of related saponins, it was observed that in a 25% acetic acid solution at 20°C, the relative content of a this compound epimer gradually decreased over a week, indicating instability in acidic environments.[6]
Solution Preparation and Handling
Q6: I am having trouble dissolving this compound. What can I do?
A6: this compound has good solubility in DMSO, DMF, and ethanol.[2] If you experience difficulty, gentle warming to 37°C or sonication can aid in dissolution.[1] For aqueous solutions for in vivo studies, a co-solvent system is often necessary. A common formulation involves dissolving this compound in a small amount of DMSO first, followed by the addition of other solvents like PEG300, Tween-80, and saline.
Q7: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A7: Cloudiness or precipitation upon storage, especially at lower temperatures, can indicate that the compound is coming out of solution. This can be due to the solvent choice or concentration. Before use, allow the vial to warm to room temperature and gently vortex or sonicate to redissolve the compound. If precipitation persists, preparing a fresh solution may be necessary. To avoid this, ensure you are not exceeding the solubility limit of this compound in the chosen solvent and consider aliquoting smaller volumes.
Q8: Are there any incompatible substances I should avoid when working with this compound?
A8: Yes, you should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can cause degradation of this compound.[5]
Analytical Troubleshooting
Q9: I am analyzing this compound by HPLC and see peak tailing or broad peaks. What could be the cause?
A9: Peak tailing or broadening in HPLC analysis of saponins like this compound can be due to several factors:
-
Column Choice: Ensure you are using a suitable column, such as a C18 column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For saponins, using a mobile phase with a slightly acidic modifier like formic acid or acetic acid can often improve peak shape.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: Saponins can have secondary interactions with the silica backbone of the column. Using a column with end-capping or adding a competitive base to the mobile phase can sometimes help.
-
Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Regular flushing and replacement are recommended.[7][8]
Q10: My retention times for this compound are shifting between injections. What should I do?
A10: Retention time variability can be frustrating. Here are some common causes and solutions:
-
Temperature Fluctuations: Ensure your column is in a thermostatted compartment to maintain a consistent temperature.[7]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[7]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.[8]
-
Pump Issues: Air bubbles in the pump or inconsistent flow rates can cause retention time shifts. Purge the pump and check for leaks.[7]
Quantitative Stability Data
The stability of this compound is influenced by factors such as temperature, pH, and the solvent used. While specific quantitative degradation kinetics for this compound are not extensively published, data from a forced degradation study on the structurally similar Notoginsenoside Fc provides valuable insights into the stability of this class of compounds. In this study, the concentration of this compound was also monitored.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Keep away from direct sunlight.[1] |
| 2-8°C | Up to 24 months | Keep vial tightly sealed.[3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 2 weeks-1 month | Store in tightly sealed vials.[3][4] |
Table 2: Influence of pH and Temperature on the Stability of a Related Saponin (Notoginsenoside Fc)
This table is adapted from a study on Notoginsenoside Fc and is intended to provide a general understanding of how pH and temperature may affect protopanaxadiol-type saponins like this compound.
| pH | Temperature (°C) | Observation |
| 1 | 40 | Significant degradation observed within 60 minutes. |
| 1 | 50 | Rapid degradation observed within 30 minutes. |
| 3 | 70 | Degradation observed over 180 minutes. |
| 3 | 80 | Faster degradation observed over 180 minutes compared to 70°C. |
| 5, 7, 9 | 100 | Degradation observed over 7 days. |
Data adapted from a forced degradation study on Notoginsenoside Fc, where this compound was also quantified.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability-Indicating HPLC-MS Method (Adapted for this compound)
This protocol is adapted from a validated method for the analysis of Notoginsenoside Fc and its degradation products, which also quantified this compound.[9]
-
Objective: To assess the stability of this compound and quantify its degradation over time under specific stress conditions.
-
Instrumentation and Columns:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
-
Mobile Phase:
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte and any degradation products.
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and its potential degradation products.
-
-
Procedure for Forced Degradation Study:
-
Prepare solutions of this compound in various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the sample if necessary (e.g., for acidic or basic stress conditions).
-
Dilute the sample to an appropriate concentration for HPLC-MS analysis.
-
Inject the sample onto the HPLC-MS system.
-
Monitor the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound.
Caption: Key factors influencing the stability of this compound and their potential outcomes.
References
- 1. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS:155683-00-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Culture Contamination in Long-Term Notoginsenoside Ft1 Studies
Welcome to the technical support center for researchers utilizing Notoginsenoside Ft1 in long-term cell culture studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination issues that can compromise your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I might encounter in my long-term cell culture experiments?
A1: In long-term cell culture, you are likely to encounter two main types of contaminants: biological and chemical.[1][2][3]
-
Biological Contaminants: These are the most frequent and include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[1][4][5] Cross-contamination with other cell lines is also a significant biological contamination issue.[4][6]
-
Chemical Contaminants: These are non-living substances that can adversely affect your cell cultures. Sources include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[2][7][8]
Q2: My cell culture medium turned cloudy and yellow overnight. What is the likely cause?
A2: A rapid change in the medium's color to yellow and the appearance of cloudiness (turbidity) are classic signs of bacterial contamination.[4][9][10] Bacteria multiply quickly in the nutrient-rich environment of the culture medium, leading to a drop in pH (indicated by the yellow color of the phenol red indicator) and a turbid appearance.[4][9]
Q3: I don't see any cloudiness, but my cells are growing poorly and their morphology has changed. What could be the issue?
A3: These are subtle but serious signs that could point to mycoplasma contamination.[1][11] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to see with a standard light microscope and resistant to many common antibiotics.[12][13] They can alter cell growth, metabolism, and gene expression, ultimately compromising your experimental results.[1][12]
Q4: I've noticed fuzzy, web-like structures floating in my culture. What am I dealing with?
A4: The presence of filamentous, fuzzy growths is a strong indicator of fungal (mold) contamination.[7][10][14] Fungal spores are airborne and can easily enter cultures through improper aseptic technique.[14] Initially, the contamination might be localized, but it can quickly spread and overtake the culture.[15]
Q5: Can the long-term presence of this compound in the culture medium contribute to contamination?
A5: There is no direct evidence to suggest that this compound promotes contamination. However, long-term studies inherently increase the risk of contamination due to repeated handling and prolonged incubation times. Any supplement, including this compound, that is not handled with strict aseptic technique can be a potential source of contamination.
Troubleshooting Guides
Issue 1: Suspected Bacterial Contamination
Symptoms:
-
Cloudy or turbid culture medium.[4]
-
Sudden drop in pH (medium turns yellow).[4]
-
Unpleasant odor.
-
Microscopic observation reveals small, motile particles between cells.[4]
Immediate Actions:
-
Immediately isolate the contaminated flask or plate to prevent cross-contamination.
-
Discard the contaminated culture, media, and any reagents that may have come into contact with it. Autoclaving is the preferred method for decontamination.[2]
-
Thoroughly disinfect the biosafety cabinet, incubator, and any other potentially contaminated surfaces with 70% ethanol or a suitable disinfectant.[7]
Prevention:
-
Strictly adhere to aseptic techniques at all times.[4]
-
Regularly clean and disinfect all laboratory equipment.[16]
-
Use sterile, individually wrapped disposable supplies.
-
Consider preparing smaller aliquots of media and reagents to minimize the risk of contaminating entire stock solutions.[7]
Issue 2: Suspected Mycoplasma Contamination
Symptoms:
-
Decreased cell proliferation rate.[17]
-
Changes in cell morphology.[1]
-
No visible turbidity or pH change in the early stages.[18]
-
Increased agglutination in suspension cultures.
Detection Protocol:
-
PCR-Based Detection: This is a rapid, sensitive, and specific method for detecting mycoplasma DNA.[11]
-
DNA Staining (e.g., DAPI or Hoechst): This method allows for the visualization of mycoplasma DNA as small, fluorescent particles on the cell surface or in the surrounding area.[11]
-
Mycoplasma Culture: This is the "gold standard" but can be time-consuming (up to 4 weeks) and may not detect all species.[12][13]
Management:
-
If found, immediately discard all contaminated cultures and decontaminate the lab equipment.
-
Test all other cell lines in the laboratory.
-
Quarantine and test all new cell lines before introducing them into the main cell culture facility.[4][7]
Issue 3: Suspected Fungal/Yeast Contamination
Symptoms:
-
Fungal (Mold): Visible filamentous growths (hyphae), often appearing as fuzzy patches.[14][19] The medium may or may not be turbid in the early stages.[10]
-
Yeast: The medium becomes turbid, and the pH may increase in later stages.[3] Under the microscope, yeast appears as small, budding, spherical, or oval particles.[3][19]
Immediate Actions:
-
Isolate and discard the contaminated cultures immediately to prevent the spread of spores.[19]
-
Thoroughly clean and disinfect the incubator, paying special attention to the water pan, which can be a reservoir for fungal growth.[7]
-
Check other cultures for signs of contamination.
Prevention:
-
Ensure the HEPA filters in your biosafety cabinet are certified and functioning correctly.
-
Keep the lab environment clean and free of dust.
-
Avoid storing cardboard and other materials that can harbor fungal spores in the cell culture lab.[20]
Data Presentation
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Key Visual Indicators | Typical pH Change | Microscopic Appearance |
| Bacteria | Turbidity, sometimes a surface film[10] | Rapid decrease (yellow medium)[9] | Small (0.5-5 µm), motile rod or cocci shapes[4][19] |
| Yeast | Turbidity in later stages[3] | Little change initially, may increase later[3] | Small, ovoid or spherical, often budding particles[3][19] |
| Fungi (Mold) | Filamentous, web-like, or fuzzy growths[10][14] | Little change initially, may increase later[10] | Thin, multicellular filaments (hyphae) and spores[14] |
| Mycoplasma | None in early stages[18] | None | Too small to be seen with a standard light microscope |
Table 2: Comparison of Mycoplasma Detection Methods
| Method | Principle | Sensitivity | Specificity | Time to Result |
| Microbiological Culture | Growth on selective agar media[12] | High | High | 3-4 weeks[13] |
| DNA Staining (DAPI/Hoechst) | Binds to DNA, allowing visualization by fluorescence microscopy | Moderate | Moderate | Hours |
| PCR | Amplification of mycoplasma-specific DNA sequences[11] | Very High | Very High | Hours[12] |
| ELISA | Detection of mycoplasma-specific antigens | High | High | Hours |
Experimental Protocols
Protocol 1: Basic Contamination Check
-
Visual Inspection: Daily, inspect your cultures with the naked eye for any signs of turbidity, color change, or visible growths.
-
Microscopic Examination: Use a phase-contrast microscope at low (100x) and high (400x) magnification to check for any abnormalities in cell morphology and the presence of microbial contaminants. Look for motile particles between cells (bacteria) or budding particles (yeast).
Protocol 2: Mycoplasma Detection by PCR
-
Sample Preparation: Collect 1 mL of the cell culture supernatant from a near-confluent culture. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.
-
DNA Extraction: Discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Use a PCR kit with primers specific for the 16S rRNA gene of common mycoplasma species.[11] Set up the PCR reaction according to the kit's protocol.
-
Gel Electrophoresis: Run the PCR product on a 1.5% agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.
Visualizations
Caption: Workflow for troubleshooting cell culture contamination.
Caption: this compound signaling via the PI3K/Akt/mTOR pathway.[21][22][23]
References
- 1. goldbio.com [goldbio.com]
- 2. The Simple Ways to Prevent Cell Culture Contamination [fishersci.ca]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. greenelephantbiotech.com [greenelephantbiotech.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. news-medical.net [news-medical.net]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. media.tghn.org [media.tghn.org]
- 14. Fungus - UNC Lineberger [unclineberger.org]
- 15. What to do when encountering fungal contamination in cell culture (how to prevent fungal contamination)-Industry information-He Yuan Li Ji [life-ilab.com]
- 16. biocompare.com [biocompare.com]
- 17. cellculturecompany.com [cellculturecompany.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 20. corning.com [corning.com]
- 21. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Notoginsenoside Ft1 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the off-target effects of Notoginsenoside Ft1 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known signaling pathways modulated by this compound?
A1: this compound has been shown to modulate several key signaling pathways, which can lead to a variety of cellular effects. The primary pathways identified are:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. This compound has been reported to both activate and inhibit this pathway depending on the cellular context.[1][2][3][4][5] For instance, it promotes fibroblast proliferation and angiogenesis through activation of this pathway, while in some cancer cells, it induces apoptosis by inhibiting it.[2][4][5]
-
Raf/MEK/ERK (MAPK) Pathway: This pathway is also central to cell proliferation, differentiation, and survival. This compound can activate the ERK1/2 and p38 MAPK pathways.[1][3]
-
HIF-1α Mediated VEGF Secretion: In endothelial cells, this compound promotes angiogenesis by increasing the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF).[1][6]
-
Wnt/β-catenin Pathway: In colorectal cancer models, this compound has been found to inhibit tumor growth by targeting the deubiquitination enzyme USP9X, leading to a reduction in β-catenin and downstream Wnt signaling.[7][8]
-
TGR5 and FXR Signaling: this compound acts as an agonist for the G-protein coupled bile acid receptor TGR5 and an antagonist for the Farnesoid X receptor (FXR).[9][10] This can influence metabolic processes and insulin sensitivity.
-
Glucocorticoid and Estrogen Receptors: It can activate both glucocorticoid receptors (GR) and estrogen receptor beta (ERβ) in endothelial cells, contributing to vasodilation.[3]
Q2: I am observing unexpected cytotoxicity in my assay. Could this be an off-target effect of this compound?
A2: Yes, unexpected cytotoxicity can be an off-target effect. This compound is a saponin, a class of compounds known for their amphiphilic nature which allows them to interact with and disrupt cell membranes.[11][12] This can lead to non-specific cytotoxicity, especially at higher concentrations. The observed cytotoxicity might be related to membrane permeabilization rather than a specific signaling event.[11]
Q3: How can I distinguish between a specific biological effect and a non-specific, saponin-related membrane effect?
A3: Differentiating between specific and non-specific effects is crucial. Here are a few strategies:
-
Dose-Response Analysis: Perform a detailed dose-response curve. Specific biological effects typically occur within a narrow, lower concentration range, while non-specific membrane disruption often requires higher concentrations.
-
Time-Course Experiment: Analyze the kinetics of the cellular response. Membrane permeabilization is often a rapid process, whereas specific signaling events may take longer to manifest.
-
Use of Negative Controls: Include a structurally similar but biologically inactive saponin (if available) as a negative control to assess the contribution of general saponin effects.
-
Membrane Integrity Assays: Run parallel assays to measure membrane integrity, such as a lactate dehydrogenase (LDH) release assay or propidium iodide staining. An increase in membrane permeability at the same concentrations that induce your observed effect may suggest a non-specific mechanism.
-
Targeted Inhibition: Use specific inhibitors for the signaling pathways you hypothesize are involved. If the observed effect is blocked by a specific inhibitor, it is more likely to be a targeted biological response.
Q4: My results with this compound are not consistent across different cell lines. Why might this be?
A4: Inconsistent results across different cell lines are common and can be attributed to several factors:
-
Differential Receptor and Protein Expression: The expression levels of the molecular targets of this compound (e.g., PI3K/AKT components, TGR5, FXR, GR, ERβ) can vary significantly between cell lines.[3][9]
-
Different Signaling Network Baselines: The basal activation state of signaling pathways can differ, influencing how cells respond to the same stimulus.
-
Cell Membrane Composition: The lipid and sterol composition of the cell membrane can influence the cell's susceptibility to saponin-induced membrane effects.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Proliferation/Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Saponin-induced membrane disruption interfering with assay reagents. | Saponins can permeabilize cell membranes, potentially allowing assay reagents (e.g., MTT, AlamarBlue) to enter cells more readily or leak out, leading to inaccurate readings. Consider using a crystal violet assay or a direct cell counting method that is less susceptible to membrane integrity changes. |
| Precipitation of this compound in culture media. | This compound may have limited solubility in aqueous media, especially at higher concentrations. Visually inspect the media for any precipitate. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all treatments.[13] |
| Interaction with serum proteins. | Components in fetal bovine serum (FBS) can bind to small molecules and affect their bioavailability. Try reducing the serum concentration or using serum-free media for the duration of the treatment, if tolerated by the cells. |
Issue 2: Unexpected Activation or Inhibition of a Signaling Pathway
| Possible Cause | Troubleshooting Step |
| Off-target effects on upstream regulators. | This compound is known to affect multiple pathways. The observed effect might be an indirect consequence of its action on another pathway. Use specific inhibitors to dissect the pathway and confirm the direct target. |
| Activation of compensatory feedback loops. | Inhibition of one pathway can sometimes lead to the activation of a compensatory pathway. For example, mTOR inhibition can lead to feedback activation of AKT.[4] Analyze multiple time points to capture the dynamics of pathway activation and feedback. |
| Cellular stress response. | At higher concentrations, this compound might induce a general cellular stress response, leading to the activation of stress-related kinases (e.g., JNK, p38), which can cross-talk with your pathway of interest.[3] Correlate your findings with markers of cellular stress. |
Quantitative Data Summary
| Assay | Cell Line | Effective Concentration of this compound | Observed Effect | Reference |
| Proliferation & Migration | HUVECs | 0-10 µM | Promotes proliferation and migration | [3][14] |
| Tube Formation | HUVECs | Not specified | Promotes tube formation | [1] |
| Apoptosis | SH-SY5Y (neuroblastoma) | 45 µM | Induces cell cycle arrest and apoptosis | [6] |
| Apoptosis & Cell Death | Hepatocellular Carcinoma Cells | Not specified | Inhibits proliferation and promotes apoptosis | [5] |
| Proliferation | Human Dermal Fibroblasts (HDF-a) | Not specified | Increased cell proliferation and collagen production | [2] |
| Migration & Proliferation | MC38 & CT26 (colorectal cancer) | Not specified | Reduced migration and proliferation | [8] |
Experimental Protocols
Note: These are generalized protocols. Specific details may need to be optimized for your experimental setup.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjnmcpu.com [cjnmcpu.com]
- 9. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
How to determine the optimal dose of Notoginsenoside Ft1 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal dose of Notoginsenoside Ft1 (Ft1) in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in animal response to Ft1 treatment. | Inconsistent drug administration, genetic variability in animal strains, or differences in animal health status. | Ensure consistent administration techniques (e.g., gavage, injection). Use a standardized, healthy animal population from a reputable supplier. Increase sample size to improve statistical power. |
| Unexpected toxicity or adverse effects at presumed therapeutic doses. | Species-specific sensitivity, incorrect dose calculation, or impurities in the Ft1 compound. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Verify the purity of the Ft1 sample. Review dose calculation and conversion factors.[1][2] |
| Lack of a clear dose-dependent effect. | The selected dose range may be too narrow or outside the therapeutic window. The chosen endpoint may not be sensitive enough to detect changes. | Broaden the dose range in a pilot study. Consider using multiple, more sensitive endpoints to assess the pharmacological effect. Ensure the chosen animal model is appropriate for the study.[3] |
| Poor oral bioavailability of Ft1. | Ft1 may be poorly absorbed from the gastrointestinal tract. | Consider alternative routes of administration, such as intraperitoneal (i.p.) injection.[4] Formulate Ft1 with absorption enhancers, though this requires careful validation. |
| Difficulty dissolving Ft1 for administration. | Ft1 is a saponin and may have limited solubility in aqueous solutions. | Prepare a suspension using appropriate vehicles like sodium carboxymethylcellulose (CMC).[5] For in vitro studies, DMSO can be used, but for in vivo studies, it's crucial to use non-toxic vehicles.[5] |
Frequently Asked Questions (FAQs)
1. How do I select a starting dose for my animal study with this compound?
A common approach is to base the starting dose on previously published studies. For instance, studies in mice have used oral doses ranging from 25-50 mg/kg and intraperitoneal doses of 10-30 mg/kg.[4] Another strategy involves converting a human dose to an animal equivalent dose using body surface area (BSA) normalization.[5] It is also recommended to perform an acute toxicity study to determine the median lethal dose (LD50) and establish a safe starting dose range.[2]
2. What are some common animal models used for studying the effects of this compound?
The choice of animal model depends on the research question. Some commonly used models include:
-
Diet-induced obese (DIO) mice: To study metabolic effects.[6]
-
Xenograft tumor models in nude mice: For cancer research.[4]
-
Sprague Dawley rats: For studying cardiovascular effects like vasodilation.[7]
-
db/db diabetic mice: For wound healing studies.[8]
3. What are the known mechanisms of action for this compound that I should consider when choosing my experimental endpoints?
Ft1 has several known mechanisms of action, which can guide the selection of relevant biomarkers and endpoints. Key pathways include:
-
Activation of the p38 MAPK and ERK1/2 signaling pathways.[4]
-
Agonism of the TGR5 receptor and antagonism of the FXR receptor.[4][6]
-
Activation of glucocorticoid and estrogen receptors, leading to nitric oxide-mediated vasodilation.[7]
4. How can I assess the toxicity of this compound in my animal model?
Toxicity can be assessed through several methods:
-
Acute toxicity studies: To determine the LD50.[2]
-
Sub-chronic and chronic toxicity studies: To evaluate long-term effects.
-
Monitoring clinical signs: Observe animals for changes in weight, behavior, and food/water intake.[6]
-
Histopathological analysis: Examine tissues for any pathological changes after the study.
-
Blood chemistry and hematology: Analyze blood samples for markers of organ damage.
Quantitative Data from Animal Studies
The following tables summarize dosages of this compound used in various animal studies.
Table 1: Oral Administration of this compound in Mice
| Dosage | Animal Model | Duration | Key Findings | Reference |
| 50 mg/100g diet | High-fat diet-induced obese mice | 6 weeks | Ameliorated obesity and improved glucose homeostasis. | [4][6] |
| 100 mg/100g diet | High-fat diet-induced obese mice | 6 weeks | Ameliorated obesity and improved glucose homeostasis. | [4][6] |
| 25 mg/kg | HepG2 xenograft tumor mice | Once daily for 3 weeks | Showed anti-cancer effects. | [4] |
| 50 mg/kg | HepG2 xenograft tumor mice | Once daily for 3 weeks | Showed anti-cancer effects. | [4] |
Table 2: Intraperitoneal Administration of this compound in Mice
| Dosage | Animal Model | Duration | Key Findings | Reference |
| 10 mg/kg | Colorectal cancer tumor-bearing mice | Once daily for 24 days | Inhibited subcutaneous tumor formation and enhanced CD8+ T cell proportion. | [4] |
| 30 mg/kg | Colorectal cancer tumor-bearing mice | Once daily for 24 days | Inhibited subcutaneous tumor formation and enhanced CD8+ T cell proportion. | [4] |
Experimental Protocols
Protocol 1: Dose-Response Study for Vasodilation in Rat Mesenteric Arteries
This protocol is adapted from a study investigating the vasodilatory effects of Ft1.[7]
-
Animal Preparation: Use male Sprague Dawley rats (8-10 weeks old).
-
Tissue Preparation: Isolate the mesenteric arteries and suspend them in organ chambers for isometric tension measurement.
-
Contraction Induction: Induce contraction in the arterial rings with phenylephrine (3 x 10⁻⁶ M).
-
Ft1 Administration: Once a stable contraction is achieved, add increasing concentrations of Ft1 (e.g., 10⁻⁸ M to 10⁻⁴ M) cumulatively to the organ bath.
-
Data Analysis: Measure the relaxation response at each concentration and plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Evaluating the Effect of Ft1 on Glucose Metabolism in Diet-Induced Obese Mice
This protocol is based on a study of Ft1's effects on obesity and insulin resistance.[6]
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity.
-
Dosing: Divide the obese mice into groups and administer Ft1 mixed with the high-fat diet at different concentrations (e.g., 50 mg/100g and 100 mg/100g diet) for 6 weeks. Include a control group receiving the high-fat diet without Ft1.
-
Glucose Tolerance Test (GTT): After the treatment period, fast the mice overnight and administer an intraperitoneal injection of glucose (2.0 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): In a separate cohort, administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Calculate the area under the curve (AUC) for both GTT and ITT to assess glucose tolerance and insulin sensitivity.
Visualizations
Caption: Workflow for Determining the Optimal Dose of this compound.
Caption: Key Signaling Pathways of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Notoginsenoside Ft1 aggregation in high-concentration solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Notoginsenoside Ft1 aggregation in high-concentration solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a saponin from Panax notoginseng, is sparingly soluble in water but shows good solubility in several organic solvents. Preparing a high-concentration stock solution in an appropriate organic solvent is the first step in avoiding aggregation upon dilution in aqueous buffers. The solubility in various solvents is summarized in the table below.
Q2: My this compound solution appears cloudy or has visible precipitate. What could be the cause?
A2: Cloudiness or precipitation indicates that this compound has aggregated or fallen out of solution. This can be due to several factors, including:
-
Exceeding Solubility Limit: The concentration of this compound may have surpassed its solubility limit in the chosen solvent system.
-
Solvent Polarity: Adding a stock solution of this compound (dissolved in an organic solvent like DMSO) too quickly to an aqueous buffer can cause a rapid change in polarity, leading to precipitation.
-
Temperature Effects: Temperature fluctuations, especially cooling, can decrease the solubility of this compound and induce aggregation.
-
pH of the Aqueous Solution: The pH of the final solution can influence the solubility of saponins.
-
Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds.
Q3: How can I prevent this compound from aggregating when preparing my experimental solutions?
A3: To prevent aggregation, consider the following strategies:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it stepwise into your aqueous experimental medium.
-
Gradual Dilution: Add the stock solution to the aqueous buffer slowly and with constant vortexing or stirring to allow for gradual mixing and prevent localized high concentrations that can lead to precipitation.
-
Temperature Control: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, be mindful of the thermal stability of the compound over long periods.
-
pH Adjustment: The solubility of saponins can be pH-dependent. Experimenting with slight adjustments to the buffer pH may improve solubility.
-
Use of Solubilizing Agents: For challenging applications, consider the use of solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance aqueous solubility.
Q4: What is the recommended method for storing this compound solutions?
A4: For optimal stability, store stock solutions of this compound in a tightly sealed vial at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation of the compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 15 - 25 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Note: These values are approximate and may vary slightly between different batches of the compound and sources.
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 917.1 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.917 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be applied to aid dissolution.
-
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide for Solution Preparation
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Insufficient mixing or low temperature. | Continue vortexing and/or sonicate the solution. Gentle warming to 37°C may also help. |
| Precipitate forms upon dilution in aqueous buffer | Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the aqueous buffer while continuously stirring or vortexing. |
| Solution becomes cloudy over time at room temperature | Aggregation due to lower solubility at room temperature. | Prepare fresh dilutions for each experiment and avoid prolonged storage of diluted solutions at room temperature. |
| Precipitate observed after thawing a frozen stock solution | Compound coming out of solution during the freeze-thaw cycle. | Before use, warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure the compound is fully redissolved. |
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
This compound can inhibit the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.[1]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
MAPK/ERK Signaling Pathway
Conversely, this compound can activate the p38 MAPK and ERK1/2 signaling pathways, which are involved in cellular stress responses and can lead to apoptosis in some cancer cell lines.
Caption: Activation of MAPK/ERK pathways by this compound.
Wnt/β-catenin Signaling Pathway
Recent studies have shown that this compound can inhibit the Wnt/β-catenin signaling pathway by targeting USP9X, which leads to a reduction in the expression of downstream target genes involved in tumor progression.
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
References
Validation & Comparative
A Comparative Guide to Notoginsenoside Ft1 and Ginsenoside Rg1 in Promoting Angiogenesis
In the landscape of therapeutic angiogenesis, both Notoginsenoside Ft1 and Ginsenoside Rg1, saponins derived from Panax notoginseng, have emerged as promising pro-angiogenic agents. This guide provides a detailed comparison of their performance in promoting the formation of new blood vessels, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Mechanisms of Action: A Tale of Two Pathways
While both compounds stimulate angiogenesis, they do so through distinct signaling cascades. This compound primarily acts through the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of cellular responses to low oxygen. In contrast, Ginsenoside Rg1's effects are largely mediated by the activation of the glucocorticoid receptor (GR).
This compound triggers the activation of both the PI3K/AKT and Raf/MEK/ERK signaling pathways.[1] This dual activation leads to the phosphorylation of the mammalian target of rapamycin (mTOR).[1] Activated mTOR facilitates the translocation of HIF-1α from the cytoplasm into the nucleus.[1] Once in the nucleus, HIF-1α binds to the promoter region of the vascular endothelial growth factor (VEGF) gene, leading to increased VEGF expression and secretion.[1] VEGF, a potent angiogenic factor, then stimulates endothelial cell proliferation, migration, and tube formation.[1]
Ginsenoside Rg1 initiates its pro-angiogenic effects by activating the glucocorticoid receptor (GR).[2][3][4] This activation can lead to two distinct downstream cascades. In one pathway, the activated GR stimulates the PI3K/Akt pathway, which in turn leads to the accumulation of β-catenin in the nucleus.[2] Nuclear β-catenin then activates T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, resulting in the expression of VEGF.[2]
In a separate, non-genomic pathway, Ginsenoside Rg1-activated GR can form a complex with and activate the fibroblast growth factor receptor-1 (FGFR-1).[3][4] This crosstalk leads to the activation of the PI3K/Akt pathway, subsequently activating endothelial nitric oxide synthase (eNOS), a key molecule in angiogenesis.[3][5]
Quantitative Data Presentation
The following table summarizes the quantitative data on the pro-angiogenic effects of this compound and Ginsenoside Rg1 from various studies. It is important to note that these studies were not conducted in parallel, and thus experimental conditions may vary.
| Parameter | This compound | Ginsenoside Rg1 | Cell Type | Source |
| Optimal Concentration for Proliferation | 1-10 µM | 0.1-5.0 µmol/L | HUVECs, EPCs | [1],[6],[7] |
| Optimal Concentration for Migration | 1-10 µM | 0.1-5.0 µmol/L | HUVECs, EPCs | [1],[6],[7] |
| Optimal Concentration for Tube Formation | 1-10 µM | 0.1-5.0 µmol/L | HUVECs, EPCs | [1],[6],[7] |
| VEGF Secretion/Expression | Increased | Increased | HUVECs, EPCs | [2],[1],[6],[7] |
| In Vivo Angiogenesis (Matrigel Plug) | Promotes blood vessel formation | Promotes neovascularization | Mice | [1],[8] |
| Wound Healing | Accelerates wound healing | Not explicitly stated in the context of direct comparison | Mice | [1],[9] |
HUVECs: Human Umbilical Vein Endothelial Cells; EPCs: Endothelial Progenitor Cells
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures.
-
Preparation of Matrix Gel: Thaw a basement membrane matrix extract (e.g., Matrigel) at 4°C overnight.[10] Pipette 50-100 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.[11] Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[11]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) that are 70-90% confluent.[11] Resuspend the cells in a serum-reduced medium containing the desired concentration of this compound, Ginsenoside Rg1, or a vehicle control. Seed 1-2 x 104 cells per well onto the solidified matrix gel.[11]
-
Incubation and Observation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[12]
-
Quantification: Visualize and capture images of the tube networks using a light or fluorescence microscope.[10] Analyze the images to quantify parameters such as total tube length, number of branch points, and total number of loops.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a stimulant.
-
Chamber Preparation: Use a 24-well plate with cell culture inserts containing a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an extracellular matrix protein like fibronectin and allow it to dry.
-
Loading of Chemoattractant: In the lower chamber of the wells, add a serum-free or low-serum medium containing various concentrations of this compound, Ginsenoside Rg1, or a vehicle control.
-
Cell Seeding: Harvest and resuspend endothelial cells in a serum-free medium. Seed approximately 5 x 104 cells into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell migration through the membrane.
-
Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of migrated cells in several representative fields of view under a microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the pro-angiogenic potential of a compound.
References
- 1. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside-Rg1 induces vascular endothelial growth factor expression through the glucocorticoid receptor-related phosphatidylinositol 3-kinase/Akt and beta-catenin/T-cell factor-dependent pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenoside-Rg1 induces angiogenesis via non-genomic crosstalk of glucocorticoid receptor and fibroblast growth factor receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Ginsenoside Rg1 promotes endothelial progenitor cell migration and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 promotes endothelial progenitor cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of angiogenic agents, ginsenoside Rg1 and Re, isolated from Panax ginseng: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
A Head-to-Head Comparison of Notoginsenoside Ft1 and Metformin in a Preclinical Model of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a constellation of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing challenge to public health. While lifestyle modifications are the cornerstone of management, pharmacological interventions are often necessary. Metformin is a widely prescribed first-line therapy for type 2 diabetes, a key component of metabolic syndrome, known for its glucose-lowering effects primarily through the activation of AMP-activated protein kinase (AMPK). In the quest for novel therapeutic strategies, natural compounds are under intense investigation. Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, has emerged as a promising candidate, demonstrating beneficial effects on metabolic parameters in preclinical models. This guide provides a head-to-head comparison of the preclinical efficacy of this compound and the standard-of-care drug, metformin, in a high-fat diet (HFD)-induced mouse model of metabolic syndrome.
Quantitative Data Comparison
The following tables summarize the key metabolic parameters from preclinical studies involving high-fat diet-fed C57BL/6J mice, a well-established model for studying metabolic syndrome.
| Parameter | This compound Treatment | Metformin Treatment | Vehicle/Control (HFD) |
| Body Weight Change | Significant reduction compared to HFD control[1][2][3] | Significant reduction compared to HFD control[4][5][6][7] | Gain in body weight |
| Fasting Blood Glucose | Significantly reduced[3] | Significantly reduced[5][6] | Elevated |
| Glucose Tolerance (OGTT/IPGTT) | Improved glucose clearance[3] | Improved glucose clearance[4][5][7] | Impaired |
| Insulin Sensitivity (ITT) | Improved insulin sensitivity[3] | Improved insulin sensitivity[5][6] | Impaired |
| Total Cholesterol | Data not consistently reported | Reduced[5] | Elevated |
| Triglycerides | Data not consistently reported | Reduced[5] | Elevated |
| LDL Cholesterol | Data not consistently reported | Reduced[5] | Elevated |
Mechanism of Action
The therapeutic effects of this compound and metformin are attributed to their distinct molecular mechanisms of action, as depicted in the signaling pathways below.
This compound Signaling Pathway
This compound exhibits a dual regulatory role by acting as a TGR5 agonist and an FXR antagonist.[1][2][3] This dual action leads to a cascade of downstream effects that collectively improve metabolic homeostasis.
References
- 1. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of metformin on metabolism of white and brown adipose tissue in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reproducibility of Notoginsenoside Ft1's effects across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anticancer effects of Notoginsenoside Ft1 (Ng-Ft1) across various cancer cell lines, with a focus on the reproducibility of its action. Experimental data from multiple studies are presented to offer a comprehensive overview of its potential as a therapeutic agent. This document also includes a comparative analysis with other alternatives, such as the natural compound Ginsenoside Rg1 and standard chemotherapeutic drugs like 5-Fluorouracil and Doxorubicin.
Data Presentation: Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and its comparators across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Colorectal Cancer | CT26 | 30.75 | [1] |
| Colorectal Cancer | MC38 | 32.87 | [1] |
| Colorectal Cancer | HT29 | 27.59 | [1] |
| Neuroblastoma | SH-SY5Y | 45 | [2] |
| Breast Cancer | MCF-7 | N/A* | [1] |
| Hepatocellular Carcinoma | HepG2 | N/A** | [3] |
*N/A: Not Available. While studies report that Ng-Ft1 inhibits proliferation and induces apoptosis in breast cancer cell lines, specific IC50 values were not found in the reviewed literature.[1] **N/A: Not Available. Studies confirm that Ng-Ft1 inhibits proliferation and promotes apoptosis in hepatocellular carcinoma cells, but a specific IC50 value was not provided in the reviewed literature.[3]
Table 2: Comparative IC50 Values of Alternative Anticancer Agents
| Agent | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Ginsenoside Rg1 | Breast Cancer | MDA-MB-231 | 8.12 | |
| 5-Fluorouracil | Colorectal Cancer | CT26 | 0.171 | [1] |
| Colorectal Cancer | MC38 | 0.169 | [1] | |
| Colorectal Cancer | HT29 | 0.184 | [1] | |
| Doxorubicin | Breast Cancer | MCF-7 | ~1.0 - 4.0 | |
| Breast Cancer | MDA-MB-231 | ~0.5 - 1.0 |
Signaling Pathways and Mechanisms of Action
This compound appears to exert its anticancer effects through the modulation of several key signaling pathways, with some degree of cell-type specificity. This suggests that while the outcome (e.g., apoptosis) may be reproducible, the underlying mechanism can differ depending on the cancer's genetic background.
Caption: General experimental workflow for evaluating the anticancer effects of this compound.
Wnt/β-catenin Signaling Pathway in Colorectal Cancer
In colorectal cancer cell lines, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] It selectively targets the deubiquitination enzyme USP9X, which normally protects β-catenin from degradation.[1] By inhibiting USP9X, Ng-Ft1 promotes the degradation of β-catenin, leading to reduced expression of downstream target genes involved in cancer cell proliferation and survival.[1]
Caption: Ng-Ft1 inhibits the Wnt/β-catenin pathway in colorectal cancer cells.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Preliminary studies suggest that this compound may inhibit this pathway in breast and neuroblastoma cell lines.[1] A more recent study has confirmed that Ng-Ft1 induces lysosomal cell death and apoptosis in hepatocellular carcinoma by inhibiting the PI3K/AKT/mTOR pathway.[3]
Caption: Ng-Ft1 inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway in Neuroblastoma
In the neuroblastoma cell line SH-SY5Y, this compound has been reported to induce apoptosis through the modulation of the p38 MAPK and ERK1/2 pathways.[2]
Caption: Ng-Ft1 modulates the MAPK/ERK pathway in neuroblastoma cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically a serial dilution) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR or Wnt pathway)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Conclusion
The available data suggests that this compound exhibits reproducible anticancer effects, primarily through the induction of apoptosis and inhibition of cell proliferation, in colorectal cancer and neuroblastoma cell lines. Its effects on breast and hepatocellular carcinoma are also reported, though more quantitative data is needed to fully assess the reproducibility and potency in these cancer types. The mechanism of action appears to be context-dependent, with different signaling pathways being implicated in different cancer cell lines. Further research is warranted to establish a more comprehensive profile of Ng-Ft1's activity and to explore its therapeutic potential in a wider range of cancers. The provided protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. This compound inhibits colorectal cancer growth by increasing CD8<sup>+ </sup>T cell proportion in tumor-bearing mice through the USP9X signaling pathway [cjnmcpu.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Mechanisms of Notoginsenoside Ft1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Notoginsenoside Ft1, a saponin isolated from Panax notoginseng, has emerged as a promising therapeutic agent with a diverse range of biological activities. Multiple independent studies have investigated its mechanism of action, revealing its intricate involvement in key signaling pathways that govern angiogenesis, wound healing, cancer progression, metabolic regulation, and vascular function. This guide provides a comprehensive cross-validation of these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of Ft1's therapeutic potential.
Angiogenesis and Wound Healing: A Common Thread in Tissue Repair
This compound has been consistently shown to promote angiogenesis, the formation of new blood vessels, a critical process in wound healing and tissue regeneration.[1][2] Studies in human umbilical vein endothelial cells (HUVECs) and animal models demonstrate that Ft1 stimulates cell proliferation, migration, and tube formation.[1]
A key mechanism underlying these effects is the activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.[1] Ft1 treatment leads to the phosphorylation of Akt and ERK, which in turn promotes the nuclear translocation of hypoxia-inducible factor-1α (HIF-1α).[1] In the nucleus, HIF-1α binds to the promoter of vascular endothelial growth factor (VEGF), a potent angiogenic factor, leading to its increased expression and secretion.[1] Furthermore, siRNA-mediated knockdown of mTOR has been shown to diminish Ft1-induced tube formation and VEGF expression, confirming the central role of this pathway.[1]
In the context of wound healing, particularly in diabetic models, Ft1 has been demonstrated to accelerate wound closure by promoting fibroblast proliferation via the PI3K/Akt/mTOR pathway.[2] Topical application of Ft1 on wounds in diabetic mice resulted in a significant reduction in healing time, increased re-epithelialization, and enhanced granulation tissue formation.[2] Beyond its pro-angiogenic and proliferative effects, Ft1 also appears to modulate the inflammatory response in wounds by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2]
Quantitative Data on Angiogenesis and Wound Healing
| Parameter | Cell/Model System | Ft1 Concentration | Observed Effect | Reference |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | 0-10 μM | Significant promotion | [3] |
| HUVEC Migration | Human Umbilical Vein Endothelial Cells | 0-10 μM | Significant promotion | [3] |
| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells | Not specified | Induction | [1] |
| Wound Closure Time | db/db Diabetic Mice | Topical application | Shortened by 5.1 days | [2] |
| Re-epithelialization | db/db Diabetic Mice | Topical application | Increased rate | [2] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay): HUVECs were seeded in 96-well plates and treated with varying concentrations of this compound (0-10 μM) for 48 hours. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability and proliferation.
Wound Healing Model (Excisional Splinting Model): Full-thickness excisional wounds were created on the dorsum of genetically diabetic (db/db) mice. A silicone splint was sutured around the wound to prevent contraction. Wounds were treated topically with this compound or a vehicle control. Wound closure was monitored daily by photography and digital planimetry. Histological analysis was performed on tissue samples collected at different time points to assess re-epithelialization and granulation tissue formation.
Signaling Pathway for Angiogenesis
Caption: this compound promotes angiogenesis via PI3K/Akt/mTOR and Raf/MEK/ERK pathways.
Anti-Cancer Activity: Targeting Tumor Growth and Immunity
In the realm of oncology, this compound has demonstrated significant anti-tumor effects, particularly in colorectal cancer (CRC).[4] Studies have shown that Ft1 can inhibit the growth of CRC cells and suppress subcutaneous tumor formation in mouse models.[4] A key aspect of its anti-cancer mechanism is the enhancement of the anti-tumor immune response. Ft1 treatment has been shown to increase the proportion of CD8+ T cells within the tumor microenvironment, which are crucial for cytotoxic T-lymphocyte-mediated tumor cell killing.[4]
Mechanistically, Ft1 has been identified as a selective inhibitor of the deubiquitinating enzyme USP9X.[4] By inhibiting USP9X, Ft1 promotes the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often aberrantly activated in CRC.[4] This leads to a downregulation of Wnt target genes involved in tumor progression.[4]
Beyond CRC, Ft1 has also shown inhibitory effects on the proliferation of other cancer cell lines, such as the neuroblastoma cell line SH-SY5Y, with an IC50 of 45 μM.[3][5] In these cells, Ft1 was found to induce cell cycle arrest and apoptosis by activating the p38 MAPK and ERK1/2 signaling pathways.[3][5]
Quantitative Data on Anti-Cancer Effects
| Parameter | Cell/Model System | Ft1 Concentration | Observed Effect | Reference |
| Colorectal Cancer Growth | Subcutaneous Tumor Model | 10-30 mg/kg (i.p.) | Marked inhibition | [3] |
| CD8+ T cell proportion | Tumor-bearing mice | 10-30 mg/kg (i.p.) | Enhanced proportion | [3][4] |
| SH-SY5Y Cell Proliferation | SH-SY5Y neuroblastoma cells | 0.1-100 μM | IC50 = 45 μM | [3][5] |
| Colorectal Cancer Cell Growth | MC38, CT26, HT29 cells | 0-100 μM | IC50 = 32.87, 30.75, 27.59 μM respectively | [3] |
Experimental Protocols
In Vivo Tumor Xenograft Model: Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into nude mice. Once tumors reach a palpable size, mice are randomized into treatment groups and administered with this compound (e.g., 10-30 mg/kg, i.p., daily) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and analyzed for the proportion of CD8+ T cells by flow cytometry or immunohistochemistry.
Western Blot Analysis for Wnt Signaling: CRC cells treated with this compound are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against USP9X, β-catenin, and downstream Wnt targets, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathway for Anti-Cancer Activity
Caption: this compound inhibits tumor growth by targeting USP9X/Wnt signaling and boosting CD8+ T cells.
Metabolic Regulation: A Dual Agonist-Antagonist Role
This compound has demonstrated a unique dual role in metabolic regulation, acting as an agonist for the G-protein coupled bile acid receptor TGR5 and an antagonist for the farnesoid X receptor (FXR).[3][6][7] This dual activity contributes to its beneficial effects in alleviating high-fat diet-induced obesity and insulin resistance.[6][7]
As a TGR5 agonist, Ft1 promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose homeostasis.[6] Activation of TGR5 in adipose tissues also increases energy expenditure.[6]
Conversely, as an FXR antagonist in the intestine, Ft1 suppresses the intestinal FXR-FGF15 axis, leading to an increase in hepatic bile acid production.[6] The elevated serum bile acids can then further activate TGR5, amplifying the beneficial metabolic effects.[6]
Quantitative Data on Metabolic Regulation
| Parameter | Model System | Ft1 Administration | Observed Effect | Reference |
| Body Weight Gain | High-fat diet-induced obese mice | 50-100 mg/100 g diet | Ameliorated | [3] |
| Glucose Tolerance | High-fat diet-induced obese mice | Not specified | Significantly improved | [6] |
| Insulin Resistance | High-fat diet-induced obese mice | Not specified | Significantly improved | [6] |
| GLP-1 Secretion | NCI-H716 cells | 0.1-10 μM | Promoted | [3] |
Experimental Protocols
Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered an oral glucose load. Blood glucose levels are measured at various time points (0, 15, 30, 60, 90, and 120 minutes) after glucose administration to assess glucose clearance from the bloodstream.
Luciferase Reporter Assay for TGR5 and FXR Activity: HEK293T cells are co-transfected with a TGR5 or FXR expression vector and a corresponding luciferase reporter plasmid. Cells are then treated with this compound. Luciferase activity is measured to determine the agonistic or antagonistic effect of Ft1 on these receptors.
Signaling Pathway for Metabolic Regulation
Caption: Ft1's dual role as a TGR5 agonist and FXR antagonist improves metabolic health.
Vasodilation and Vascular Function
This compound exerts vasodilatory effects through an endothelium-dependent mechanism involving the production of nitric oxide (NO).[8][9] Studies in isolated rat mesenteric arteries have shown that Ft1 induces relaxation in pre-contracted vessels, an effect that is abolished by inhibitors of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC).[8][9]
This vasodilation is initiated by the activation of both glucocorticoid receptors (GR) and estrogen receptor beta (ERβ) in endothelial cells.[3][8][9] Activation of these receptors subsequently triggers the PI3K/Akt and ERK1/2 signaling pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[8][9] The resulting increase in NO production diffuses to the underlying vascular smooth muscle cells, where it activates sGC, leading to an increase in cGMP and subsequent vasorelaxation.[8]
Quantitative Data on Vasodilation
| Parameter | Model System | Ft1 Concentration | Observed Effect | Reference |
| Endothelium-dependent relaxation | Rat mesenteric arteries | 10⁻⁸ - 10⁻⁴ M | Dose-dependent relaxation | [8] |
| cGMP level | Rat mesenteric arteries | Not specified | Increased | [8][9] |
Experimental Protocols
Isometric Tension Measurement in Isolated Arteries: Rat mesenteric arteries are isolated and mounted in organ chambers for the measurement of isometric tension. The arteries are pre-contracted with phenylephrine. Cumulative concentration-response curves to this compound are then constructed in the presence and absence of various inhibitors (e.g., L-NAME for NOS, ODQ for sGC, RU486 for GR, PHTPP for ERβ) to elucidate the signaling pathway.
Signaling Pathway for Vasodilation
Caption: Ft1 induces vasodilation via GR/ERβ activation and NO production.
References
- 1. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound activates both glucocorticoid and estrogen receptors to induce endothelium-dependent, nitric oxide-mediated relaxations in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Notoginsenoside Ft1's effects on different endothelial cell types
A comprehensive review of the effects of Notoginsenoside Ft1 on endothelial cell function, with a primary focus on Human Umbilical Vein Endothelial Cells (HUVECs) due to the current scope of available research.
This compound, a saponin isolated from Panax notoginseng, has garnered significant attention for its pro-angiogenic properties. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in wound healing and tissue regeneration. This guide provides a comparative overview of the documented effects of this compound on various endothelial cell types, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.
While the bulk of current research has centered on Human Umbilical Vein Endothelial Cells (HUVECs), this guide aims to present the available data in a structured format to facilitate understanding and highlight areas for future investigation into the effects on other endothelial cell types.
Quantitative Analysis of this compound's Effects on HUVECs
The following tables summarize the key quantitative data from studies investigating the impact of this compound on HUVEC functions critical to angiogenesis.
Table 1: Effect of this compound on HUVEC Proliferation
| Concentration of Ft1 (µM) | Incubation Time (h) | Proliferation Assay | Observed Effect | Reference |
| 0 - 10 | 48 | CCK-8 | Significant promotion of proliferation. | [1] |
| Not Specified | Not Specified | Not Specified | Induces proliferation. | [2][3] |
Table 2: Effect of this compound on HUVEC Migration
| Concentration of Ft1 (µM) | Assay Type | Observed Effect | Reference |
| 0 - 10 | Wound Healing Assay | Significant promotion of migration. | [1] |
| Not Specified | Not Specified | Induces migration. | [2][3] |
Table 3: Effect of this compound on HUVEC Tube Formation
| Concentration of Ft1 (µM) | Assay Type | Observed Effect | Reference |
| 0 - 10 | Matrigel Tube Formation | Significantly promotes the formation of tubular structures. | [1] |
| Not Specified | Not Specified | Induces tube formation. | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability and Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: After incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated with the treatment for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plate is incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is proportional to the absorbance value.
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: HUVECs are seeded in a 6-well or 24-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a straight scratch or "wound" in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The cells are then cultured in a medium containing different concentrations of this compound or a vehicle control. To minimize cell proliferation, a low-serum or serum-free medium is often used.
-
Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time using image analysis software.
Tube Formation Assay (Matrigel Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
-
Matrigel Coating: A 96-well or 24-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C for at least 30 minutes.
-
Cell Seeding: HUVECs are harvested, resuspended in a medium containing the desired concentrations of this compound or a vehicle control, and seeded onto the solidified Matrigel.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 4 to 18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops.
Signaling Pathways Modulated by this compound in HUVECs
This compound exerts its pro-angiogenic effects on HUVECs by activating key intracellular signaling pathways.[2] The primary pathways identified are the PI3K/AKT/mTOR and the Raf/MEK/ERK pathways.[2] Activation of these cascades leads to the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn promotes the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[2]
References
Validating USP9X as a Direct Target of Notoginsenoside Ft1 in Colorectal Cancer: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of Notoginsenoside Ft1 (Ng-Ft1), a promising small molecule for the treatment of colorectal cancer (CRC). We delve into the experimental validation of its direct target, the deubiquitinase USP9X, and compare its performance with alternative therapeutic strategies targeting USP9X and the downstream Wnt/β-catenin signaling pathway. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Recent research has identified this compound as a potent inhibitor of colorectal cancer growth both in vitro and in vivo.[1] A key mechanism of its action is the direct binding to and inhibition of Ubiquitin-specific Peptidase 9X (USP9X), a deubiquitinase that plays a crucial role in the Wnt/β-catenin signaling pathway.[1][2] By targeting USP9X, Ng-Ft1 disrupts the stabilization of β-catenin, leading to its degradation and the subsequent suppression of Wnt signaling, a pathway frequently hyperactivated in colorectal cancer.[2][3] Furthermore, Ng-Ft1 has been shown to enhance the anti-tumor immune response by increasing the proportion of CD8+ T cells within the tumor microenvironment.[1] This guide presents the supporting experimental data for Ng-Ft1's mechanism and efficacy, and provides a comparative overview of other agents targeting USP9X and the Wnt/β-catenin pathway.
This compound: Performance Data
The efficacy of this compound has been evaluated in both cell-based assays and preclinical animal models of colorectal cancer. The data consistently demonstrates its potential as a therapeutic agent.
In Vitro Efficacy
Ng-Ft1 has been shown to inhibit the viability of various colorectal cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented below, alongside a comparison with the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
| Cell Line | This compound (Ng-Ft1) IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) |
| MC38 | 32.87[1] | 0.169[1] |
| CT26 | 30.75[1] | 0.171[1] |
| HT29 | 27.59[1] | 0.184[1] |
Table 1: In Vitro Cytotoxicity of this compound and 5-Fluorouracil in Colorectal Cancer Cell Lines.
In Vivo Efficacy
The anti-tumor activity of Ng-Ft1 was assessed in mouse models of colorectal cancer using MC38 and CT26 cell lines. The results demonstrate a significant reduction in tumor growth.
| Animal Model | Treatment Group | Average Tumor Volume Reduction (%) | Average Tumor Weight Reduction (%) |
| MC38 Syngeneic Model | Ng-Ft1 (30 mg/kg) | Significant reduction (specific % not stated)[1] | Significant reduction (specific % not stated)[1] |
| CT26 Syngeneic Model | Ng-Ft1 (30 mg/kg) | Significant reduction (specific % not stated)[1] | Significant reduction (specific % not stated)[1] |
| MC38 Syngeneic Model | 5-FU (10 mg/kg) | Less effective than Ng-Ft1 (30 mg/kg)[1] | Less effective than Ng-Ft1 (30 mg/kg)[1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Colorectal Cancer Mouse Models.
Validating the Ng-Ft1-USP9X Interaction: Experimental Protocols
The direct interaction between this compound and USP9X was validated through a series of robust experimental methodologies.
Biotin-Pull Down Assay
Objective: To identify the protein targets of Ng-Ft1 in colorectal cancer cells.
Protocol:
-
Biotin-labeled Ng-Ft1 was synthesized.
-
Colorectal cancer cell lysates were incubated with the biotin-labeled Ng-Ft1.
-
Streptavidin-coated magnetic beads were used to capture the biotin-Ng-Ft1-protein complexes.
-
The captured proteins were eluted and identified by mass spectrometry.
Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity between Ng-Ft1 and USP9X.
Protocol:
-
Recombinant human USP9X protein was purified.
-
USP9X was labeled with a fluorescent dye.
-
A serial dilution of Ng-Ft1 was prepared.
-
The fluorescently labeled USP9X was mixed with the different concentrations of Ng-Ft1.
-
The samples were loaded into capillaries and the thermophoretic movement of USP9X was measured using an MST instrument.
-
The binding affinity (Kd) was calculated from the changes in thermophoresis.
Co-immunoprecipitation (Co-IP)
Objective: To confirm the interaction between Ng-Ft1, USP9X, and β-catenin within the cellular context.
Protocol:
-
Colorectal cancer cells were treated with Ng-Ft1.
-
Cell lysates were prepared and incubated with an antibody against USP9X.
-
Protein A/G agarose beads were used to pull down the USP9X-antibody complexes.
-
The immunoprecipitated proteins were separated by SDS-PAGE and immunoblotted with antibodies against β-catenin to assess the amount of β-catenin associated with USP9X.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the disruption of the USP9X-mediated stabilization of β-catenin, leading to the inhibition of the Wnt signaling pathway.
Caption: Ng-Ft1 inhibits USP9X, preventing β-catenin stabilization and Wnt pathway activation.
Caption: Experimental workflow for validating Ng-Ft1's target and efficacy.
Comparative Analysis with Alternative Therapies
While this compound presents a novel approach to targeting USP9X, it is important to consider its performance in the context of other therapies for colorectal cancer.
Alternative USP9X Inhibitors
Several other small molecules have been identified as inhibitors of USP9X.
| Compound | Mechanism of Action | Efficacy in Colorectal Cancer |
| This compound | Direct inhibitor of USP9X, leading to β-catenin degradation and increased CD8+ T cells. [1][2] | Demonstrated significant in vitro and in vivo anti-tumor activity. [1] |
| WP1130 | A partially selective deubiquitinase inhibitor that targets USP9X, USP5, USP14, and UCH37.[4] | Induces apoptosis in various cancer cells; enhances sensitivity to TRAIL-induced apoptosis in cancer cells.[5] Specific efficacy data in colorectal cancer models is limited. |
Table 3: Comparison of this compound with another USP9X inhibitor.
Wnt/β-Catenin Pathway Inhibitors
Targeting the Wnt/β-catenin pathway is a major focus of colorectal cancer drug development.
| Compound | Mechanism of Action | Efficacy in Colorectal Cancer |
| This compound | Inhibits USP9X, leading to β-catenin degradation. [2] | Significant preclinical efficacy. [1] |
| PRI-724 (Foscenvivint) | Inhibits the interaction between β-catenin and its coactivator CBP.[6][7] | In a Phase I clinical trial for advanced solid tumors, 3 patients with colon cancer had stable disease.[6] A Phase Ib trial in combination with gemcitabine for pancreatic cancer showed modest clinical activity.[8] |
| CWP291 | A small molecule inhibitor of the Wnt/β-catenin pathway. | In a preclinical model, CWP291 treatment significantly reduced the incidence and multiplicity of intestinal tumors.[9] Currently in Phase I clinical trials for acute myeloid leukemia and myelodysplastic syndrome.[10] |
Table 4: Comparison of this compound with Wnt/β-catenin pathway inhibitors.
Conclusion
The collective evidence strongly supports the role of USP9X as a direct and therapeutically relevant target of this compound in colorectal cancer. The dual mechanism of inhibiting the oncogenic Wnt/β-catenin pathway and enhancing anti-tumor immunity positions Ng-Ft1 as a promising candidate for further preclinical and clinical development. While alternative USP9X and Wnt pathway inhibitors are under investigation, Ng-Ft1 has demonstrated significant and well-documented efficacy in relevant colorectal cancer models. Future studies should focus on head-to-head comparisons with other targeted therapies and exploring potential combination strategies to maximize its therapeutic benefit for colorectal cancer patients.
References
- 1. Alternative treatment options in colorectal cancer patients with 5-fluorouracil- or capecitabine-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 5. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Phase 1 study of CWP232291 in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Efficacy of Notoginsenoside Ft1: A Comparative Guide for Researchers
For Immediate Release
Notoginsenoside Ft1 (Ft1), a key saponin isolated from the traditional Chinese medicine Panax notoginseng, is demonstrating significant therapeutic potential across a spectrum of diseases, including cancer, metabolic disorders, and tissue injury. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ft1, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
Quantitative Efficacy: A Comparative Overview
The following tables summarize the key quantitative data from preclinical studies, highlighting the diverse pharmacological effects of this compound in both cell-based assays and animal models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Ft1 Concentration | Result | Citation |
| MC38, CT26, HT29 (Colorectal Cancer) | Cell Viability | IC50 | 0.625 to 320 µmol·L⁻¹ | Dose-dependent inhibition of cell viability. | [1] |
| MC38, CT26 (Colorectal Cancer) | Cell Migration | Inhibition | IC50 | Significant inhibition of cell migration. | [1] |
| MC38 (Colorectal Cancer) | Cell Proliferation (Clone Formation) | Inhibition | IC50 | Reduced clone formation. | [1] |
| Human Dermal Fibroblast HDF-a | Cell Proliferation | Proliferation | Not Specified | Increased cell proliferation. | [2] |
| Human Dermal Fibroblast HDF-a | Collagen Production | Increased Production | Not Specified | Enhanced collagen production. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis (Proliferation, Migration, Tube Formation) | Promotion | Not Specified | Induced proliferation, migration, and tube formation. | [2][3] |
| SH-SY5Y (Neuroblastoma) | Apoptosis | Induction | 45 µM | Induced cell cycle arrest at S and G2/M phases and promoted apoptosis. | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Ft1 Dosage | Administration Route | Key Findings | Citation |
| Tumor-bearing mice (MC38 & CT26 colorectal cancer) | Colorectal Cancer | 10 and 30 mg·kg⁻¹ | Not Specified | 30 mg·kg⁻¹ significantly inhibited tumor growth, volume, and weight; increased CD8+ T cell proportion. | [1][4] |
| db/db diabetic mice | Diabetic Foot Ulcers | Not Specified | Topical | Shortened wound closure time by 5.1 days; increased re-epithelialization and granulation tissue. | [2] |
| Diet-induced obese (DIO) mice | Obesity and Insulin Resistance | 100 mg/100g diet | Oral (in diet) | Alleviated obesity and insulin resistance. | [5][6] |
| Rat model | Tail Bleeding | 1.25 mg/kg | Not Specified | Decreased tail bleeding time and increased thrombus weight. | [3] |
| Mouse model | Punched-hole ear injury | 0.25, 2.5, and 25 mg/kg | Not Specified | Promoted angiogenesis and decreased wound diameter. | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms of action.
Wound Healing and Angiogenesis
In the context of wound healing, Ft1 promotes fibroblast proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway.[2] It also facilitates neovascularization by increasing the expression of growth factors like VEGF.[2]
Caption: this compound signaling in wound healing.
Anti-Cancer Effects in Colorectal Cancer
Ft1 demonstrates anti-tumor activity in colorectal cancer by targeting the deubiquitination enzyme USP9X. This leads to the degradation of β-catenin and subsequent inhibition of the Wnt signaling pathway, which is crucial for cancer cell proliferation and survival.[1][4] Concurrently, Ft1 enhances the anti-tumor immune response by increasing the proportion of CD8+ T cells within the tumor microenvironment.[1][4]
Caption: Anti-cancer mechanism of this compound.
Metabolic Regulation
Ft1 exhibits a dual regulatory role in metabolic diseases by acting as a TGR5 agonist and an FXR antagonist.[5][7] This dual action contributes to its beneficial effects on obesity and insulin resistance.
Caption: Dual metabolic regulation by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the efficacy of this compound.
In Vitro Experimental Protocols
-
Cell Viability Assay: Colorectal cancer cell lines (MC38, CT26, HT29) were treated with varying concentrations of this compound (ranging from 0.625 to 320 µmol·L⁻¹) for 72 hours. Cell viability was subsequently assessed to determine the half-maximal inhibitory concentration (IC50).[1]
-
Cell Migration and Proliferation Assays: The effect of Ft1 at its IC50 concentration on the migration and proliferation of MC38 and CT26 cells was evaluated. For the proliferation assay, a specific number of cells (e.g., 1000 cells per well) were seeded in a 6-well plate and treated with Ft1 at the IC50 concentration. Clone formation was observed after a 10-day incubation period.[1]
-
Fibroblast Proliferation and Collagen Production: Human dermal fibroblasts (HDF-a) were cultured and treated with this compound. Cell proliferation and collagen production were measured to assess the compound's effect on wound healing processes at a cellular level.[2]
-
Angiogenesis Assays: Human Umbilical Vein Endothelial Cells (HUVECs) were used to investigate the pro-angiogenic effects of Ft1. Assays for cell proliferation, migration, and tube formation were conducted.[2][3]
-
Apoptosis Assay: SH-SY5Y neuroblastoma cells were treated with 45 µM this compound. Cell cycle analysis and apoptosis assays were performed to determine the pro-apoptotic effect of the compound.[3]
In Vivo Experimental Protocols
-
Colorectal Cancer Mouse Model: Subcutaneous tumors were established in C57BL/6J mice using MC38 cells and in Balb/c mice using CT26 cells. Once tumors reached a palpable size, mice were randomly assigned to treatment groups. This compound was administered at doses of 10 and 30 mg·kg⁻¹. Tumor volume and body weight were measured every three days for a period of 24 days. A control group received a vehicle solution, and a positive control group was treated with 5-fluorouracil (5-FU).[1]
-
Diabetic Wound Healing Model: An excisional wound splinting model was established on the backs of genetically diabetic (db/db) mice. This compound was applied topically to the wounds. The rate of wound closure, re-epithelialization, and granulation tissue formation were assessed at specific time points (e.g., day 7 and day 14) and compared to a phosphate-buffered saline (PBS) treated control group.[2]
-
Diet-Induced Obesity and Insulin Resistance Model: Six-week-old male mice were fed a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity. The obese mice were then divided into groups and fed a high-fat diet supplemented with this compound (50 or 100 mg/100 g diet) for an additional 6 weeks. Body weight, food intake, glucose tolerance, and insulin sensitivity were monitored.[6]
-
Hemostatic Effect Assay: The procoagulant effect of this compound (1.25 mg/kg) was evaluated in a rat tail bleeding assay, where tail bleeding time and thrombus weight were measured.[3]
-
Angiogenesis Model in Ear Injury: A punched-hole ear injury model in mice was utilized to assess the in vivo angiogenic potential of this compound at doses of 0.25, 2.5, and 25 mg/kg. The extent of angiogenesis and the reduction in wound diameter were quantified.[3]
Conclusion
The compiled data underscores the multifaceted therapeutic potential of this compound, with robust efficacy demonstrated in both in vitro and in vivo models of cancer, metabolic disease, and tissue repair. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR and Wnt, coupled with its influence on the tumor microenvironment and metabolic receptors, positions Ft1 as a promising candidate for further preclinical and clinical investigation. The detailed protocols provided herein offer a foundation for researchers to build upon these findings and further elucidate the therapeutic mechanisms of this potent natural compound.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Validation of Notoginsenoside Ft1's Pro-hemostatic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Notoginsenoside Ft1's pro-hemostatic activity with other agents, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of its mechanism of action.
This compound, a saponin isolated from Panax notoginseng, has demonstrated significant pro-hemostatic and procoagulant effects.[1][2] Its mechanism is primarily centered on the potentiation of platelet aggregation, distinguishing it from many other saponins found in the same plant, which may exhibit anti-platelet activities.[1][3][4] This dual-directional regulation of hemostasis by constituents of Panax notoginseng is a subject of ongoing research.[4]
Data Presentation
The following tables summarize the quantitative data from key studies, offering a clear comparison of this compound's efficacy.
Table 1: In Vitro Effects of this compound on Platelet Aggregation and Plasma Coagulation
| Parameter | Test System | Concentration | Result | Reference |
| ADP-induced Platelet Aggregation | Rat Platelets | 200 μM | ~45% increase compared to control | [1] |
| Dose-dependent Platelet Aggregation | Wistar Rat Platelets | 0-250 μM (EC50 = 56.42 μM) | Dose-dependent increase | [5] |
| Prothrombin Time (PT) | Human Plasma | 240 μg/mL | Reduced | [5] |
| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | 240 μg/mL | Reduced | [5] |
| Thrombin Time (TT) | Human Plasma | 240 μg/mL | Reduced | [5] |
| Prothrombin Time (PT) | Rat Plasma | 80 μg/mL | Reduced | [5] |
| Activated Partial Thromboplastin Time (aPTT) | Rat Plasma | 80 μg/mL | Reduced | [5] |
| Thrombin Time (TT) | Rat Plasma | 80 μg/mL | Reduced | [5] |
Table 2: In Vivo Hemostatic Effects of this compound
| Parameter | Animal Model | Dosage | Result | Reference |
| Tail Bleeding Time | Rats | Not specified | Decreased | [2] |
| Thrombogenesis (Extracorporeal Circulation) | Rats | 1.25 mg·kg⁻¹, i.v. | Markedly increased compared to control | [1] |
Table 3: Comparison of this compound with Other Hemostatic Agents
| Agent | Mechanism of Action | Key Experimental Finding | Reference |
| This compound | P2Y12 receptor agonist-like effect, enhances platelet aggregation. | Potentiates ADP-induced platelet aggregation.[1][2] | [1] |
| Etamsylate | Enhances crosstalk between platelets, leukocytes, and the vascular wall via P-selectin-PSGL-1 interactions. | Not directly compared in the same study. | [1] |
| Aminomethylbenzoic acid & Tranexamic acid | Inhibit plasminogen activators, preventing conversion to plasmin. | Not directly compared in the same study. | [1] |
| Adrenosin | Increases resistance of microvessels, preventing hemorrhage by disrupting permeability. | Not directly compared in the same study. | [1] |
| Clopidogrel (Antagonist) | P2Y12 receptor inhibitor. | Attenuates the pro-aggregatory effects of this compound.[1][2] | [1] |
| Notoginsenoside Fc (from the same plant) | Inhibits platelet aggregation by inhibiting PLCγ2. | Exhibits the opposite effect to this compound.[3][4] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Platelet Aggregation Assay
-
Objective: To measure the extent of platelet aggregation in response to an agonist, with or without the test compound.
-
Method:
-
Blood is drawn from subjects (e.g., Wistar rats) and anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
The platelet count in the PRP is adjusted to a standardized concentration.
-
The PRP is placed in a cuvette in a platelet aggregometer and warmed to 37°C.
-
A baseline light transmittance is established.
-
The test compound (e.g., this compound) is added and incubated for a specified time.
-
A platelet agonist (e.g., ADP) is added to induce aggregation.
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.[1][2]
-
2. Plasma Coagulation Assays (PT, aPTT, TT)
-
Objective: To assess the effects of a compound on the extrinsic, intrinsic, and common pathways of the coagulation cascade.
-
Method:
-
Platelet-poor plasma is prepared from citrated blood.
-
The plasma is incubated with the test compound.
-
For Prothrombin Time (PT) , a reagent containing tissue factor and calcium is added, and the time to clot formation is measured.
-
For Activated Partial Thromboplastin Time (aPTT) , an activator of the intrinsic pathway and calcium are added, and the time to clot formation is measured.
-
For Thrombin Time (TT) , a known amount of thrombin is added, and the time to clot formation is measured.
-
Measurements are performed using a blood coagulation analyzer.[1]
-
3. In Vivo Bleeding Time Assay (Rat Tail)
-
Objective: To evaluate the overall hemostatic effect of a compound in a living organism.
-
Method:
-
The test compound (e.g., this compound) or vehicle is administered to the animal (e.g., intravenously).
-
After a specified time, the distal portion of the tail is transected.
-
The tail is immediately immersed in saline at 37°C.
-
The time from transection until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.[2]
-
Mandatory Visualization
Signaling Pathway of this compound in Platelet Aggregation
References
- 1. Platelet P2Y12 receptors are involved in the haemostatic effect of this compound, a saponin isolated from Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y₁₂ receptors are involved in the haemostatic effect of this compound, a saponin isolated from Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Notoginsenoside Ft1: A Meta-Analysis of its Anti-Cancer Properties and Comparison with Alternative Therapies
For Immediate Release
This guide provides a comprehensive meta-analysis of existing research on the anti-cancer properties of Notoginsenoside Ft1, a saponin derived from Panax notoginseng. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against other therapeutic alternatives, supported by experimental data.
Executive Summary
This compound has demonstrated significant anti-cancer activity across a range of cancer types, including colorectal, hepatocellular, breast cancer, and neuroblastoma. Its mechanisms of action are multi-faceted, primarily involving the inhibition of key signaling pathways such as the Wnt/β-catenin and PI3K/AKT/mTOR pathways, leading to decreased cell proliferation, migration, and induction of apoptosis. In vivo studies have shown that this compound can inhibit tumor growth, with efficacy comparable or even superior to standard chemotherapeutic agents like 5-fluorouracil (5-FU) in certain contexts, and with potentially fewer side effects. Furthermore, it has been observed to modulate the tumor microenvironment by increasing the proportion of tumor-infiltrating CD8+ T cells, suggesting an immunomodulatory role in its anti-cancer effects.
Comparative Analysis of In Vitro Anti-Cancer Activity
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and compares it with the standard chemotherapeutic agent, 5-fluorouracil (5-FU).
| Cell Line | Cancer Type | This compound IC50 (µM) | 5-Fluorouracil IC50 (µM) | Reference |
| MC38 | Colorectal Cancer | 30.75 | 0.171 | [1] |
| CT26 | Colorectal Cancer | 32.87 | 0.169 | [1] |
| HT29 | Colorectal Cancer | 27.59 | 0.184 | [1] |
| SH-SY5Y | Neuroblastoma | 45 | Not Reported | [2] |
| HepG2 | Hepatocellular Carcinoma | 46.3 | Not Reported | [2] |
| Huh7 | Hepatocellular Carcinoma | 35.2 | Not Reported | [2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 58.9 | Not Reported | [2] |
Comparative Analysis of In Vivo Anti-Tumor Efficacy
In vivo studies using mouse models of colorectal cancer have demonstrated the potent anti-tumor effects of this compound. The following table summarizes the tumor growth inhibition observed with this compound treatment compared to 5-FU.
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| C57BL/6J mice with MC38 tumors | Colorectal Cancer | This compound | 30 mg/kg | Significant reduction in tumor volume and weight, surpassed 5-FU group | [1] |
| Balb/c mice with CT26 tumors | Colorectal Cancer | This compound | 30 mg/kg | Significant tumor-suppressive effect | |
| C57BL/6J mice with MC38 tumors | Colorectal Cancer | 5-Fluorouracil | Not specified | Less effective than 30 mg/kg this compound | [1] |
Notably, the 30 mg/kg dosage of this compound exhibited comparable efficacy to 5-FU but induced minimal weight loss in the animals, suggesting a more favorable safety profile.
Mechanisms of Action: Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways.
Wnt/β-catenin Signaling Pathway
In colorectal cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] It selectively targets the deubiquitination enzyme USP9X, leading to a reduction in β-catenin levels and downstream effectors of the Wnt pathway.[1]
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
PI3K/AKT/mTOR Signaling Pathway
This compound has also been found to inhibit the PI3K/AKT/mTOR signaling pathway in hepatocellular carcinoma and is implicated in its effects on breast cancer and neuroblastoma.[2][3][4] This inhibition leads to the induction of apoptosis and lysosomal cell death.[2][3][4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to evaluate the anti-cancer properties of this compound.
In Vitro Assays
-
Cell Viability Assay (CCK-8):
-
Cell Seeding: Colorectal cancer cell lines (MC38, CT26, HT29) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound (0.625 to 320 µM) or 5-FU for 72 hours.[1]
-
Measurement: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay, with absorbance measured at 450 nm.
-
-
Cell Proliferation Assay (Clone Formation):
-
Cell Seeding: MC38 cells were seeded at a low density (1000 cells/well) in 6-well plates.
-
Treatment: Cells were treated with this compound at its IC50 concentration.
-
Observation: Clone formation was observed and counted after 10 days of incubation.
-
-
Cell Migration Assay (Wound Healing):
-
Cell Culture: MC38 and CT26 cells were grown to confluence in culture plates.
-
Wound Creation: A scratch was made through the cell monolayer.
-
Treatment: Cells were treated with this compound at its IC50 concentration.
-
Analysis: The closure of the scratch was monitored and photographed at different time points to assess cell migration.[1]
-
In Vivo Xenograft Model
-
Animal Models: C57BL/6J mice were used for the MC38 tumor model, and Balb/c mice were used for the CT26 tumor model.
-
Tumor Cell Implantation: 1 x 10^6 MC38 or CT26 cells were injected subcutaneously into the right flank of the mice.
-
Treatment: Once tumors were established, mice were randomly assigned to treatment groups:
-
Vehicle control
-
This compound (10 mg/kg and 30 mg/kg)
-
5-Fluorouracil (positive control)
-
-
Drug Administration: Treatments were administered as per the study protocol (specific route and frequency not detailed in the provided abstracts).
-
Monitoring: Tumor volume and mouse body weight were measured regularly over a period of 24 days.[1]
-
Endpoint Analysis: At the end of the experiment, tumors were excised and weighed.
Flow Cytometry for Immune Cell Analysis
-
Tissue Preparation: Tumors from the in vivo experiments were harvested and processed to obtain single-cell suspensions.
-
Staining: Cells were stained with fluorescently labeled antibodies against immune cell markers, particularly CD8, TNF-α, and IFN-γ.
-
Analysis: The proportion and effector function of CD8+ T cells within the tumor microenvironment were analyzed using a flow cytometer.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer properties of this compound.
Caption: General experimental workflow for this compound anti-cancer studies.
Conclusion
This compound presents a promising avenue for the development of novel anti-cancer therapies. Its ability to target multiple signaling pathways, inhibit tumor growth in vivo, and potentially modulate the immune system warrants further investigation. The data summarized in this guide highlights its potential as a standalone treatment or in combination with existing chemotherapies, possibly offering improved efficacy and a better safety profile. Future research should focus on elucidating the detailed molecular interactions, optimizing delivery methods, and conducting clinical trials to validate its therapeutic potential in human patients.
References
- 1. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Notoginsenoside Ft1
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Notoginsenoside Ft1, a saponin isolated from Panax notoginseng. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] All personnel handling this compound must be trained on its potential hazards and the correct use of PPE.
Hazard Classification: [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Required Personal Protective Equipment: [1]
| Body Part | Equipment | Specification |
| Hands | Protective Gloves | Chemical-resistant (e.g., nitrile rubber) |
| Body | Protective Clothing | Laboratory coat |
| Eyes/Face | Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
